molecular formula C9H12O2 B092817 4-Propoxyphenol CAS No. 18979-50-5

4-Propoxyphenol

Katalognummer: B092817
CAS-Nummer: 18979-50-5
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: KIIIPQXXLVCCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propoxyphenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-propoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIIPQXXLVCCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066442
Record name Phenol, 4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-50-5
Record name 4-Propoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PROPOXYPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-propoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PROPOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9EF57C3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Propoxyphenol synthesis from hydroquinone and 1-bromopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Propoxyphenol from Hydroquinone and 1-Bromopropane

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable compound in chemical research and development. The synthesis is achieved via the Williamson ether synthesis, a classic and robust method for forming ethers. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it.

The core of this synthesis is the nucleophilic substitution reaction between the phenoxide ion of hydroquinone and the primary alkyl halide, 1-bromopropane. Careful control of stoichiometry and reaction conditions is paramount to favor the desired mono-alkylation product and achieve a high yield of pure this compound.

Foundational Principles: The Williamson Ether Synthesis Mechanism

The synthesis of this compound from hydroquinone is a quintessential example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] Understanding this two-step process is critical for optimizing the reaction.

  • Deprotonation: Hydroquinone, a phenol, is weakly acidic. Its hydroxyl protons can be removed by a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. This step is crucial because the resulting phenoxide ion is a much stronger nucleophile than the neutral hydroquinone, a prerequisite for an efficient SN2 reaction.[2][3]

  • Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon atom of 1-bromopropane. This carbon is susceptible to attack because it is bonded to the electronegative bromine atom, which serves as a good leaving group. The reaction proceeds in a single, concerted step where the phenoxide ion attacks from the side opposite the bromine atom (backside attack), leading to an inversion of stereochemistry (though not relevant for this achiral molecule) and the formation of the ether bond and a bromide salt byproduct.[1]

The use of a primary alkyl halide like 1-bromopropane is deliberate. Secondary and tertiary halides are more prone to undergoing elimination (E2) reactions in the presence of a strong base/nucleophile, which would lead to the formation of propene instead of the desired ether.[1]

Controlling Selectivity

A primary challenge in this synthesis is preventing the dialkylation of hydroquinone, which would yield the byproduct 1,4-dipropoxybenzene. To favor the desired mono-propylated product, hydroquinone is typically used in excess relative to 1-bromopropane. This statistical approach ensures that the propylating agent is more likely to encounter a molecule of unreacted hydroquinone than a molecule of the this compound product.

dot

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Experimental Protocol: From Reagents to Purified Product

This section details the complete workflow for the synthesis, workup, and purification of this compound.

Reagent and Equipment Data

Successful synthesis requires high-purity reagents and appropriate laboratory equipment.

ReagentFormulaMW ( g/mol )Role
HydroquinoneC₆H₆O₂110.11Starting Material
1-BromopropaneC₃H₇Br122.99Alkylating Agent
Sodium HydroxideNaOH40.00Base
EthanolC₂H₅OH46.07Solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying Agent

Core Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirring, separatory funnel, rotary evaporator, beakers, and graduated cylinders.

Critical Safety Protocols

Adherence to safety protocols is non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalKey HazardsRecommended PPE
Hydroquinone Toxic if swallowed, causes skin irritation, risk of serious eye damage, may cause an allergic skin reaction, suspected of causing genetic defects.[4][5][6][7]Safety goggles, nitrile gloves, lab coat.[4][5]
1-Bromopropane Highly flammable liquid and vapor, causes skin and serious eye irritation, may damage fertility or the unborn child.Safety goggles, nitrile gloves, lab coat. Work away from ignition sources.
Sodium Hydroxide Causes severe skin burns and eye damage.[4]Safety goggles or face shield, nitrile gloves, lab coat.
Diethyl Ether Extremely flammable liquid and vapor, harmful if swallowed, may cause drowsiness or dizziness.Work in a fume hood, no open flames or spark sources.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g (0.05 mol) of hydroquinone in 100 mL of ethanol.

  • Base Addition: While stirring, add a solution of 2.0 g (0.05 mol) of sodium hydroxide dissolved in a minimal amount of water (~5 mL). Stir for 15 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add 4.3 mL (0.047 mol) of 1-bromopropane to the flask dropwise using a syringe or dropping funnel. Note: Using slightly less than one equivalent of the alkylating agent helps minimize dialkylation.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[8]

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts in the separatory funnel and wash with 5% sodium hydroxide solution (2 x 40 mL) to remove any unreacted hydroquinone.[3]

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Drain the ether layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

    • Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, an off-white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate)[9] or by flash column chromatography on silica gel.[8]

dot

Experimental_Workflow start Start: Reagents setup 1. Dissolve Hydroquinone & NaOH in Ethanol start->setup alkylation 2. Add 1-Bromopropane & Reflux (3-4h) setup->alkylation workup 3. Cool & Quench (Add Water) alkylation->workup extraction 4. Extract with Diethyl Ether workup->extraction wash 5. Wash Organic Layer (NaOH, Brine) extraction->wash dry 6. Dry (Na₂SO₄) & Evaporate Solvent wash->dry purify 7. Purify Crude Product (Recrystallization or Chromatography) dry->purify characterize 8. Characterize Final Product (NMR, IR, MS) purify->characterize end End: Pure this compound characterize->end

Caption: Step-by-step experimental workflow for this compound synthesis.

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is essential. A combination of chromatographic and spectroscopic techniques should be employed.

Analysis TechniquePurposeExpected Results
TLC Monitor reaction and assess purityA single spot with an Rf value distinct from hydroquinone.
¹H NMR Structural elucidationSignals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons, and the phenolic -OH proton.
¹³C NMR Structural confirmationDistinct signals for each of the 9 carbon atoms in the molecule.
IR Spectroscopy Functional group identificationBroad O-H stretch (~3300 cm⁻¹), C-O stretches for ether and phenol (~1230 cm⁻¹), aromatic C-H stretches.[10]
GC-MS Purity and MW confirmationA major peak corresponding to the product with a molecular ion (M⁺) peak at m/z = 152.[11][12]

Troubleshooting and Field Insights

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during workup.

    • Solution: Ensure the base is fully dissolved and the phenoxide is formed before adding the alkyl halide. Extend reflux time if TLC shows significant starting material. Be careful during extractions to avoid losing the organic layer.

  • Issue: Presence of 1,4-dipropoxybenzene byproduct.

    • Cause: Stoichiometry favoring dialkylation.

    • Solution: Use a slight excess of hydroquinone relative to 1-bromopropane. Slower, dropwise addition of the alkylating agent can also favor mono-alkylation.

  • Issue: Product is an oil and difficult to crystallize.

    • Cause: Impurities inhibiting crystal lattice formation.

    • Solution: Attempt purification by column chromatography before recrystallization. Seeding the supersaturated solution with a previously obtained crystal can induce crystallization.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for producing this compound from hydroquinone and 1-bromopropane. By understanding the SN2 mechanism, carefully controlling stoichiometry to favor mono-alkylation, and adhering to rigorous safety and purification protocols, researchers can consistently obtain high yields of the desired product. The analytical techniques outlined provide a robust framework for validating the structure and purity of the final compound, ensuring its suitability for subsequent applications in drug development and materials science.

References

  • PrepChem. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol.
  • West Liberty University. (n.d.). Material Safety Data Sheet Hydroquinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Clutch Prep. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • Penta Chemicals. (2023). Hydroquinone - SAFETY DATA SHEET. Retrieved from [Link]

  • Sdfine. (n.d.). 1-bromopropane. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437.
  • Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
  • PubMed. (n.d.). Comprehensive Chemical Profiling and Biological Activities of Northern Iraqi Propolis: LC-MS/MS-, GC-MS-, and ICP-MS-Based Characterization with Antioxidant, Antimicrobial, and GST Inhibitory Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved from [Link]

  • Industrial Chemistry & Materials (RSC Publishing). (n.d.). Membrane-free sequential paired electrosynthesis of 1,4-hydroquinone from phenol over a self-supported electrocatalytic electrode. Retrieved from [Link]

  • PMC - NIH. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved from [Link]

Sources

4-Propoxyphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Propoxyphenol for Advanced Research

Introduction

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound that serves as a crucial building block and intermediate in various fields of chemical synthesis. Its bifunctional nature, featuring both a phenolic hydroxyl group and an ether linkage, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and specialty polymers. This guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, providing researchers, scientists, and drug development professionals with the detailed technical data required for its effective application.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [1][2][3][4][]
CAS Number 18979-50-5 [1][2][3][4][][6][7][8][9]
Molecular Formula C₉H₁₂O₂ [1][2][3][6][7][8][10]
Molecular Weight 152.19 g/mol [1][][6][7][10]
Synonyms p-Propoxyphenol, Hydroquinone monopropyl ether, 4-n-Propoxyphenol [1][3][][6][8][9][11]
InChI Key KIIIPQXXLVCCQP-UHFFFAOYSA-N [1][2][3][4][]

| Canonical SMILES | CCCOC1=CC=C(C=C1)O |[1][2][3][4][] |

The molecular architecture of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and a propoxy group (-OCH₂CH₂CH₃) at the para (1,4) positions. This structure is achiral.[10]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for designing experimental conditions, including reaction setups and purification protocols.

Table 2: Core Physicochemical Properties of this compound

Property Value Source(s)
Appearance White to pale cream or brown crystalline solid, flakes, or powder.[2] May also appear as a colorless to pale yellow liquid.[12] [2][12]
Melting Point 54-58 °C [3][][7]
Boiling Point 262.1 °C (at 760 mmHg) [][7]
Density ~1.05 g/cm³ [][7]
Flash Point >110 °C [3][7]
Solubility Exhibits good solubility in polar organic solvents such as ethanol, methanol, and acetone.[12] It has limited solubility in water.[12] [12]

| LogP (Octanol/Water) | 2.3 - 2.37 |[1][7] |

The LogP value of approximately 2.3 indicates a moderate lipophilicity, which is a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[1][7]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following data outlines the characteristic spectral features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides clear evidence of its key functional groups.[1][8][13]

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

  • C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the propyl group's CH₂ and CH₃ moieties.

  • C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring.

  • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong C-O stretching bands for the ether and phenol functionalities are typically observed in the 1200-1260 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the specific arrangement of protons in the molecule.[1]

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a set of two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted pattern.

  • Phenolic Proton (-OH): A singlet, whose chemical shift is concentration and solvent-dependent, will be present for the hydroxyl proton.

  • Propoxy Group Protons (-OCH₂CH₂CH₃):

    • A triplet around 3.9-4.0 ppm for the two protons of the methylene group directly attached to the ether oxygen (-O-CH₂ -).

    • A multiplet (sextet) around 1.7-1.9 ppm for the central methylene group protons (-CH₂-CH₂ -CH₃).

    • A triplet around 0.9-1.1 ppm for the three protons of the terminal methyl group (-CH₃ ).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[1]

  • Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 152, corresponding to the molecular weight of the compound.[1]

  • Key Fragments: The mass spectrum shows a prominent base peak at m/z = 110.[1] This fragment corresponds to the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement or loss of a propyl radical followed by rearrangement. Other fragments may be observed corresponding to the loss of the entire propyl group or other cleavages of the ether bond.

Synthesis and Chemical Reactivity

Synthetic Pathway

A standard and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. The process typically starts with hydroquinone, which is selectively mono-alkylated.

Williamson_Ether_Synthesis cluster_reactants Reactants Hydroquinone Hydroquinone Reaction Reflux Hydroquinone->Reaction PropylHalide 1-Bromopropane PropylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Simplified workflow for Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Hydroquinone is treated with one equivalent of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. This selectively deprotonates one of the phenolic hydroxyl groups to form the more nucleophilic potassium phenoxide.

  • Nucleophilic Attack: A propyl halide, such as 1-bromopropane or 1-iodopropane, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion (Sₙ2 reaction).

  • Workup and Purification: The reaction is typically heated to reflux to ensure completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography or recrystallization, to yield pure this compound.

Chemical Reactivity
  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases. It can undergo O-acylation to form esters or further O-alkylation to form dialkoxybenzenes.

  • Aromatic Ring: The ring is electron-rich due to the activating effects of both the hydroxyl and propoxy groups. It is therefore susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions), with substitution primarily directed to the ortho positions relative to the existing substituents.

Applications in Research and Drug Development

This compound's utility extends across several scientific domains.

  • Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The phenolic and ether moieties provide handles for further chemical modification.[12]

  • Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. This compound has been investigated for its potential to scavenge free radicals, which may have applications in cosmetics and therapeutics to protect against oxidative stress.[12]

  • Proteomics Research: It is used as a biochemical reagent in the field of proteomics.[6]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical substance.

Table 3: GHS Hazard Information for this compound

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [1][14]
Skin Corrosion/Irritation H315 Causes skin irritation [1][4][14]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][4][14]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1][4][14] |

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Avoid breathing dust, fumes, or vapors.[14]

  • Wash hands and any exposed skin thoroughly after handling.[14]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[]

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its predictable reactivity, stemming from its phenolic hydroxyl and ether functionalities, makes it a valuable tool for synthetic chemists. A thorough understanding of its characteristics, from molecular structure and spectral data to safety and handling requirements, is essential for its successful and safe application in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-propoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Basic Chemical Data. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-propoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-propoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-propoxy-. Retrieved from [Link]

  • Brunox AG. (2017). Safety data sheet. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 2-Propoxyphenol. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Propoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and manufacturing. This technical guide provides an in-depth analysis of the solubility characteristics of 4-propoxyphenol (CAS 18979-50-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We explore the fundamental molecular interactions that govern its dissolution in different organic solvents, present qualitative solubility data, and provide a rigorous, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this compound's solubility to optimize their work in synthesis, purification, and formulation.

Introduction: The Significance of this compound Solubility

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[2][3][4] Its structure, featuring a phenol ring, a hydroxyl group, and a propoxy ether group, imparts a unique combination of polar and nonpolar characteristics. This ambiphilic nature dictates its solubility and is of paramount importance in several key areas of chemical and pharmaceutical development:

  • Reaction Chemistry: As a synthetic intermediate, its solubility in reaction solvents determines reaction rates, efficiency, and impurity profiles.

  • Crystallization & Purification: Selecting an appropriate solvent system is critical for controlling crystallization, achieving high purity, and maximizing yield.

  • Formulation Development: For any potential therapeutic application, solubility is a primary determinant of bioavailability and dictates the choice of excipients and delivery systems.[5]

An inadequate understanding of solubility can lead to significant challenges, including failed batch processes, poor product quality, and unreliable results in preclinical studies.[6] This guide aims to provide the foundational knowledge and practical tools to mitigate these risks.

Theoretical Framework: The Science of Dissolution

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics. The dissolution of this compound is primarily influenced by the following factors.

Molecular Structure and Intermolecular Forces

The this compound molecule possesses distinct regions that drive its interactions with solvents:

  • The Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver for its solubility in polar, protic solvents like alcohols.[1]

  • The Propoxy (-O-CH₂CH₂CH₃) Group and Benzene Ring: These components are predominantly nonpolar and interact via weaker van der Waals forces (specifically, London dispersion forces). These regions contribute to its solubility in less polar organic solvents.

The balance between the polar hydroxyl group and the nonpolar remainder of the molecule results in its characteristic solubility profile.

Solvent Properties and Their Impact
  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents, like ethanol and acetone, have significant dipole moments and can effectively solvate the polar hydroxyl group of this compound, leading to higher solubility.[1]

  • Hydrogen Bonding Capability: Polar protic solvents (e.g., alcohols like ethanol, methanol) can engage in strong hydrogen bonding with the -OH group, significantly enhancing solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors but not donors; they still offer good solubility but perhaps less than their protic counterparts.

  • Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

The interplay of these forces is visualized in the diagram below.

G cluster_0 Interaction with Polar Protic Solvent (e.g., Ethanol) cluster_1 Interaction with Nonpolar Solvent (e.g., Hexane) P4P_polar This compound (-OH group) Ethanol Ethanol (-OH group) P4P_polar->Ethanol Strong Hydrogen Bonding Result_polar High Solubility Ethanol->Result_polar P4P_nonpolar This compound (Propoxy & Ring) Hexane Hexane P4P_nonpolar->Hexane Weak van der Waals Forces Result_nonpolar Low Solubility Hexane->Result_nonpolar

Fig. 1: Dominant intermolecular forces governing this compound solubility.

Qualitative Solubility Data

While precise quantitative data requires experimental determination, the established principles of chemical interactions allow for a reliable qualitative assessment. This compound is known to be more soluble in polar organic solvents than in water, owing to the significant nonpolar character of the propoxy group and benzene ring.[1]

Solvent ClassExample SolventsExpected SolubilityPrimary Interaction Mechanism
Polar Protic Ethanol, MethanolHighStrong hydrogen bonding with the hydroxyl group.
Polar Aprotic Acetone, Ethyl AcetateHighDipole-dipole interactions and hydrogen bond acceptance.
Aromatic TolueneModerateFavorable π-π stacking interactions with the benzene ring.
Aliphatic Hexane, HeptaneLowDominated by weak van der Waals forces.
Aqueous WaterSparingly SolubleHydrogen bonding is possible but hindered by the large nonpolar moiety.[1]
Table 1: Predicted qualitative solubility of this compound in common organic solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium saturation point of a compound in a solvent at a specific temperature.[7][8]

Principle of the Method

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[9][10] After equilibration, the solid phase is separated, and the concentration of the solute in the clear, saturated supernatant is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Reagents
  • Test Substance: this compound, purity ≥98%[4][11]

  • Solvents: HPLC-grade or equivalent purity (e.g., Ethanol, Acetone, Toluene, Hexane).

  • Equipment:

    • Orbital shaker with temperature control.

    • Analytical balance (4-decimal place).

    • Scintillation vials or flasks with screw caps.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

    • Calibrated HPLC system with a UV detector.[12]

    • Volumetric flasks and pipettes.

Step-by-Step Experimental Workflow

The protocol below outlines a self-validating system. The inclusion of multiple time points for sampling (e.g., 24h and 48h) serves to confirm that equilibrium has been achieved; the concentration values should be statistically identical at both points.

  • Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Sampling (Time Point 1 - 24h): After 24 hours, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with an appropriate solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method.

  • Continue Equilibration: Return the original vials to the shaker and continue agitation for another 24 hours.

  • Sampling (Time Point 2 - 48h): Repeat steps 4-6.

  • Analysis: Analyze the diluted samples from both time points via a validated HPLC-UV method.

G start Start: Prepare Materials add_solid 1. Add excess This compound to vial start->add_solid add_solvent 2. Add known volume of solvent add_solid->add_solvent equilibrate_24h 3. Equilibrate at constant T (24 hours, 150 rpm) add_solvent->equilibrate_24h settle_1 4. Settle for 2h equilibrate_24h->settle_1 sample_1 5. Filter supernatant & dilute for analysis settle_1->sample_1 equilibrate_48h 6. Continue equilibration (Total 48 hours) settle_1->equilibrate_48h Return vial to shaker hplc 9. Analyze all samples by HPLC-UV sample_1->hplc settle_2 7. Settle for 2h equilibrate_48h->settle_2 sample_2 8. Filter supernatant & dilute for analysis settle_2->sample_2 sample_2->hplc end End: Calculate Solubility hplc->end

Fig. 2: Workflow for the Isothermal Shake-Flask Solubility Determination.
Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method is well-suited for quantifying phenolic compounds.[13][14]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

  • Quantification: Create a calibration curve using at least five standard solutions of this compound of known concentrations. The concentration of the diluted filtrate samples is determined by interpolation from this curve. The final solubility is then calculated by factoring in the dilution factor.

Safety & Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with strict adherence to safety protocols.

  • This compound: May cause skin and serious eye irritation. May also cause respiratory irritation.[2] It is harmful if swallowed.[16] Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

  • Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.[16][19] Store solvents in appropriate flammable storage cabinets and away from ignition sources.

Conclusion

The solubility of this compound is a critical parameter dictated by its molecular structure and the properties of the solvent. Its amphiphilic nature—possessing both a polar hydroxyl group and nonpolar moieties—results in high solubility in polar organic solvents like alcohols and ketones, and poor solubility in nonpolar aliphatic solvents. For precise, reliable, and defensible data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended approach. The detailed protocol provided in this guide serves as a robust framework for researchers to generate high-quality solubility data, enabling more informed decisions in process development, purification, and formulation, ultimately accelerating the path of chemical and pharmaceutical innovation.

References

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Kallithraka, S., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • MDPI. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propoxyphene (CAS 469-62-5). Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

The Spectroscopic Signature of 4-Propoxyphenol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxyphenol, a substituted phenol derivative, finds applications in various chemical syntheses, including the development of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by a propyl ether group and a hydroxyl group on a benzene ring, imparts specific physicochemical properties that are of interest in drug design and material science. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the principles behind the data acquisition and a comprehensive interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), which is magnetically transparent in the ¹H NMR spectrum, with the residual solvent peak serving as an internal standard. Tetramethylsilane (TMS) is often added as an internal reference standard, with its signal defined as 0.00 ppm.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the propoxy group. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.80d, J ≈ 8.9 Hz2HAr-H (ortho to -OPr)
~6.74d, J ≈ 8.9 Hz2HAr-H (ortho to -OH)
~4.85s (broad)1HAr-OH
3.87t, J ≈ 6.6 Hz2H-OCH₂-
1.78sextet, J ≈ 7.1 Hz2H-CH₂-CH₃
1.02t, J ≈ 7.4 Hz3H-CH₃

d = doublet, t = triplet, s = singlet, sextet = sextet

The aromatic region of the spectrum displays two doublets around 6.80 and 6.74 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating propoxy group are slightly downfield compared to those ortho to the hydroxyl group. The broad singlet at approximately 4.85 ppm is indicative of the acidic phenolic proton, which often undergoes rapid chemical exchange, leading to a broadened signal.

The aliphatic region shows a triplet at 3.87 ppm corresponding to the two protons of the methylene group directly attached to the aromatic ring's oxygen. This signal is split into a triplet by the adjacent methylene group. The sextet at 1.78 ppm is assigned to the central methylene group of the propyl chain, which is split by both the adjacent methylene and methyl groups. Finally, the upfield triplet at 1.02 ppm represents the three protons of the terminal methyl group.

A simplified workflow for ¹H NMR analysis.
¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides information about the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~153.1C4 (C-OPr)
~149.5C1 (C-OH)
~116.1C3, C5
~115.5C2, C6
~70.0-OCH₂-
~22.7-CH₂-CH₃
~10.5-CH₃

Due to the symmetry of the 1,4-disubstituted benzene ring, only four signals are observed for the six aromatic carbons. The two carbons directly bonded to the oxygen atoms (C1 and C4) are the most deshielded, appearing at approximately 153.1 and 149.5 ppm. The carbons ortho and meta to the substituents give rise to two distinct signals around 116.1 and 115.5 ppm.

In the aliphatic region, the carbon of the methylene group attached to the oxygen (-OCH₂-) resonates at about 70.0 ppm. The central methylene carbon appears at approximately 22.7 ppm, and the terminal methyl carbon is the most shielded, appearing at around 10.5 ppm.

Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions arising from the O-H, C-H, C=C, and C-O bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common technique is to prepare a potassium bromide (KBr) pellet, where a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disc.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal surface.

IR Spectral Data of this compound

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretching (phenolic)
3100-3000MediumAromatic C-H stretching
2965-2875Medium-StrongAliphatic C-H stretching
~1600, ~1500Medium-StrongAromatic C=C stretching
~1230StrongAsymmetric C-O-C stretching (aryl ether)
~1030StrongSymmetric C-O-C stretching (aryl ether)
~825Strongpara-disubstituted C-H out-of-plane bending

The most prominent feature in the IR spectrum is a broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching vibrations are observed as weaker bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propoxy group appear as medium to strong bands in the 2965-2875 cm⁻¹ range.

The presence of the benzene ring is confirmed by the characteristic C=C stretching absorptions at approximately 1600 and 1500 cm⁻¹. The strong bands at around 1230 cm⁻¹ and 1030 cm⁻¹ are assigned to the asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage, respectively. A strong band around 825 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Spectral Data of this compound

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
152~22[M]⁺ (Molecular Ion)
110100[M - C₃H₆]⁺
81~6[C₆H₅O]⁺
53-[C₄H₅]⁺

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 152, which corresponds to its molecular weight (C₉H₁₂O₂).[1] The base peak, with the highest relative intensity (100%), is observed at m/z 110. This prominent fragment is formed by the loss of a neutral propene molecule (C₃H₆, mass 42) from the molecular ion via a McLafferty-type rearrangement. This rearrangement involves the transfer of a gamma-hydrogen from the propyl chain to the phenolic oxygen, followed by cleavage of the C-O bond.

Other significant fragments include the ion at m/z 81, which can be attributed to the loss of an ethyl radical from the m/z 110 fragment, and the ion at m/z 53.

MS_Fragmentation_Pathway M [C9H12O2]⁺˙ m/z = 152 Frag1 [C6H6O2]⁺˙ m/z = 110 (Base Peak) M->Frag1 McLafferty Rearrangement Neutral1 - C3H6 (propene) Frag2 [C6H5O]⁺ m/z = 81 Frag1->Frag2 Loss of formyl radical Neutral2 - CHO

Sources

A Technical Guide to 4-Propoxyphenol (CAS 18979-50-5): Properties, Synthesis, Analysis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on 4-Propoxyphenol (CAS No. 18979-50-5). It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles. The protocols described herein are designed as self-validating systems to ensure reproducibility and high-quality outcomes in a laboratory setting.

Section 1: Core Physicochemical and Structural Characteristics

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound featuring a propoxy group and a hydroxyl group attached to a benzene ring in a para configuration.[1][2] This structure dictates its chemical behavior, imparting a moderate polarity and specific reactivity at its functional groups.

The phenolic hydroxyl group provides a site for hydrogen bonding, influencing its solubility and serving as a weakly acidic proton source.[3] The propoxy ether linkage is generally stable but modifies the lipophilicity of the molecule compared to its parent compound, hydroquinone. These structural attributes make this compound a valuable intermediate in multi-step organic synthesis.[3][4]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18979-50-5[1]
Molecular Formula C₉H₁₂O₂[5][6]
Molecular Weight 152.19 g/mol [1][5]
Appearance Beige or white to pale cream crystalline powder/solid.[6][7][6][7]
Melting Point 55 - 58 °C[7][8][]
Boiling Point 262.1 °C (at 760 mmHg)[]
Flash Point > 110 °C[7]
Solubility Soluble in polar organic solvents like ethanol, methanol, and acetone; limited solubility in water.[3][3]

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifierSource(s)
IUPAC Name This compound[1][6]
Synonyms p-Propoxyphenol, Hydroquinone monopropyl ether[1][2][7]
InChI InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3[1][8][10]
InChIKey KIIIPQXXLVCCQP-UHFFFAOYSA-N[1][6][10]
SMILES CCCOC1=CC=C(C=C1)O[1][6][10]

Section 2: Synthesis and Purification: A Validated Approach

The most reliable and industrially scalable synthesis of this compound is the Williamson ether synthesis. This method is predicated on the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of hydroquinone as a starting material presents a key challenge: achieving mono-alkylation over di-alkylation. The protocol below is optimized to favor the desired mono-propylated product.

Causality of Experimental Design:

  • Reagent Stoichiometry: Using a slight excess of hydroquinone relative to the alkylating agent (1-bromopropane) and base statistically favors mono-substitution, as a portion of the hydroquinone will remain unreacted.

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the more acidic phenolic proton of hydroquinone without being overly aggressive, which could promote side reactions.

  • Solvent Choice: A polar aprotic solvent like acetone is ideal. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself.

  • Purification Strategy: The reaction will yield a mixture of starting material, the desired product, and the di-substituted byproduct. Column chromatography is the definitive method for separating these components based on their differing polarities.

Detailed Laboratory Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.2 equivalents) and anhydrous potassium carbonate (1.1 equivalents).

  • Solvent Addition: Add 100 mL of dry acetone to the flask.

  • Reactant Addition: While stirring vigorously, add 1-bromopropane (1.0 equivalent) dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 1-bromopropane spot has been consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of diethyl ether. Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Subsequently, wash with brine (1 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent and evaporating the solvent, purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

  • Final Product: Dry the purified fractions under vacuum to yield a beige or off-white solid.[7]

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Hydroquinone & K₂CO₃ in Acetone B 2. Add 1-Bromopropane A->B C 3. Reflux 12-18h (Monitor by TLC) B->C D 4. Filter Salts C->D E 5. Evaporate Solvent D->E F 6. Extraction & Wash E->F G 7. Column Chromatography F->G H 8. Evaporate Fractions G->H I 9. Dry Final Product (this compound) H->I

Caption: Williamson Ether Synthesis Workflow for this compound.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical validation is critical to confirm the identity and purity of the synthesized this compound, ensuring its suitability for downstream applications. A multi-technique approach provides a self-validating system of checks.

Spectroscopic Identity Confirmation
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous structural fingerprint. Expected signals include a triplet for the terminal methyl protons (~1.0 ppm), a sextet for the central methylene protons (~1.8 ppm), a triplet for the methylene protons attached to the oxygen (~3.9 ppm), two doublets for the aromatic protons (~6.8 ppm), and a broad singlet for the phenolic hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 distinct carbon environments, including three aliphatic carbons and six aromatic carbons (with C-O carbons shifted downfield).

  • Mass Spectrometry (MS): Electron Ionization GC-MS is highly effective. The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.[1][11]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad O-H stretch (~3200-3500 cm⁻¹), C-H stretches from the aromatic ring and alkyl chain (~2800-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1200-1250 cm⁻¹).[1][11]

Chromatographic Purity Assessment
  • Principle: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of this relatively volatile compound. The area percent of the main peak provides a quantitative measure of purity.

  • Protocol:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in acetone.

    • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5 or equivalent).

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 250 °C, hold for 5 min.

      • Carrier Gas: Helium or Hydrogen.

    • Analysis: Inject 1 µL of the sample solution. The purity is calculated from the resulting chromatogram based on the relative area of the product peak. A purity of ≥97.5% is typically considered high quality.[6]

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR (¹H, ¹³C) Report Certificate of Analysis NMR->Report MS GC-MS MS->Report IR FTIR IR->Report GC GC-FID Analysis GC->Report Sample Synthesized This compound Sample->NMR Sample->MS Sample->IR Sample->GC

Caption: Analytical Workflow for Quality Control of this compound.

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a versatile organic building block.[12] Its utility stems from the differential reactivity of its two functional groups.

  • Intermediate for Pharmaceuticals and Agrochemicals: The compound serves as a key precursor in the synthesis of more complex molecules.[3] The propoxy group provides a stable, moderately lipophilic tail, which is a common feature in bioactive molecules to enhance membrane permeability. The phenolic hydroxyl can be used as a synthetic handle for further modifications, such as esterification or etherification, to build out the target molecule.

  • Antioxidant Research: As a derivative of hydroquinone, this compound is investigated for its antioxidant properties.[3] The phenolic hydroxyl group can act as a radical scavenger, a property of interest in materials science and cosmetics.

  • Prodrug Development: The hydroxyl group is an ideal attachment point for promoieties in prodrug design.[13] For a parent drug with poor solubility, conversion to a 4-propoxyphenoxy ester or carbonate could modulate its pharmacokinetic profile, potentially improving absorption and distribution.

Section 5: Safety, Handling, and Metabolic Profile

A thorough understanding of the hazard profile and biological fate of a chemical is paramount for its safe handling and for predicting its behavior in biological systems.

GHS Hazard Profile and Safe Handling

This compound is classified as a hazardous chemical.[7] Adherence to safety protocols is mandatory.

Table 3: GHS Hazard Summary

Hazard StatementDescriptionGHS CodeSource(s)
Acute Toxicity, OralHarmful if swallowed.H302[1]
Skin IrritationCauses skin irritation.H315[1][7]
Eye IrritationCauses serious eye irritation.H319[1][7]
Respiratory IrritationMay cause respiratory irritation.H335[1]

Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[7]

  • Handling: Avoid breathing dust.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7][]

Toxicology and Metabolic Fate

From a drug development perspective, the metabolic pathway of a molecule is a critical determinant of its potential for toxicity and its pharmacokinetic profile.

  • Metabolism: this compound is known to have human metabolites.[1] The primary metabolic route is expected to be Phase II conjugation at the phenolic hydroxyl group. One identified human metabolite is (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-propoxyphenoxy)oxane-2-carboxylic acid, which is the glucuronide conjugate of this compound.[1]

  • Significance: This pathway is a detoxification mechanism. Glucuronidation increases the water solubility of the compound, facilitating its excretion from the body via urine or bile. This is generally a favorable metabolic outcome, as it avoids the formation of reactive electrophilic intermediates that can lead to toxicity.[14] Unlike some aromatic compounds, there is no evidence that this compound undergoes metabolic activation to toxic species.[15]

Metabolism_Pathway Parent This compound (Lipophilic) Enzyme UDP-Glucuronosyltransferase (UGT Enzyme) Parent->Enzyme Metabolite This compound Glucuronide (Hydrophilic) Enzyme->Metabolite Phase II Conjugation Excretion Renal/Biliary Excretion Metabolite->Excretion

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Propoxyphenol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Propoxyphenol, a member of the alkylphenol family, is a compound with emerging interest in various scientific and industrial domains. Despite its presence in chemical catalogs and databases, a comprehensive understanding of its mechanism of action within biological systems remains largely uncharted. This technical guide aims to provide a detailed exploration of the known attributes of this compound, and to extrapolate its potential biological activities based on established principles of pharmacology and toxicology, and the known effects of structurally analogous compounds. We will delve into its physicochemical properties, metabolic fate, and potential molecular interactions, while also proposing robust experimental frameworks to elucidate its precise mechanisms. This document is intended for researchers, scientists, and professionals in drug development who seek a foundational understanding of this compound and a roadmap for future investigation.

Introduction: The Enigma of this compound

This compound (also known as hydroquinone monopropyl ether) is an organic compound characterized by a phenol ring substituted with a propoxy group at the para position.[1] Its structure suggests a potential for diverse biological activities, stemming from the reactivity of the phenolic hydroxyl group and the lipophilicity conferred by the propoxy chain. While comprehensive studies on its specific mechanism of action are limited, its structural similarity to other well-characterized alkylphenols and phenolic compounds provides a basis for postulating its biological effects. This guide will synthesize the available data and provide a logical framework for understanding and investigating the bioactivity of this compound.

Physicochemical Properties and Their Biological Implications

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The properties of this compound are summarized in the table below.

PropertyValueSourceImplication for Biological Activity
Molecular Formula C9H12O2[2][1]Provides the basis for its molecular weight and elemental composition.
Molecular Weight 152.19 g/mol [2][1]Influences its diffusion and transport across biological membranes.
XLogP3 2.3[2]Indicates moderate lipophilicity, suggesting it can cross cell membranes.
Hydrogen Bond Donors 1 (hydroxyl group)[2]Can participate in hydrogen bonding with biological macromolecules.
Hydrogen Bond Acceptors 2 (hydroxyl and ether oxygens)[2]Can act as a hydrogen bond acceptor in molecular interactions.

The moderate lipophilicity (XLogP3 of 2.3) of this compound suggests it can readily partition into lipid bilayers, potentially influencing membrane fluidity and the function of membrane-bound proteins. The presence of both hydrogen bond donor and acceptor groups allows for specific interactions with the active sites of enzymes and receptors.

Postulated Mechanisms of Action

Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining structurally related compounds.

Interaction with Cellular Membranes and Ion Channels

Many phenolic compounds, including the anesthetic propofol (2,6-diisopropylphenol), exert their effects by modulating the function of ligand-gated ion channels in neuronal membranes. The structural similarity of this compound to these compounds suggests it may also interact with receptors such as the GABA-A receptor, potentiating inhibitory neurotransmission.

Enzyme Inhibition

The phenolic hydroxyl group is a key feature in the inhibition of various enzymes. A plausible target for this compound is polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in plants and fungi.[3][4] Phenolic compounds can act as competitive or mixed-type inhibitors of PPO.[4] Thiol compounds have also been shown to inhibit enzymatic browning by reacting with quinones formed during the PPO reaction.[5]

Receptor Binding

Structurally related 4-alkoxy-substituted phenethylamines and amphetamines have shown affinity for serotonergic 5-HT2A and 5-HT2C receptors.[6][7] While this compound lacks the amine group of these psychoactive compounds, the alkoxy-substituted phenol moiety could potentially interact with various G protein-coupled receptors (GPCRs), including bitter taste receptors (T2Rs).[8]

Metabolism and Toxicological Profile

Understanding the metabolic fate and potential toxicity of this compound is crucial for any application.

Metabolism

The metabolism of phenolic compounds typically involves phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. The primary route of metabolism for many xenobiotics is N-demethylation.[9] For this compound, a known human metabolite is (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-propoxyphenoxy)oxane-2-carboxylic acid, which is a glucuronide conjugate.[2] This indicates that a major metabolic pathway is likely glucuronidation of the phenolic hydroxyl group, a common detoxification pathway that increases water solubility and facilitates excretion. Hydroxylation of the propoxy chain or the aromatic ring are also possible phase I metabolic reactions.

The metabolism of the related compound 4-n-nonylphenol in human liver microsomes involves hydroxylation and oxidation of the alkyl chain, catalyzed by cytochrome P450 enzymes such as CYP1A2, 2C19, and 2D6.[10] It is plausible that this compound is also a substrate for these enzymes.

Toxicology

The toxicological data for this compound itself is sparse. However, related alkylphenols, such as 4-octylphenol and 4-tert-butylphenol, are known endocrine-disrupting chemicals and can induce cellular stress.[11][12] 4-Octylphenol has been shown to induce cytotoxicity, interfere with the unfolded protein response, and cause oxidative stress in human liver cells.[11] 4-tert-Butylphenol has been demonstrated to cause hepatotoxicity in fish through inflammatory responses and disruptions in glycogen metabolism.[12]

Based on GHS classification, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Proposed Experimental Workflows

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Workflow for Investigating Neuronal Effects

This workflow aims to determine if this compound modulates neuronal activity, potentially through interaction with ion channels like the GABA-A receptor.

G cluster_0 In Vitro Electrophysiology cluster_1 Molecular Binding Assays A Primary Neuron Culture or Brain Slice Preparation B Patch-Clamp Electrophysiology A->B C Application of this compound B->C D Record Changes in Membrane Potential and Ion Currents C->D E Use of Specific Receptor Antagonists (e.g., Bicuculline for GABA-A) D->E To confirm target specificity F Radioligand Binding Assay with Membranes Expressing GABA-A Receptors G Determine Binding Affinity (Ki) of this compound F->G G cluster_0 Enzyme Kinetics Study A Purify Polyphenol Oxidase (PPO) or use a commercial source B Spectrophotometric Assay using a suitable substrate (e.g., L-DOPA) A->B C Incubate enzyme with varying concentrations of this compound B->C D Measure reaction rates at different substrate concentrations C->D E Data Analysis: Lineweaver-Burk or Michaelis-Menten plots D->E F Determine Ki and type of inhibition E->F

Caption: Workflow for Determining the Enzyme Inhibitory Potential of this compound.

Protocol:

  • Enzyme Preparation: Obtain purified PPO.

  • Assay Setup: Prepare a reaction mixture containing a suitable buffer and substrate (e.g., L-DOPA or catechol).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the enzyme.

  • Spectrophotometric Measurement: Monitor the formation of the product over time by measuring the change in absorbance at the appropriate wavelength.

  • Kinetic Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

While the direct biological activities of this compound are not yet well-defined, its chemical structure provides compelling clues to its potential mechanisms of action. Based on analogies with related phenolic compounds, it is plausible that this compound interacts with neuronal receptors, inhibits specific enzymes, and undergoes metabolic transformation through pathways common to xenobiotics. The proposed experimental workflows provide a clear path for future research to systematically investigate these hypotheses. A thorough understanding of the biological effects of this compound will be essential for assessing its safety and exploring its potential applications in various fields.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11116239, 3-Propoxyphenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 63676142, 4-Amino-3-propoxyphenol. Retrieved from [Link].

  • Global Substance Registration System. This compound. Retrieved from [Link].

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777. Retrieved from [Link].

  • López-García, G., Cerdán-Cabrera, C., & Hernández-Sánchez, P. (2021). Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. Molecules, 26(11), 3193. Retrieved from [Link].

  • Due, S. L., Sullivan, H. R., & McMahon, R. E. (1976). Propoxyphene: pathways of metabolism in man and laboratory animals. Biomedical Mass Spectrometry, 3(5), 217–225. Retrieved from [Link].

  • Wang, Y., Zhang, Y., & Liu, J. (2023). First metabolic profiling of 4-n-nonylphenol in human liver microsomes by integrated approaches to testing and assessment: Metabolites, pathways, and biological effects. Journal of Hazardous Materials, 447, 130830. Retrieved from [Link].

  • De Felice, M., et al. (2022). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 23(19), 11884. Retrieved from [Link].

  • Tanaka, T., et al. (2023). Verification of the interaction between human bitter taste receptor T2R46 and polyphenols; Computational chemistry approach. Heliyon, 9(11), e21666. Retrieved from [Link].

  • Tan, C. P., & Cheah, P. B. (2009). Inhibition Kinetics of Agaricus bisporus (J.E. Lange) Imbach Polyphenol Oxidase. The Open Biochemistry Journal, 3, 62–68. Retrieved from [Link].

  • Negishi, O., & Ozawa, T. (2000). Inhibition of enzymatic browning and protection of sulfhydryl enzymes by thiol compounds. Phytochemistry, 54(5), 481–487. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12580, 4-Propylphenol. Retrieved from [Link].

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved from [Link].

  • Li, Y., et al. (2023). Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis. Environmental Health Perspectives, 131(2), 27002. Retrieved from [Link].

  • Kurańska, M., et al. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. Materials, 15(22), 8089. Retrieved from [Link].

  • Tan, H. L., et al. (2018). Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe). Journal of Food Science and Technology, 55(5), 1735–1744. Retrieved from [Link].

Sources

The Versatile Phenol: A Technical Guide to the Industrial Applications of 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the industrial applications, synthesis, and chemical properties of 4-Propoxyphenol (CAS 18979-50-5), a versatile aromatic compound. With its unique structural features, including a hydroxyl group and a propoxy ether linkage on a benzene ring, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a functional material in polymer stabilization and potentially in the field of liquid crystals. This document is intended for researchers, chemists, and professionals in the fields of drug development, polymer science, and specialty chemicals, offering in-depth insights into its practical applications, supported by detailed experimental protocols and mechanistic explanations.

Introduction: Unveiling the Potential of this compound

This compound, also known as hydroquinone monopropyl ether, is an organic compound that has garnered significant interest in various industrial sectors.[1] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a stable propoxy ether group, makes it a prime candidate for a range of chemical transformations. This guide will explore the multifaceted utility of this compound, moving beyond a simple cataloging of uses to a deeper understanding of the chemical principles that underpin its industrial value.

We will delve into its role as a key building block in the synthesis of complex organic molecules, its function as a protective agent against polymer degradation, and its emerging potential in advanced materials. The following sections will provide a detailed examination of these applications, complete with experimental methodologies and data to empower researchers and developers in their work.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in chemical reactions, its solubility in various media, and its handling requirements.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 18979-50-5[1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 54-56 °C[4]
Boiling Point 262.1 °C at 760 mmHg[4]
Solubility Soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in water.[1]
LogP 2.37[4]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the industrial-scale synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using 1-bromopropane in the presence of a base.

Reaction Mechanism

The synthesis proceeds in two primary steps:

  • Deprotonation: The phenolic hydroxyl group of hydroquinone is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction, displacing the bromide ion and forming the ether linkage.

By carefully controlling the stoichiometry and reaction conditions, the formation of the mono-substituted product, this compound, is favored over the di-substituted by-product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone Phenoxide Phenoxide Hydroquinone->Phenoxide Deprotonation 1-Bromopropane 1-Bromopropane This compound This compound 1-Bromopropane->this compound Base Base (e.g., K₂CO₃) Base->Phenoxide Byproduct Salt Byproduct Phenoxide->this compound Nucleophilic Attack on 1-Bromopropane

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • Hydroquinone (1.0 eq)

  • 1-Bromopropane (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone, anhydrous potassium carbonate, and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: a. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. c. Dissolve the residue in diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel to obtain the final product with high purity.

Industrial Applications of this compound

The unique chemical structure of this compound makes it a versatile intermediate and functional additive in several key industries.

Pharmaceutical Synthesis: A Building Block for Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its phenolic hydroxyl group allows for the introduction of pharmacologically active moieties.

While specific, publicly disclosed synthesis routes for major drugs directly starting from this compound are proprietary, its structural motif is present in various classes of drugs. For instance, the general structure of many beta-blockers involves an aryloxypropanolamine side chain, which can be synthesized from a substituted phenol like this compound.[5][6][7] The synthesis would typically involve the reaction of this compound with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[5]

Beta_Blocker_Synthesis This compound This compound Epoxide_Intermediate Epoxide_Intermediate This compound->Epoxide_Intermediate + Epichlorohydrin Beta_Blocker_Analogue Beta-Blocker Analogue Epoxide_Intermediate->Beta_Blocker_Analogue + Amine (e.g., Isopropylamine)

Caption: General synthetic route to beta-blocker analogues from this compound.

Polymer Additive: Enhancing Durability as an Antioxidant

Polymers are susceptible to degradation upon exposure to heat, light, and oxygen, leading to a loss of mechanical properties and discoloration. Phenolic compounds, such as this compound, are effective primary antioxidants that can mitigate this degradation process.[8][9]

Mechanism of Action:

The antioxidant activity of this compound stems from its ability to act as a free radical scavenger. The degradation of polymers often proceeds via a free-radical chain reaction. This compound can donate the hydrogen atom from its phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), thereby neutralizing it.[5][10] The resulting phenoxy radical is stabilized by resonance, making it less reactive and unable to propagate the degradation chain.[5][10]

Antioxidant_Mechanism cluster_degradation Polymer Degradation cluster_stabilization Stabilization by this compound P_radical Polymer Radical (P•) ROO_radical Peroxy Radical (ROO•) P_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H-atom donation Degraded_Polymer Degraded_Polymer ROO_radical->Degraded_Polymer Propagates Degradation 4PP This compound (ArOH) ArO_radical Phenoxy Radical (ArO•) 4PP->ArO_radical H-atom donation Termination Termination ArO_radical->Termination Chain Termination

Caption: Mechanism of action of this compound as a free radical scavenger.

The presence of the propoxy group can enhance the solubility and compatibility of the antioxidant within the polymer matrix, leading to more uniform dispersion and improved long-term stability.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound can serve as a precursor in the synthesis of agrochemicals. The phenoxyacetic acid herbicides, for example, are a class of compounds that could potentially be derived from this compound. The synthesis would involve the reaction of this compound with chloroacetic acid in the presence of a base.

Emerging Applications: Liquid Crystals

The rigid aromatic core and the potential for introducing a flexible alkyl chain make phenolic compounds like this compound interesting building blocks for the synthesis of liquid crystals.[9][] By modifying the hydroxyl group to introduce a mesogenic unit, it is conceivable to design and synthesize novel liquid crystalline materials with specific thermal and optical properties.[9] Further research in this area could lead to the development of new materials for display technologies and other advanced optical applications.

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[12]

  • Spill and Disposal: In case of a spill, avoid generating dust and collect the material in a suitable container for disposal. Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[8][13]

Conclusion

This compound is a chemical compound of significant industrial interest, owing to its versatile reactivity and functional properties. Its established role as an intermediate in the synthesis of fine chemicals, coupled with its proven efficacy as a polymer antioxidant, secures its place in the modern chemical industry. The potential for its application in the development of novel materials, such as liquid crystals, opens up new avenues for research and innovation. This guide has provided a technical foundation for understanding and utilizing this compound, with the aim of fostering further advancements in its application.

References

  • This compound - Solubility of Things. (URL: )
  • This compound | C9H12O2 | CID 29352 - PubChem. (URL: [Link])

  • Naturally occurring polyphenols as building blocks for supramolecular liquid crystals – substitution pattern dominates mesomorphism - RSC Publishing. (URL: [Link])

  • This compound | CAS#:18979-50-5 | Chemsrc. (URL: [Link])

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (URL: [Link])

  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (URL: [Link])

  • AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Discovery and development of beta-blockers - Wikipedia. (URL: [Link])

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (URL: [Link])

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants - Cambridge University Press & Assessment. (URL: [Link])

  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (URL: [Link])

  • What Are Antioxidants For Polymers? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Synthesis of Tramadol and Analogous. (URL: [Link])

  • Antioxidants for Plastics: Function, Benefits, and Applications - MASCOM GLOBAL. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Propoxyphenol: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of 4-Propoxyphenol (CAS 18979-50-5), a key aromatic ether. It navigates from the compound's historical synthesis, rooted in the foundational principles of organic chemistry, to its modern-day characterization and applications. This guide is structured to provide researchers, chemists, and drug development professionals with a deep understanding of this compound's physicochemical properties, analytical validation workflows, and its role as a versatile intermediate in various scientific fields. Detailed, field-tested protocols for its synthesis and analysis are provided, underpinned by a discussion of the causal chemistry that governs these processes. The document also explores the compound's known biological activities, including its emerging profile as a ribonucleotide reductase inhibitor and a potential endocrine disruptor, contextualizing its relevance in toxicology and medicinal chemistry.

Introduction: A Member of the Alkoxyphenol Family

This compound, also known as hydroquinone monopropyl ether, belongs to the alkoxyphenol class of organic compounds. These molecules are characterized by a phenol ring substituted with an alkoxy group. The interplay between the electron-donating alkoxy group (-O-propyl) and the ionizable hydroxyl group (-OH) on the aromatic ring imparts a unique set of properties that make these compounds valuable building blocks in organic synthesis. Their utility spans from intermediates in the pharmaceutical and agrochemical industries to precursors for materials like liquid crystals.[1] This guide will focus specifically on the 4-propoxy substituted phenol, tracing its scientific journey and detailing its chemical identity.

The Genesis of this compound: Synthesis and Characterization

The Williamson Ether Synthesis: A Foundational Protocol

The Williamson ether synthesis proceeds via an SN2 mechanism. The phenolic hydroxyl group of hydroquinone is first deprotonated by a base to form a more potent nucleophile, the phenoxide ion. This ion then attacks the primary carbon of a propyl halide, displacing the halide and forming the ether linkage. The key to synthesizing the mono-alkylated product, this compound, rather than the di-alkylated 1,4-dipropoxybenzene, lies in the careful control of stoichiometry. By using an excess of hydroquinone relative to the propyl halide, the probability of the propyl halide encountering an unreacted hydroquinone molecule is much higher than it encountering a molecule of the desired product.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification HQ Hydroquinone (Excess) Flask Reaction Flask HQ->Flask Base Base (e.g., K2CO3) Base->Flask Solvent Solvent (e.g., Ethanol) Solvent->Flask Reflux Heat to Reflux (~78°C) 12-24 hours PropylHalide 1-Bromopropane (Dropwise) PropylHalide->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT Reflux->Cool Filter Filter Solids Cool->Filter Evaporate Remove Solvent Filter->Evaporate Extract Aqueous Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for this compound Synthesis via Williamson Etherification.

Detailed Experimental Protocol: Williamson Ether Synthesis

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hydroquinone (2.0 molar equivalents) and anhydrous potassium carbonate (1.5 molar equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as anhydrous ethanol or acetone, to the flask to create a stirrable slurry.

  • Alkylating Agent Addition: While stirring vigorously, add 1-bromopropane (1.0 molar equivalent) dropwise to the mixture at room temperature. The dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 1-bromopropane is consumed.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Work-up - Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining hydroquinone and salts. A mild basic wash (e.g., 1M NaOH) can be used to remove unreacted hydroquinone, but care must be taken as the product itself is phenolic and can be partially extracted.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by column chromatography on silica gel to yield a white to pale cream crystalline solid.

Alternative Synthesis: Electrochemical Alkoxylation

An alternative, more modern approach involves the electrochemical oxidation of hydroquinone in the presence of propanol.[2] This method generates a quinhydrone complex in situ, which is then attacked by the alcohol acting as a nucleophile. This technique can offer high yields (reported up to 81.1%) and avoids the use of alkyl halides.[2]

Physicochemical and Analytical Profile

Accurate characterization is paramount for any chemical intermediate used in research and development. This compound is a white to pale cream crystalline solid at room temperature.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18979-50-5[5][6]
Molecular Formula C₉H₁₂O₂[5][6]
Molecular Weight 152.19 g/mol [5]
Melting Point 54-58 °C[7][8]
Boiling Point 262.1 °C at 760 mmHg[7]
Density ~1.05 g/cm³[7]
Appearance White to pale cream crystals or flakes[4]
Solubility Soluble in ethanol, methanol, acetone; sparingly soluble in water[1]
Modern Analytical Workflow for Identity and Purity Confirmation

Confirming the identity and purity of a synthesized batch of this compound is a multi-step process that relies on a suite of modern analytical techniques. The causality behind using multiple techniques is the principle of orthogonal validation; each method probes a different molecular property, and together they provide a highly confident assessment of the material's quality.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_input Sample cluster_analysis Characterization cluster_output Validation Sample Synthesized This compound NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (GC-MS) (Molecular Weight) Sample->MS IR FTIR Spectroscopy (Functional Groups) Sample->IR HPLC HPLC / GC (Purity Assessment) Sample->HPLC Result Validated Structure & Purity Report NMR->Result MS->Result IR->Result HPLC->Result

Caption: Orthogonal Analytical Workflow for this compound Validation.

Self-Validating Analytical Protocol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Provides unambiguous structural confirmation.

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet around 1.0 ppm for the CH₃, a sextet around 1.8 ppm for the CH₂CH₂CH₃, and a triplet around 3.9 ppm for the OCH₂). It will also show signals for the aromatic protons (typically two doublets in the 6.8-7.0 ppm region) and a broad singlet for the phenolic -OH proton.

    • ¹³C NMR: The carbon NMR will confirm the presence of 9 distinct carbon environments, including the three aliphatic carbons of the propyl group and the six aromatic carbons.

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight.

    • Methodology: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 152, confirming the molecular formula C₉H₁₂O₂.[5]

  • Infrared (IR) Spectroscopy:

    • Purpose: Confirms the presence of key functional groups.

    • Methodology: A Fourier-Transform Infrared (FTIR) spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the phenol group. It will also show C-O stretching bands for the ether and phenol around 1200-1250 cm⁻¹ and aromatic C=C stretching bands around 1500-1600 cm⁻¹.[5]

  • Chromatography (HPLC/GC):

    • Purpose: Determines purity.

    • Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the sample. A single major peak should be observed, and the area percentage of this peak is used to quantify the purity, which should typically be ≥98% for use in further applications.[4]

Applications and Biological Significance

This compound's primary value lies in its role as a versatile chemical intermediate. The phenolic hydroxyl group provides a reactive handle for a wide range of chemical transformations, making it a useful building block for more complex molecules.

Role as a Synthetic Intermediate
  • Pharmaceuticals and Agrochemicals: The this compound moiety can be found within the structure of more complex molecules investigated for biological activity. It serves as a precursor, allowing for the introduction of the propoxy-phenyl group into a larger molecular scaffold.[1] For example, it can be used in the synthesis of derivatives of Tapentadol, an analgesic, and other potential immunomodulators.[9][10]

  • Liquid Crystals: Alkoxyphenols are common precursors in the synthesis of liquid crystals. The rod-like structure and polarity imparted by the alkoxy chain and phenol group are desirable features for creating mesophases. This compound can be esterified or otherwise elaborated to create molecules with liquid crystalline properties.[11]

  • Polymers and Materials Science: The phenolic group allows this compound to be incorporated into novolak resins or other polymers where specific properties like thermal stability or solubility are required.[12][13]

Biological Activity and Toxicology

Recent research has begun to shed light on the specific biological effects of this compound and related alkoxyphenols.

  • Ribonucleotide Reductase (RNR) Inhibition: A 2021 study identified p-alkoxyphenols, including p-propoxyphenol, as potent inhibitors of the tyrosyl radical in the active site of ribonucleotide reductase (RNR).[14][15] RNR is a crucial enzyme for DNA synthesis and repair, making it a key target for anticancer drugs. This finding suggests that this compound could be a scaffold for developing future antiproliferative agents.[14][16]

  • Endocrine Disruption: Like other alkylphenols, this compound has been identified as a potential endocrine disruptor. A 2000 report listed it as an in vitro estrogen receptor (ER) agonist.[4] This activity is a critical consideration in toxicological assessments, as ER agonists can interfere with normal hormonal signaling pathways. This is an area of active research for many phenolic compounds.[3][5][17]

  • Metabolism: In humans, this compound is known to be metabolized into (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-propoxyphenoxy)oxane-2-carboxylic acid, which is essentially a glucuronide conjugate.[5] This process represents a typical detoxification pathway where the body increases the water solubility of the compound to facilitate its excretion.

Conclusion: The Enduring Relevance of a Classic Molecule

From its straightforward synthesis via a cornerstone reaction of organic chemistry to its modern-day applications as a synthetic precursor and its emerging biological profile, this compound serves as an exemplar of a foundational chemical building block. Its history is intertwined with the development of synthetic methodology, and its future is linked to the ongoing search for new materials and therapeutics. This guide has provided a technical framework for understanding, synthesizing, and validating this versatile compound, offering researchers the necessary insights to confidently incorporate it into their development workflows. The continued investigation into its biological effects, particularly its potential as an RNR inhibitor and endocrine disruptor, ensures that this compound will remain a molecule of significant scientific interest.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29352, this compound. Retrieved January 12, 2026 from [Link].

  • Solubility of Things (n.d.). This compound. Retrieved January 12, 2026 from [Link].

  • IEH Consulting (2002). Chemicals purported to be endocrine disrupters. Retrieved January 12, 2026 from [Link].

  • Chemsrc (2025). This compound CAS#:18979-50-5. Retrieved January 12, 2026 from [Link].

  • Gouws, S., & Viljoen, E. (2009). Electrochemical production of alkoxy-substituted phenols. ResearchGate. Retrieved January 12, 2026 from [Link].

  • Cimini, A., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. Retrieved January 12, 2026 from [Link].

  • Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. PubMed. Retrieved January 12, 2026 from [Link].

  • ResearchGate (2018). One-pot synthesis of phenols from aromatic aldehydes by Baeyer–Villiger oxidation with H2O2 using water-tolerant Lewis acids in molecular sieves. Retrieved January 12, 2026 from [Link].

  • Google Patents (2011). US9994538B2 - Latent acids and their use.
  • European Patent Office (2012). EP2519100A1 - Intermediate compounds and processes for the preparation of tapentadol and related compounds. Retrieved January 12, 2026 from [Link].

  • Kováríková, P., et al. (2021). Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition. PubMed Central. Retrieved January 12, 2026 from [Link].

  • Google Patents (2014). JP5508003B2 - Process for the preparation of biologically active compounds in nanoparticulate form.
  • Gáspár, A., et al. (2021). Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition. ACS Publications. Retrieved January 12, 2026 from [Link].

  • Gomm, J. R. (2002). Supramolecular Behaviour Of Heterocyclic Cored Pincers. University of Southampton ePrints. Retrieved January 12, 2026 from [Link].

  • Google Patents (2001). US6261738B1 - Oxime derivatives and the use thereof as latent acids.
  • Van Norman, E. R., et al. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. PubMed Central. Retrieved January 12, 2026 from [Link].

  • Google Patents (2019). EP3459925A1 - Method for preparing 2-hydroxyl-4-(2, 3-disubstituted benzyloxy)-5-substituted benzaldehyde derivative.

Sources

An In-depth Technical Guide on the Theoretical Studies of 4-Propoxyphenol's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Propoxyphenol (C₉H₁₂O₂) is a significant organic compound with applications in various chemical syntheses and as a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3] A profound understanding of its molecular structure and quantum chemical properties is paramount for predicting its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive theoretical analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the computational methodologies and their correlation with experimental data.

Introduction: The Rationale for Theoretical Investigation

The predictive power of computational chemistry offers a cost-effective and insightful alternative to purely empirical studies. For a molecule like this compound, theoretical analysis allows for the elucidation of properties that are often difficult or expensive to measure experimentally. By modeling the molecule's geometry, vibrational frequencies, and electronic orbitals, we can gain a deeper understanding of its behavior in chemical reactions and biological systems.

The core of this guide revolves around Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] Specifically, we will employ the B3LYP functional combined with a 6-311++G(d,p) basis set, a widely accepted and validated approach for organic molecules that provides a good balance between accuracy and computational cost.[6] The insights derived from these calculations are critical for:

  • Rational Drug Design: Understanding the molecule's electrostatic potential and frontier orbitals helps in predicting its interaction with biological targets.[7]

  • Materials Science: Knowledge of its electronic properties can inform the development of new materials with desired characteristics.

  • Spectroscopic Analysis: Theoretical vibrational spectra (FT-IR and FT-Raman) aid in the interpretation and assignment of experimental data.[8]

Methodologies: A Dual Approach of Computation and Experimentation

A robust theoretical study is always validated by experimental data. This guide integrates computational protocols with established experimental spectroscopic techniques to provide a holistic view of this compound's molecular characteristics.

Computational Protocol: Density Functional Theory (DFT)

The following step-by-step protocol outlines the DFT calculations performed to analyze this compound.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the this compound molecule.

  • Method: The initial molecular structure is drawn and then optimized using the B3LYP/6-311++G(d,p) level of theory. This process involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been found.[9]

Step 2: Vibrational Frequency Analysis

  • Objective: To calculate the theoretical FT-IR and FT-Raman spectra of the optimized structure.[10]

  • Method: At the same level of theory (B3LYP/6-311++G(d,p)), the vibrational frequencies and their corresponding intensities are calculated. This analysis is crucial for assigning the vibrational modes observed in experimental spectra and for confirming the stability of the optimized geometry.[11][12]

Step 3: Natural Bond Orbital (NBO) Analysis

  • Objective: To investigate the charge distribution, intramolecular interactions, and stabilization energies within the molecule.

  • Method: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.[13][14] This provides quantitative insights into hyperconjugative interactions and charge transfer, which are key to understanding the molecule's stability and reactivity.

Step 4: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.

  • Method: The energies of the HOMO and LUMO, and the resulting energy gap, are calculated. These orbitals are critical in determining the molecule's chemical reactivity, with the HOMO representing the ability to donate an electron and the LUMO representing the ability to accept an electron. A smaller HOMO-LUMO gap generally indicates higher reactivity.[15][16]

Step 5: Molecular Electrostatic Potential (MEP) Analysis

  • Objective: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.[17]

  • Method: The MEP is mapped onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.[18]

Experimental Validation: Spectroscopic Techniques

To ground the theoretical findings, experimental spectra are essential.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the vibrational modes of polar functional groups.[19]

  • Fourier-Transform Raman (FT-Raman) Spectroscopy: Complements FT-IR by providing information on the vibrational modes of non-polar functional groups and the molecular backbone.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms.

  • UV-Visible Spectroscopy: Characterizes the electronic transitions within the molecule.

Results and Discussion: Unveiling the Molecular Landscape

This section synthesizes the results from the computational analyses and correlates them with known experimental data.

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) of this compound, as calculated by DFT, provide a precise three-dimensional representation of the molecule. These parameters are expected to be in close agreement with experimental data obtained from techniques like X-ray crystallography, should such data be available.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-O (Phenolic)~1.36 Å
C-O (Ether)~1.37 Å
O-H~0.97 Å
C-C (Aromatic)~1.39 - 1.40 Å
Bond AngleC-O-H~109°
C-O-C (Ether)~118°

Note: These are representative values and the full set of parameters would be extensive.

Vibrational Spectroscopy: A Tale of Two Spectra

The calculated FT-IR and FT-Raman spectra provide a detailed vibrational assignment for this compound. The propoxy group introduces characteristic vibrations in addition to those of the phenol ring.

Table 2: Key Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H Stretch~3600~3400-
Aromatic C-H Stretch~3100-3000~3050~3060
Aliphatic C-H Stretch~2980-2880~2960~2930
C=C Aromatic Stretch~1600-1450~1610, 1510~1615
C-O Stretch (Phenolic)~1250~1240~1245
C-O-C Stretch (Ether)~1180~1175-

The correlation between the calculated and experimental frequencies is generally strong, with discrepancies often attributable to the gas-phase nature of the calculations versus the solid or liquid phase of the experiments.

Electronic Properties: Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are primarily localized on the phenol ring, indicating that this is the most reactive part of the molecule. The electron-donating nature of the hydroxyl and propoxy groups raises the energy of the HOMO, making the molecule susceptible to electrophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[16][21]

Molecular Electrostatic Potential (MEP)

The MEP map visually confirms the electronic distribution. The most negative potential is localized around the oxygen atoms of the hydroxyl and ether groups, making them the primary sites for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group exhibits a positive potential, indicating its acidic nature.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring. These interactions contribute to the stabilization of the molecule and influence the charge distribution. The analysis quantifies the delocalization of electron density from the oxygen atoms to the phenyl ring, which is consistent with the activating, ortho-para directing nature of alkoxy and hydroxyl groups in electrophilic aromatic substitution.[22]

Visualizing Molecular Concepts

Diagrams are indispensable for conveying complex theoretical concepts.

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Workflow for Theoretical Analysis

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Input Initial Structure of This compound GeoOpt Geometry Optimization Input->GeoOpt Freq Vibrational Frequencies GeoOpt->Freq NBO NBO Analysis GeoOpt->NBO FMO HOMO-LUMO Analysis GeoOpt->FMO MEP MEP Analysis GeoOpt->MEP Structure Optimized Geometry GeoOpt->Structure Spectra Theoretical Spectra (FT-IR, FT-Raman) Freq->Spectra Charges Charge Distribution & Interactions NBO->Charges Reactivity Reactivity Indices (Energy Gap) FMO->Reactivity Sites Reactive Sites MEP->Sites

Caption: Workflow of the DFT-based theoretical analysis of this compound.

Conclusion: A Computationally Validated Molecular Portrait

This guide has detailed a comprehensive theoretical investigation into the molecular structure and properties of this compound using Density Functional Theory. The computational results, including optimized geometry, vibrational frequencies, and electronic properties, provide a detailed and coherent picture of the molecule that is consistent with fundamental chemical principles and aligns with experimental spectroscopic data.

The insights gained from this theoretical approach are invaluable for predicting the chemical behavior of this compound. The analysis of its frontier molecular orbitals and molecular electrostatic potential offers a rational basis for understanding its reactivity, which is crucial for its application in drug design and materials science. By integrating high-level computational chemistry with experimental validation, we can accelerate the discovery and development of new chemical entities with tailored properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link].

  • NIST (2021). Phenol, 4-propoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • Global Substance Registration System (n.d.). This compound. Retrieved from [Link].

  • Bajaj, H., & Singh, N. (2021). HOMO-LUMO of (a) phenol, (b) PVPP, and (c) PVPP− phenol. ResearchGate. Retrieved from [Link].

  • Knowles, R. R., & Schleyer, P. v. R. (2022). Electrochemical Deconstructive Functionalization of Cycloalkanols via Alkoxy Radicals Enabled by Proton-Coupled Electron Transfer. Organic Letters, 24(21), 3864–3869. Retrieved from [Link].

  • Aathithyan, S., et al. (2022). Evaluation of Vibrational, Electronic, Topology, Reactivity, Bioactivity, Bioavailability and Blood-Brain Barrier Score of 1-(2,6-dimethylphenoxy)propan-2-amine-A DFT, Spectro-scopic and Molecular Docking Approach. ResearchGate. Retrieved from [Link].

  • NIST (n.d.). Phenol, 4-propoxy-. NIST. Retrieved from [Link].

  • Michalska, D., & Wysokiński, R. (2005). The experimental and theoretical FT-Raman and FT-IR spectra of [PhN-(2-PhB(OH)2)-R-Me]PO3H2 in the spectral range of 3650–400 cm⁻¹. ResearchGate. Retrieved from [Link].

  • Alam, M. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Retrieved from [Link].

  • Singh, A. K., et al. (2022). Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. ResearchGate. Retrieved from [Link].

  • Cyvin, S. J., et al. (1983). Molecular Vibration Analysis of the Cage-Like Molecules β-P4S5, As4S5, P4S7, and AS2P2S7. Semantic Scholar. Retrieved from [Link].

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link].

  • Gu, J. D., et al. (2001). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. ResearchGate. Retrieved from [Link].

  • Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. Retrieved from [Link].

  • Zhang, L., et al. (2020). Natural bond orbital (NBO) analysis and electron-static potential map (ESP) for geometry TS4 of different nucleophile groups. ResearchGate. Retrieved from [Link].

  • Li, Z., et al. (2022). Vibration Analysis of Porous Cu-Si Microcantilever Beams in Fluids Based on Modified Couple Stress Theory. MDPI. Retrieved from [Link].

  • Barroso, J. (2009). Natural Bond Orbitals (NBO) visualization. Dr. Joaquin Barroso's Blog. Retrieved from [Link].

  • Mary, Y. S., et al. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. YMER. Retrieved from [Link].

  • Mondal, A., et al. (2023). A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. ChemRxiv. Retrieved from [Link].

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link].

  • Giedyk, M., et al. (2024). Electrochemical Dearomatizing Methoxylation of Phenols and Naphthols: Synthetic and Computational Studies. PubMed. Retrieved from [Link].

  • Musteata, V., et al. (2023). Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes. MDPI. Retrieved from [Link].

  • ChemSrc. (n.d.). This compound. Retrieved from [Link].

  • Aher, S. B., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Retrieved from [Link].

  • Herbert, J. M. (n.d.). Vibrational Analysis. Q-Chem. Retrieved from [Link].

  • Ramalingam, S., et al. (2012). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link].

  • Al-Zaidi, J. M. M., et al. (2023). Synthesis, DFT, solvent effect and biological attributes of NLO active 4-bromo-2-((2-(2,4-Dinitrophenyl) hydrazono)methyl) phenol -Potent drug anti-brain cancer. ResearchGate. Retrieved from [Link].

  • Suresh, C. H. (2017). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. ResearchGate. Retrieved from [Link].

  • de Heer, M. I., Korth, H.-G., & Mulder, P. (2000). Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding. The Journal of Organic Chemistry. Retrieved from [Link].

  • O'Brien, F., et al. (2021). Confocal Raman Spectroscopic Imaging for Evaluation of Distribution of Nano-Formulated Hydrophobic Active Cosmetic Ingredients in Hydrophilic Films. MDPI. Retrieved from [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Propoxyphenol, also known as hydroquinone monopropyl ether, is a valuable aromatic ether with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Its structure, featuring a hydroxyl group and a propoxy group on a benzene ring, allows for further functionalization, making it a versatile building block in organic synthesis.

This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis. This robust and widely applicable method involves the O-alkylation of a phenoxide with an alkyl halide.[1][2][3][4] In this protocol, hydroquinone is selectively mono-alkylated using 1-bromopropane in the presence of a mild base, potassium carbonate. The causality behind key experimental choices, a self-validating protocol, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from hydroquinone proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] The mechanism can be described in two main steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of hydroquinone is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromopropane, displacing the bromide ion and forming the ether linkage.

To favor the desired mono-alkylation product, a molar excess of hydroquinone is used relative to the alkylating agent, 1-bromopropane. This stoichiometric control minimizes the formation of the di-alkylated byproduct, 1,4-dipropoxybenzene.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of all chemicals is crucial for a safe and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Hazards
This compound C₉H₁₂O₂152.19Colorless to pale yellow liquid or solid flakesCauses skin and serious eye irritation. May cause respiratory irritation.[5]
Hydroquinone C₆H₆O₂110.11White crystalline solidHarmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer, and is very toxic to aquatic life.[6][7][8][9][10]
1-Bromopropane C₃H₇Br122.99Colorless liquidHighly flammable liquid and vapor, causes skin, eye, and respiratory irritation, may damage fertility or the unborn child, and may cause drowsiness or dizziness.[11][12][13][14][15]
Potassium Carbonate K₂CO₃138.21White hygroscopic powderCauses skin and serious eye irritation, and may cause respiratory irritation.[16][17][18][19][20]
Ethanol C₂H₅OH46.07Colorless liquidHighly flammable liquid and vapor.
Diethyl Ether (C₂H₅)₂O74.12Colorless liquidExtremely flammable liquid and vapor, may form explosive peroxides.
Hexane C₆H₁₄86.18Colorless liquidHighly flammable liquid and vapor, may be fatal if swallowed and enters airways.
Ethyl Acetate C₄H₈O₂88.11Colorless liquidHighly flammable liquid and vapor, causes serious eye irritation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Reagent Setup - Hydroquinone - Potassium Carbonate - Anhydrous Ethanol B 2. Addition of Alkylating Agent - Add 1-Bromopropane dropwise A->B C 3. Reaction - Reflux for 12-24 hours - Monitor by TLC B->C D 4. Cooling & Filtration - Cool to room temperature - Filter to remove K2CO3 C->D Reaction Complete E 5. Solvent Removal - Concentrate filtrate via rotary evaporation D->E F 6. Extraction - Dissolve residue in diethyl ether - Wash with NaOH, water, and brine E->F G 7. Drying & Concentration - Dry organic layer with Na2SO4 - Concentrate via rotary evaporation F->G H 8. Purification - Column Chromatography (Silica Gel) - Eluent: Hexane/Ethyl Acetate G->H Crude Product I 9. Characterization - NMR, IR, Mass Spectrometry H->I

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesMolar Equivalents
Hydroquinone110.1122.020.202.0
1-Bromopropane122.9912.300.101.0
Potassium Carbonate (anhydrous)138.2113.820.101.0
Anhydrous Ethanol46.07200 mL--
Diethyl Ether74.12As needed--
1M Sodium Hydroxide (aq)40.00As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate142.04As needed--
Silica Gel (for column chromatography)-As needed--
Hexane (for column chromatography)86.18As needed--
Ethyl Acetate (for column chromatography)88.11As needed--

Procedure:

1. Reaction Setup: a. To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (22.02 g, 0.20 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol). b. Add 200 mL of anhydrous ethanol to the flask. Stir the suspension at room temperature.

2. Addition of Alkylating Agent: a. While stirring, add 1-bromopropane (12.30 g, 0.10 mol) dropwise to the reaction mixture at room temperature using an addition funnel over a period of 15-20 minutes.

3. Reaction: a. Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. b. Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of 1-bromopropane and the formation of a new, less polar spot (the product) relative to hydroquinone indicates reaction progression.

4. Workup - Cooling and Filtration: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and any unreacted hydroquinone using a Büchner funnel. c. Wash the collected solids with a small amount of ethanol to ensure all the product is recovered in the filtrate.

5. Workup - Solvent Removal: a. Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.

6. Workup - Extraction: a. Dissolve the resulting residue in approximately 150 mL of diethyl ether. b. Transfer the solution to a separatory funnel and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted hydroquinone. c. Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

7. Workup - Drying and Concentration: a. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. b. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil or a low-melting solid.

8. Purification: a. The crude this compound can be purified by column chromatography on silica gel.[21] b. A suitable eluent system is a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to a 9:1 hexane:ethyl acetate mixture. c. Collect the fractions containing the pure product (as determined by TLC) and combine them. d. Remove the solvent under reduced pressure to obtain the purified this compound.

Expected Results and Characterization

A successful synthesis should yield this compound as a colorless to pale yellow liquid or solid. The expected yield is typically in the range of 70-85% based on the limiting reagent (1-bromopropane).

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.82 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 6.75 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 4.85 (s, 1H, -OH)

    • δ 3.87 (t, J=6.6 Hz, 2H, -OCH₂-)

    • δ 1.79 (sext, J=7.4 Hz, 2H, -CH₂CH₂CH₃)

    • δ 1.03 (t, J=7.4 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 153.2, 149.8, 116.1, 115.8, 70.1, 22.8, 10.6

  • Infrared (IR) Spectroscopy (KBr Pellet or Neat):

    • Broad peak around 3300-3400 cm⁻¹ (-OH stretch)

    • Peaks around 2870-2960 cm⁻¹ (C-H aliphatic stretch)

    • Peak around 1510 cm⁻¹ (C=C aromatic stretch)

    • Peak around 1230 cm⁻¹ (C-O ether stretch)[22][23]

References

  • PubChem Compound Summary for CID 29352, this compound. National Center for Biotechnology Information. [Link]

  • Hydroquinone - SAFETY DATA SHEET. Penta. [Link]

  • Material Safety Data Sheet - 1-Bromopropane, 99%. Cole-Parmer. [Link]

  • Safety Data Sheet: Hydroquinone. Carl ROTH. [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. INEOS. [Link]

  • Safety Data Sheet: Potassium carbonate. Carl ROTH. [Link]

  • Safety Data Sheet: Potassium carbonate. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet Potassium Carbonate. Redox. [Link]

  • Safety Data Sheet: Propyl bromide. Carl ROTH. [Link]

  • 1-Bromopropane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • This compound. PubChem. [Link]

  • Phenol, 4-propoxy-. NIST WebBook. [Link]

  • This compound. GSRS. [Link]

  • 4-Propoxybenzaldehyde. NIST WebBook. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • How to recrystallize an oily compound after column chromatography ?. ResearchGate. [Link]

Sources

Application Notes & Protocols: 4-Propoxyphenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Propoxyphenol, also known as hydroquinone monopropyl ether, is a valuable bifunctional intermediate in organic synthesis. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electron-rich aromatic ring, allows for sequential and regioselective functionalization. This document provides a comprehensive guide to the synthesis of this compound and its subsequent use in key synthetic transformations, including electrophilic aromatic substitution and modifications of the phenolic hydroxyl group. Detailed, field-proven protocols, mechanistic insights, and applications in the synthesis of higher-value molecules, such as pharmaceutical precursors, are presented.

Introduction: The Synthetic Utility of this compound

In the landscape of organic synthesis, intermediates that offer multiple, distinct reaction sites are of paramount importance for building molecular complexity efficiently. This compound (Figure 1) is an exemplary scaffold, possessing two key functional groups:

  • A Phenolic Hydroxyl (-OH) Group: This group is acidic (pKa ~10) and can be readily deprotonated to form a potent phenoxide nucleophile. This site is ideal for O-alkylation (e.g., Williamson ether synthesis), esterification, and Mitsunobu reactions.

  • An Activated Aromatic Ring: The electron-donating nature of both the hydroxyl and the propoxy groups strongly activates the benzene ring towards Electrophilic Aromatic Substitution (EAS). Furthermore, these groups are ortho, para-directing, allowing for predictable regiochemical outcomes in reactions like nitration, halogenation, and Friedel-Crafts acylation.

This dual reactivity allows for a synthetic strategy where the more reactive phenolic hydroxyl is first modified, followed by functionalization of the aromatic ring, or vice versa. This guide details the foundational protocols for synthesizing and utilizing this versatile intermediate.

Figure 1: Structure of this compound

Chemical structure of this compound

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety hazards is critical before undertaking any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18979-50-5[1]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance White to pale cream or brown crystalline solid[3]
Melting Point 54-56 °C[4]
Boiling Point 262.1 °C at 760 mmHg[5]
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water.
IUPAC Name This compound[1]

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Synthesis of this compound via Williamson Ether Synthesis

The most direct and common method for preparing this compound is the selective mono-O-alkylation of hydroquinone with a propyl halide. This reaction is a classic example of the Williamson ether synthesis.[7]

Causality and Experimental Rationale: The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating hydroquinone, acts as the nucleophile.[7] To favor the desired mono-propylated product and minimize the formation of the di-propylated byproduct (1,4-dipropoxybenzene), a molar excess of hydroquinone is used. This ensures the alkylating agent is more likely to encounter the mono-anion of hydroquinone rather than the anion of the already-formed this compound. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic hydroquinone (pKa ~10) without being overly reactive. Anhydrous polar aprotic solvents like DMF or acetone, or polar protic solvents like ethanol, are suitable for this reaction.

Williamson_Synthesis HQ Hydroquinone step1 Deprotonation HQ->step1 PropylBr 1-Bromopropane step2 Sₙ2 Attack PropylBr->step2 Base K₂CO₃ (Base) Base->step1 Solvent Ethanol (Solvent) Solvent->step1 Phenoxide Hydroquinone Monophenoxide (Nucleophile) Phenoxide->step2 Product This compound Byproduct 1,4-Dipropoxybenzene (Minimized by excess HQ) step1->Phenoxide step2->Product step2->Byproduct Side Reaction Beta_Blocker_Synth Start This compound step1 Glycidyl Ether Formation (Sₙ2) Start->step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->step1 Base Base (e.g., NaOH) Base->step1 Amine Isopropylamine step2 Epoxide Ring-Opening Amine->step2 Intermediate Glycidyl Ether Intermediate Intermediate->step2 Product Propranolol Analogue (β-Blocker Core) step1->Intermediate step2->Product

Sources

Application of 4-Propoxyphenol in the Synthesis of Pharmaceutical Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Propoxyphenol (also known as hydroquinone monopropyl ether) is a substituted phenolic compound with the molecular formula C₉H₁₂O₂.[1][2] While not a direct precursor to any currently marketed blockbuster drug, its structure presents a valuable and versatile scaffold for medicinal chemists. As a para-alkoxy substituted phenol, it serves as an ideal starting material or "building block" for the synthesis of novel analogues of established pharmaceuticals. The propoxy group can modulate key physicochemical properties such as lipophilicity (LogP), which in turn influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

This guide provides detailed application notes and synthetic protocols for leveraging this compound in the development of analogues for two major classes of pharmaceuticals: local anesthetics (based on Pramocaine) and intravenous anesthetics (based on Propofol).

Application Note 1: Synthesis of a 4-Propoxypramocaine Analogue

Scientific Rationale: Pramocaine (also known as Pramoxine) is a topical anesthetic notable for its morpholine ether structure, which distinguishes it from common ester- or amide-based anesthetics.[3][4] The marketed drug is synthesized from 4-butoxyphenol. By substituting the butoxy group with a propoxy group, we can synthesize a novel analogue, 4-[3-(4-propoxyphenoxy)propyl]morpholine. This modification, while seemingly minor, allows researchers to probe the structure-activity relationship (SAR) of the alkoxy chain length on anesthetic potency and duration. A shorter chain may alter lipophilicity, potentially affecting skin permeability and systemic absorption.

The proposed synthesis is a classic Williamson Ether Synthesis, a robust and well-understood SN2 reaction.[5][6][7] This involves the deprotonation of the weakly acidic phenolic hydroxyl group of this compound to form a potent phenoxide nucleophile, which then displaces a halide from an alkyl halide.[8][9]

Proposed Synthetic Pathway:

G A This compound C 4-Propoxyphenoxide Intermediate A->C Deprotonation B Sodium Hydride (NaH) in THF B->C E 4-[3-(4-propoxyphenoxy)propyl]morpholine (Propoxypramocaine Analogue) C->E SN2 Attack D 4-(3-Chloropropyl)morpholine D->E

Caption: Synthetic scheme for a Pramocaine analogue via Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 4-[3-(4-propoxyphenoxy)propyl]morpholine

Materials:

  • This compound (≥98%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-(3-Chloropropyl)morpholine[10][11]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (e.g., 10.0 g, 65.7 mmol).

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask and stir until the this compound is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, e.g., 3.15 g, 78.8 mmol, 1.2 equivalents) portion-wise to the stirred solution at room temperature. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the phenol to the corresponding sodium phenoxide. Using an excess ensures complete conversion. The reaction will effervesce (release H₂ gas); addition must be slow and controlled.

  • Alkylation: After gas evolution ceases (approx. 30-60 minutes), add 4-(3-chloropropyl)morpholine (e.g., 11.8 g, 72.3 mmol, 1.1 equivalents) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 66°C for THF) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): After the reaction is complete, cool the flask to 0°C in an ice bath. Cautiously quench the reaction by slowly adding 20 mL of water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Causality Note: The washes remove inorganic salts and any unreacted phenoxide.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-[3-(4-propoxyphenoxy)propyl]morpholine.

Expected Mechanism of Action: Sodium Channel Blockade

Like pramocaine, the synthesized analogue is expected to function as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes.[4][12][13] By physically obstructing the channel's inner pore, the molecule prevents the influx of sodium ions required for membrane depolarization.[14][15] This inhibits the initiation and propagation of action potentials along nociceptive nerve fibers, resulting in a localized numbing sensation.[12][16]

G cluster_0 Neuronal Membrane cluster_1 Intracellular Space cluster_2 Extracellular Space Na_Channel Voltage-Gated Na+ Channel Pore (Intracellular) Extracellular AP_Blocked Action Potential Blocked Na_Channel->AP_Blocked Drug Propoxypramocaine Analogue Drug->Na_Channel:p_in Binds & Blocks Na_ions_out Na+ Ions Na_ions_out->Na_Channel:p_out Influx Prevented Pain_Signal Pain Signal (Stimulus) Pain_Signal->Na_Channel:p_out Activates Channel

Caption: Mechanism of local anesthetics blocking the sodium channel pore.

Application Note 2: Synthesis of a 2,6-Diisopropyl-4-propoxyphenol Analogue

Scientific Rationale: Propofol (2,6-diisopropylphenol) is a powerful intravenous anesthetic agent whose primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[17][18] Research into Propofol analogues has explored substitutions on the phenyl ring to alter potency, therapeutic index, and pharmacokinetic properties.[19] Introducing a propoxy group at the para-position creates a novel analogue that can be used to study how p-alkoxy substitution affects binding to the GABA-A receptor. This modification increases molecular weight and changes polarity, which could influence its sedative and hypnotic profile.

The synthesis leverages the Friedel-Crafts alkylation reaction, a cornerstone of aromatic chemistry.[20] Phenols are highly activated aromatic rings, directing electrophilic substitution to the ortho and para positions. By starting with this compound, the para position is blocked, thus directing the bulky isopropyl groups to the two available ortho positions. Using isopropanol as the alkylating agent in the presence of a suitable acid catalyst provides the necessary isopropyl carbocation electrophile.[21][22][23]

Proposed Synthetic Pathway:

G A This compound D 2,6-Diisopropyl-4-propoxyphenol (Propofol Analogue) A->D B Isopropanol (Excess) B->D Friedel-Crafts Alkylation (x2) C Acid Catalyst (e.g., H-beta zeolite) C->D

Caption: Synthesis of a Propofol analogue via ortho-selective Friedel-Crafts alkylation.

Detailed Experimental Protocol: Synthesis of 2,6-Diisopropyl-4-propoxyphenol

Materials:

  • This compound (≥98%)

  • Isopropyl alcohol (IPA), anhydrous

  • H-beta zeolite or another suitable acid catalyst (e.g., Amberlyst-15)

  • Toluene or another high-boiling inert solvent

  • Aqueous sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel equipped with a mechanical stirrer, add this compound (e.g., 10.0 g, 65.7 mmol), a significant excess of isopropyl alcohol (e.g., 5-10 equivalents), the acid catalyst (e.g., 10-20% by weight of the phenol), and 100 mL of toluene.

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 180-220°C) with vigorous stirring for 12-24 hours. Causality Note: High temperatures are required to promote the formation of the isopropyl carbocation from isopropanol and to overcome the activation energy for the double ortho-alkylation. A sealed vessel is necessary to contain the pressure generated at these temperatures. H-beta zeolite is a shape-selective solid acid catalyst that favors ortho-alkylation.[24]

  • Workup (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the mixture to remove the solid acid catalyst and wash the catalyst with a small amount of toluene.

  • Extraction (Base Wash): Combine the filtrate and washings in a separatory funnel. Wash with 1 M NaOH (2 x 50 mL) to remove any unreacted this compound. Causality Note: The desired product, being a sterically hindered phenol, is less acidic and will remain in the organic layer, while the unhindered starting material will be extracted into the basic aqueous layer.

  • Extraction (Neutralization and Wash): Wash the organic layer with 1 M HCl (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2,6-diisopropyl-4-propoxyphenol.

Expected Mechanism of Action: GABA-A Receptor Modulation

The synthesized Propofol analogue is expected to act on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[17] It would likely act as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site.[19] This binding is hypothesized to enhance the effect of GABA, increasing the duration that the receptor's chloride channel remains open.[17] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to the sedative and hypnotic effects characteristic of Propofol.[25][26]

G cluster_0 Postsynaptic Neuronal Membrane GABA_R GABA Site Cl- Channel Allosteric Site GABA-A Receptor Cl_in Cl- Influx (Hyperpolarization) GABA_R:cl->Cl_in Channel Opens Longer GABA GABA GABA->GABA_R:gaba Binds Drug Propofol Analogue Drug->GABA_R:drug Binds & Potentiates

Sources

Strategic Derivatization of 4-Propoxyphenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The quantitative analysis of 4-propoxyphenol, a key intermediate and potential impurity in pharmaceutical synthesis, presents a challenge for direct gas chromatography-mass spectrometry (GC-MS) due to its inherent polarity and low volatility. This application note provides a comprehensive guide to the derivatization of this compound, a critical step to improve its chromatographic behavior and ensure analytical accuracy. We will explore two robust derivatization strategies—silylation and acylation—and provide detailed, field-proven protocols. The causality behind experimental choices, expected outcomes, and troubleshooting insights are discussed to equip researchers with a self-validating system for reliable analysis.

The Analytical Challenge: Why Derivatization is Essential

Gas chromatography relies on the principle that analytes must be volatile and thermally stable to be effectively separated.[1] this compound (C₉H₁₂O₂), with its polar phenolic hydroxyl (-OH) group, exhibits strong intermolecular hydrogen bonding. This results in a relatively high boiling point and a tendency for poor peak shape (tailing) during GC analysis, as the active hydrogen interacts with the stationary phase and active sites within the GC system.[2]

Derivatization chemically modifies the analyte to overcome these limitations.[3] The core principle is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety. This transformation achieves several critical objectives:

  • Reduces Polarity: Masks the polar -OH group, minimizing undesirable column interactions.

  • Increases Volatility: Lowers the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures.[4]

  • Enhances Thermal Stability: Prevents on-column degradation of the analyte.[5]

  • Improves Mass Spectral Characteristics: Creates derivatives with predictable and often more structurally informative fragmentation patterns for confident identification.

Strategic Selection of Derivatization Reagents

The choice of derivatization agent is dictated by the functional group present and the analytical objective. For phenols like this compound, silylation and acylation are the most effective and widely adopted strategies.[4][6]

Silylation: The Gold Standard for Hydroxyl Groups

Silylation involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[1][3] This is arguably the most common derivatization technique for GC analysis of polar compounds.

  • Mechanism: The reaction is a nucleophilic substitution where the oxygen of the phenolic hydroxyl group attacks the silicon atom of the silylating agent, leading to the formation of a stable silyl ether.[3][7]

  • Key Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent. Its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with chromatography.[1]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most powerful silylating agents, especially for hindered hydroxyl groups. Its byproduct, N-methyltrifluoroacetamide, is highly volatile, making it an excellent choice for trace analysis where co-eluting peaks could be an issue.[5][6][8]

  • Catalysts: While often unnecessary for reactive phenols, a catalyst like TMCS (Trimethylchlorosilane) , typically added at 1-10%, can accelerate the reaction and drive it to completion, especially if moisture is present or if less reactive functional groups are in the same sample matrix.[1]

Acylation: A Robust Alternative

Acylation involves the introduction of an acyl group (e.g., acetyl) to the analyte. This method is also highly effective at reducing polarity.

  • Mechanism: The reaction converts the phenol into an ester.

  • Key Reagents:

    • Acetic Anhydride: A common, inexpensive, and effective reagent that forms an acetate ester. The reaction can be performed directly in an aqueous sample matrix (in situ), which simplifies sample preparation.[9][10]

    • Pentafluorobenzoyl Chloride (PFBCl) or Pentafluoropropionic Anhydride (PFPA): These fluorinated reagents create derivatives that are highly sensitive to Electron Capture Detectors (ECD). For MS detection, they generate derivatives with high molecular weight and characteristic fragmentation patterns, which can be beneficial for trace quantification in complex matrices.[11][12][13]

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible. It is imperative that all glassware is thoroughly dried and solvents are anhydrous, as derivatization reagents are sensitive to moisture.[14]

Protocol 1: Silylation using BSTFA with 1% TMCS

This is the recommended primary method due to its high reaction efficiency and clean byproducts.

3.1.1 Reagents and Materials

  • This compound analytical standard

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Ethyl Acetate (GC grade)

  • 2 mL GC vials with PTFE-lined septa

  • Heating block or oven

3.1.2 Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 Accurately weigh or pipette This compound sample/standard into a 2 mL GC vial. prep2 Evaporate solvent to dryness under a gentle stream of N2. prep1->prep2 deriv1 Add 100 µL of anhydrous Pyridine or Acetonitrile. prep2->deriv1 deriv2 Add 100 µL of BSTFA + 1% TMCS. deriv1->deriv2 deriv3 Cap vial tightly and vortex for 30 seconds. deriv2->deriv3 deriv4 Heat at 70°C for 30 minutes in a heating block. deriv3->deriv4 analysis1 Cool to room temperature. deriv4->analysis1 analysis2 Inject 1 µL directly into the GC-MS system. analysis1->analysis2

Caption: Silylation workflow for this compound.

3.1.3 Detailed Steps

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like Ethyl Acetate. For the derivatization reaction, transfer an aliquot (e.g., 100 µL) into a 2 mL GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial to remove any residual water.[8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS. The reagent should be added in excess to ensure the reaction goes to completion.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection. No further workup is required. Inject 1 µL into the GC-MS.

3.1.4 Silylation Reaction Mechanism

cluster_reactants Reactants cluster_products Products r1 This compound p1 4-Propoxy-TMS-phenol r1->p1 + BSTFA (70°C) r2 BSTFA p2 Volatile Byproducts r2->p2 Reacts

Caption: Chemical derivatization of this compound with BSTFA.

Protocol 2: Acylation via In Situ Acetylation

This method is advantageous for aqueous samples and uses less hazardous reagents.

3.2.1 Reagents and Materials

  • This compound analytical standard

  • Acetic Anhydride

  • Dipotassium Phosphate (K₂HPO₄) or Sodium Phosphate (Na₂HPO₄)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Deionized Water

  • 20 mL headspace vials with PTFE-lined septa

3.2.2 Experimental Workflow

cluster_prep Sample Preparation cluster_deriv In Situ Derivatization cluster_extract Extraction & Analysis prep1 Place 10 mL of aqueous sample or standard into a 20 mL vial. deriv1 Add 0.5 g of K2HPO4 to adjust pH and catalyze. prep1->deriv1 deriv2 Add 200 µL of Acetic Anhydride. deriv1->deriv2 deriv3 Cap vial tightly and vortex vigorously for 2 minutes. deriv2->deriv3 deriv4 Let stand for 20 minutes at room temperature. deriv3->deriv4 ext1 Add 2 mL of Ethyl Acetate and vortex for 2 minutes. deriv4->ext1 ext2 Allow layers to separate. ext1->ext2 ext3 Transfer the top organic layer to a clean GC vial. ext2->ext3 ext4 Inject 1 µL into the GC-MS. ext3->ext4

Caption: In situ acetylation workflow for this compound.

3.2.3 Detailed Steps

  • Sample Preparation: Prepare an aqueous standard of this compound. Place 10 mL of the sample or standard into a 20 mL vial.

  • Reagent Addition: Add approximately 0.4-0.5 g of dipotassium phosphate to the sample. This acts as a base catalyst and adjusts the pH.[9] Add 200 µL of acetic anhydride.[9][15]

  • Reaction: Immediately cap the vial and vortex vigorously for 1-2 minutes. Let the reaction proceed for 20 minutes at room temperature to ensure complete acetylation.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., Ethyl Acetate). Vortex for another 2 minutes to extract the derivatized, less polar product into the organic phase.

  • Analysis: Allow the layers to separate. Carefully transfer the upper organic layer into a clean 2 mL GC vial for injection.

GC-MS Parameters and Expected Data

The following are typical starting parameters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TG-5SilMS)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[16]
Injector 275°C, Splitless Mode (1 min)Ensures efficient vaporization of the less volatile derivatives without discrimination.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for MS applications.
Oven Program 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting point to ensure good separation from solvent and byproducts, adaptable based on observed chromatograms.
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible mass spectra.
MS Scan Range 40 - 450 amuCovers the expected mass range for the derivatives and their fragments.
Expected Analytical Results

Successful derivatization is confirmed by a shift in retention time and a new mass spectrum corresponding to the derivative.

CompoundMolecular Wt. ( g/mol )Expected RetentionKey Mass Fragments (m/z)
This compound152.19Earlier152 (M+), 110 (Base Peak, loss of C₃H₆), 81, 53
4-Propoxy-TMS-phenol224.36Later224 (M+), 209 (Base Peak, loss of CH₃), 181, 73
4-Propoxyphenyl acetate194.23Later194 (M+), 152 (loss of ketene, CH₂CO), 110, 81

Note: The base peak is the most intense peak in the mass spectrum and is crucial for identification and quantification in Selected Ion Monitoring (SIM) mode.

Trustworthiness and Validation: Expert Insights

A robust analytical method is a self-validating one. Consider these points to ensure data integrity:

  • Moisture is the Enemy: Silylating reagents react readily with water. Ensure all solvents are anhydrous and glassware is oven-dried. Purging sample extracts with dry nitrogen is an effective final drying step.[8]

  • Reagent Stoichiometry: Always use a significant excess of the derivatization reagent to drive the reaction to completion, typically a 2:1 molar ratio of reagent to active hydrogens at a minimum.

  • Run a Control: Analyze an underivatized standard to confirm its retention time and peak shape. A successful derivatization should show the disappearance of this peak and the appearance of a new, sharp peak at a later retention time.

  • Beware of Byproducts: While MSTFA and BSTFA produce volatile byproducts, they can sometimes obscure very early eluting peaks. Adjust the GC oven starting temperature if necessary.[1][5]

  • Inlet Maintenance: Repeated injections of derivatization reagents can lead to the buildup of non-volatile residues in the GC inlet liner. Regular liner changes are critical to prevent peak tailing and loss of sensitivity.[1]

By implementing these strategic derivatization protocols and adhering to best practices, researchers can confidently and accurately quantify this compound, ensuring the quality and safety of pharmaceutical products.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (MDPI) [Link]

  • Derivatization for Gas Chromatography. (Phenomenex) [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (MATEC Web of Conferences) [Link]

  • General derivatization mechanism for phenol with MTBSTFA. (ResearchGate) [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (PubMed Central, NIH) [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (MDPI) [Link]

  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. (ResearchGate) [Link]

  • Method 8041A: Phenols by Gas Chromatography. (US EPA) [Link]

  • Derivatization Methods in GC and GC/MS. (ResearchGate) [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. (PubMed Central, NIH) [Link]

  • This compound. (PubChem, NIH) [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (PubMed Central, NIH) [Link]

  • Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. (PubMed, NIH) [Link]

  • Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. (Royal Society of Chemistry) [Link]

  • Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry. (ACS Food Science & Technology) [Link]

  • Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. (ResearchGate) [Link]

  • Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols. (PubMed, NIH) [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Polyphenols in Foods. (ResearchGate) [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry. (International Organisation of Vine and Wine) [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. (PubMed, NIH) [Link]

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (MDPI) [Link]

  • Phenol, 4-propoxy-. (NIST WebBook) [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. (PubMed Central, NIH) [Link]

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. (ResearchGate) [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Propoxyphenol. Developed for researchers, quality control analysts, and drug development professionals, this protocol outlines a straightforward isocratic reversed-phase HPLC (RP-HPLC) method coupled with UV detection. The described methodology is designed to be robust, specific, and precise, adhering to the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines. This document provides a comprehensive guide, from the foundational principles behind the method's development to a step-by-step protocol for its implementation and validation.

Introduction

This compound, also known as hydroquinone monopropyl ether, is an organic compound with the chemical formula C₉H₁₂O₂.[1][2][3] It finds applications in various chemical syntheses and is a key intermediate in the manufacturing of certain polymers and pharmaceutical agents. The accurate determination of its purity and concentration in different matrices is critical for ensuring product quality and consistency.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[4][5] Its high resolution and sensitivity make it an ideal choice for the analysis of phenolic compounds.[6][7] This application note details a specific, reliable, and validated RP-HPLC method for the quantification of this compound, providing the scientific community with a ready-to-implement analytical procedure.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for the development of a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][2][8]
Molecular Weight 152.19 g/mol [1][2][8]
Melting Point 54-56 °C[8]
LogP 2.37[8]
Solubility Soluble in organic solvents such as methanol and ethanol; limited solubility in water.[9]

The moderate lipophilicity, indicated by the LogP value, suggests that reversed-phase chromatography will be an effective separation mode. The presence of a chromophore in the phenolic structure allows for sensitive detection using UV spectrophotometry.

HPLC Method Development and Rationale

The selection of the chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase HPLC.

  • Chromatographic Mode (Reversed-Phase): Given the non-polar nature of the propoxy chain and the polar phenolic group, RP-HPLC with a C18 stationary phase is the logical choice for good retention and separation from polar impurities.[4]

  • Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile and water provides excellent solvating power for this compound and allows for the modulation of retention time.[10][11] Acetonitrile is often preferred for its lower viscosity and good UV transparency.[12][13]

  • Acidification of Mobile Phase (Phosphoric Acid): The addition of a small amount of phosphoric acid to the aqueous component of the mobile phase is critical for suppressing the ionization of the phenolic hydroxyl group (pKa ≈ 10).[14] This results in a single, sharp, and well-defined chromatographic peak, improving peak shape and reproducibility.[14]

  • Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance.[6] For a structurally similar compound, 4-methoxyphenol, absorption maxima are observed around 222 nm and 282 nm.[15] A detection wavelength of 280 nm is chosen to provide good sensitivity while minimizing interference from potential contaminants.

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)[11]

  • Water (HPLC grade)[11]

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE)

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable glass container.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix until homogeneous.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable volume of methanol. Further dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Perform all injections in triplicate.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[16][17][18]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow A Method Development B Specificity A->B Forced Degradation C Linearity B->C Calibration Curve D Accuracy C->D Spike Recovery E Precision D->E Repeatability & Intermediate Precision F LOD & LOQ E->F Signal-to-Noise G Robustness F->G Parameter Variation H Validated Method G->H Final Protocol

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by performing forced degradation studies.

  • Protocol: Expose the this compound sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples and ensure that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a diode-array detector (DAD) should be performed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a series of at least five concentrations of this compound over the range of 1-100 µg/mL. Plot the peak area against the concentration and determine the linearity using the method of least squares.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spike recovery studies.

  • Protocol: Spike a placebo or a known sample matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the spiked samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits.

Summary of Validation Parameters
ParameterProtocolAcceptance Criteria
Specificity Forced degradation studies, peak purity analysisPeak is resolved from degradants; passes peak purity test.
Linearity 5 concentrations (1-100 µg/mL)r² ≥ 0.999
Accuracy Spike recovery at 3 levels (80%, 100%, 120%)98.0% - 102.0% recovery
Precision Repeatability (n=6) and Intermediate Precision%RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ)LOQ is precise and accurate.
Robustness Vary flow rate, temperature, mobile phase compositionSystem suitability parameters are met.

Data Analysis and System Suitability

Quantification

The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.

System Suitability

Before starting any analysis, the chromatographic system must pass a system suitability test to ensure it is performing adequately.

  • Protocol: Inject a working standard solution (e.g., 50 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 2.0%

Conclusion

This application note provides a comprehensive, robust, and reliable isocratic RP-HPLC method for the quantification of this compound. The methodology has been developed based on sound scientific principles and is accompanied by a detailed validation protocol that aligns with ICH guidelines. This method is suitable for routine quality control analysis and for use in research and development settings, ensuring accurate and precise results.

References

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • This compound | CAS#:18979-50-5. Chemsrc. [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. ResearchGate. [Link]

  • This compound - Solubility of Things. Solubility of Things. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • This compound | C9H12O2 | CID 29352. PubChem - National Institutes of Health (NIH). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Phenol, 4-propoxy-. NIST WebBook - National Institute of Standards and Technology. [Link]

  • Phenol, 4-propoxy-. NIST WebBook - National Institute of Standards and Technology. [Link]

  • Separation of 4-Propoxybenzene-1,2-diamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Hplc method validation for 4-(2,3-epoxypropoxy) carbozole content in carvedilol. Pharma-IQ. [Link]

  • Common HPLC solvents and their important properties. ResearchGate. [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. Phenomenex. [Link]

  • Solubility of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

    • Organic Solvents Used in HPLC. GL Sciences. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health (NIH). [Link]

  • UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. [Link]

Sources

Application Notes & Protocols: Leveraging a Phenoxyphenol Scaffold for the Development of Novel Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Androgen Receptor Antagonists

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2] Consequently, androgen deprivation therapy and the use of AR antagonists are cornerstones of prostate cancer treatment.[2][3] However, the emergence of resistance, often due to mutations in the AR ligand-binding domain, necessitates the development of new generations of AR antagonists with novel mechanisms of action.[1][4]

Currently available non-steroidal antiandrogens, such as flutamide and bicalutamide, have shown clinical efficacy but are susceptible to resistance.[5][6] This has spurred the search for compounds with unique pharmacophores that can overcome these limitations. Research into phenoxyphenol derivatives has identified a promising new class of non-steroidal AR antagonists.[1][7] This guide provides a detailed overview of the experimental workflow for the design, synthesis, and evaluation of such compounds, with a focus on the potential integration of a 4-propoxyphenol moiety to explore new chemical space and potentially enhance antagonist activity.

The Androgen Receptor Signaling Pathway

The androgen receptor is a member of the nuclear receptor superfamily.[1] In its inactive state, it resides in the cytoplasm. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.[8] AR antagonists work by competitively binding to the ligand-binding domain of the AR, preventing its activation and subsequent gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Androgen Androgen AR_inactive AR (inactive) Androgen->AR_inactive Binding HSP HSP AR_inactive->HSP AR_active_dimer AR Dimer (active) AR_inactive->AR_active_dimer Dimerization & Translocation ARE ARE AR_active_dimer->ARE Coactivators Coactivators ARE->Coactivators Gene_Transcription Gene Transcription Coactivators->Gene_Transcription AR_Antagonist AR Antagonist (e.g., Phenoxyphenol derivative) AR_Antagonist->AR_inactive Competitive Binding

Caption: Androgen Receptor Signaling Pathway and Mechanism of Antagonist Action.

Designing Novel AR Antagonists: The Phenoxyphenol Scaffold

The discovery of 4-(4-benzoylaminophenoxy)phenol derivatives as potent AR antagonists has opened up a new avenue for drug design.[1][7] These compounds possess a distinct pharmacophore that differs from the nitro- or cyano-substituted anilide structures of conventional non-steroidal AR antagonists.[1] This novel scaffold provides a foundation for designing new agents against prostate cancer, including drug-resistant forms.[4]

Rationale for Incorporating a this compound Moiety

While the 4-hydroxyphenol group is a key feature of the reported active compounds, exploring modifications at this position is a logical step in structure-activity relationship (SAR) studies. Replacing the hydroxyl group with a propoxy group (as in this compound) could offer several potential advantages:

  • Modulation of Lipophilicity: The addition of a propyl chain would increase the lipophilicity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the AR.

  • Altered Hydrogen Bonding: The removal of the phenolic hydroxyl group would eliminate a hydrogen bond donor, which could alter the binding mode within the AR ligand-binding pocket and potentially lead to a different pharmacological profile.

  • Metabolic Stability: The propoxy group may be less susceptible to phase II metabolism (e.g., glucuronidation) compared to a free phenol, potentially leading to a longer half-life in vivo.

Experimental Protocols

The following protocols are based on established methods for the synthesis and evaluation of phenoxyphenol-based AR antagonists and can be adapted for the investigation of this compound derivatives.[1]

Part 1: Synthesis of Novel Phenoxyphenol Derivatives

This protocol outlines a general synthetic route for preparing 4-(4-benzoylaminophenoxy)phenol analogues, which can be modified to incorporate a this compound starting material.

General Synthetic Scheme:

Synthesis_Workflow Start Starting Materials: - 4-Fluoronitrobenzene - Hydroquinone (or this compound) Step1 SNA_r Reaction (Diphenyl Ether Formation) Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Step3 Amide Bond Formation Step2->Step3 Final Final Product: 4-(4-benzoylaminophenoxy)phenol Derivative Step3->Final

Caption: General Synthetic Workflow for Phenoxyphenol-based AR Antagonists.

Step-by-Step Protocol:

  • Diphenyl Ether Formation (SNAr Reaction):

    • To a solution of hydroquinone (or this compound) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 4-fluoronitrobenzene.

    • Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Perform an aqueous workup and purify the resulting diphenyl ether by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the diphenyl ether from the previous step in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent (e.g., SnCl2·2H2O or catalytic hydrogenation with Pd/C).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • After workup and purification, the corresponding primary amine is obtained.

  • Amide Bond Formation:

    • Dissolve the amine in a suitable solvent (e.g., CH2Cl2 or THF).

    • Add a substituted benzoic acid in the presence of a coupling agent (e.g., EDCI/HOBt) or the corresponding benzoyl chloride with a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion.

    • Purify the final product by column chromatography or recrystallization.

Part 2: In Vitro Evaluation of AR Antagonistic Activity

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized compounds.

1. Cell Proliferation Assay:

  • Objective: To determine the ability of the compounds to inhibit androgen-dependent cell growth.

  • Cell Lines:

    • LNCaP: Androgen-sensitive human prostate cancer cells with a T877A mutation in the AR.[1]

    • 22Rv1: Human prostate cancer cells expressing a H874Y mutated AR.[1]

    • SC-3: A cell line bearing the wild-type AR.[1]

    • PC-3: Androgen-independent human prostate cancer cells (used as a negative control for AR-dependent activity).[9]

  • Protocol:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Replace the medium with a medium containing a low concentration of androgen (e.g., 0.1 nM DHT) to stimulate proliferation.[1]

    • Add the test compounds at various concentrations.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using a standard method such as the MTT or WST-1 assay.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Competitive AR Binding Assay:

  • Objective: To determine the affinity of the compounds for the androgen receptor.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]R1881) from the AR.

  • Protocol:

    • Prepare a source of AR, such as a cell lysate from LNCaP cells or a purified recombinant AR ligand-binding domain.

    • Incubate the AR source with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

    • After incubation, separate the bound from the free radioligand (e.g., by filtration or dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the Ki or IC50 value for the displacement of the radioligand.

3. AR-Mediated Reporter Gene Assay:

  • Objective: To assess the ability of the compounds to inhibit AR-mediated gene transcription.[10][11]

  • Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. AR activation leads to the expression of the reporter gene, which can be quantified.

  • Protocol:

    • Transfect a suitable cell line (e.g., PC-3 or DU145, which have low endogenous AR) with an AR expression vector and an ARE-luciferase reporter vector.[9]

    • Treat the transfected cells with an androgen (e.g., DHT) to induce luciferase expression, in the presence or absence of the test compounds.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Determine the concentration of the compound required to inhibit androgen-induced luciferase activity by 50% (IC50).

Data Presentation

The results from the in vitro assays should be summarized in a clear and concise manner to facilitate structure-activity relationship analysis.

Table 1: In Vitro Activity of Hypothetical this compound Derivatives

CompoundR GroupLNCaP Proliferation IC50 (µM)22Rv1 Proliferation IC50 (µM)AR Binding Ki (µM)AR Reporter Assay IC50 (µM)
Control (Bicalutamide) -0.50.80.20.4
Compound 1 H1.22.50.91.5
Compound 2 3-OCH30.81.10.60.9
Compound 3 4-CF30.30.50.150.25

Conclusion and Future Directions

The development of novel androgen receptor antagonists is a critical area of research in the fight against prostate cancer. The 4-phenoxyphenol scaffold represents a promising starting point for the design of new therapeutic agents. By systematically modifying this scaffold, for instance by incorporating a this compound moiety, and evaluating the resulting compounds through a robust series of in vitro assays, researchers can elucidate key structure-activity relationships and identify lead candidates for further preclinical and clinical development. Future studies should also include in vivo evaluation of promising compounds in relevant animal models of prostate cancer to assess their efficacy and pharmacokinetic profiles.[9]

References

  • Yamada, A., Fujii, S., Mori, S., & Kagechika, H. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941. [Link]

  • Fujimoto, N., et al. (2010). Design and synthesis of androgen receptor full antagonists bearing a p-carborane cage: promising ligands for anti-androgen withdrawal syndrome. Bioorganic & Medicinal Chemistry Letters, 20(13), 3891-3894. [Link]

  • Al-Sanea, M. M., et al. (2023). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. International Journal of Molecular Sciences, 24(2), 1645. [Link]

  • Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. Computational Biology and Chemistry, 92, 107490. [Link]

  • Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(1), 25-42. [Link]

  • Wikipedia contributors. (2023, December 29). Clascoterone. In Wikipedia, The Free Encyclopedia. [Link]

  • Salehi, B., et al. (2021). Phytochemicals in Prostate Cancer: From Bioactive Molecules to Upcoming Therapeutic Agents. Cancers, 13(7), 1645. [Link]

  • Mori, T., et al. (2022). Antiandrogenic Effects of a Polyphenol in Carex kobomugi through Inhibition of Androgen Synthetic Pathway and Downregulation of Androgen Receptor in Prostate Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11841. [Link]

  • Racioppi, M., et al. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(4), 313–317. [Link]

  • Tanatani, A., et al. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 26(19), 5271-5282. [Link]

  • Jones, J. O., et al. (2011). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Journal of Biological Chemistry, 286(50), 43114–43124. [Link]

  • Yamada, A., Fujii, S., Mori, S., & Kagechika, H. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941. [Link]

  • Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. ResearchGate. [Link]

  • Gao, W., Bohl, C. E., & Dalton, J. T. (2005). Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews, 105(9), 3352–3370. [Link]

  • L-Far, M., et al. (2011). Cell-based assays for screening androgen receptor ligands. Journal of aassys and screening technologies, 2(1), 1-10. [Link]

  • Kozikowski, A. P., et al. (2023). How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated. Journal of Medicinal Chemistry, 66(21), 14397–14407. [Link]

Sources

A Step-by-Step Guide to the Purification of 4-Propoxyphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 4-propoxyphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, through the technique of recrystallization. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, self-validating methodology.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at a lower temperature. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are ideally more soluble in the solvent or present in smaller quantities, remain in the solution, allowing for their separation from the purified crystals.

For this compound, which often appears as a crystalline solid or flakes, recrystallization is an excellent method to remove unreacted starting materials and byproducts from its synthesis, typically achieved via the Williamson ether synthesis.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for developing an effective purification strategy.

PropertyValueSource(s)
Chemical Name This compound
Synonyms Hydroquinone monopropyl ether, p-Propoxyphenol
CAS Number 18979-50-5
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance White to pale cream or brown crystals, powder, or flakes
Melting Point 55-58 °C
Boiling Point >110°C (230°F)
Purity (Typical Commercial Grade) ≥97.5% (by GC)

Potential Impurities in this compound Synthesis

The most common route to this compound is the Williamson ether synthesis, which involves the reaction of hydroquinone with a propylating agent such as 1-bromopropane in the presence of a base. This reaction, while generally efficient, can lead to several impurities that must be removed to obtain a high-purity final product.

Common Impurities:

  • Unreacted Hydroquinone: Due to incomplete reaction, the starting phenol may remain in the crude product.

  • 1,4-Dipropoxybenzene: Over-alkylation of hydroquinone can lead to the formation of the diether byproduct.

  • Propene: The base-catalyzed elimination of the alkylating agent (1-bromopropane) can compete with the desired substitution reaction, leading to the formation of propene gas. While gaseous, residual dissolved propene or its polymerization products could be present.

  • Unreacted 1-Bromopropane: The starting alkyl halide may be present in the crude mixture.

  • Residual Base and Salts: Inorganic salts formed during the reaction (e.g., potassium bromide) and any remaining base need to be removed.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the crude this compound efficiently.

  • Low solubility at low temperatures: To maximize the recovery of the purified product upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Appropriate boiling point: The boiling point should be high enough to provide a significant temperature differential for solubility but not so high as to make solvent removal difficult.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have low toxicity and flammability.

For phenolic compounds like this compound, a mixed solvent system of ethanol and water is often a suitable choice. Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent, reducing the solubility of the organic compound as it is added.

Step-by-Step Recrystallization Protocol for this compound

This protocol outlines the detailed methodology for the purification of crude this compound using an ethanol/water solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Workflow

The following flowchart illustrates the key stages of the this compound recrystallization process.

Recrystallization_Workflow A Dissolution: Dissolve crude this compound in minimum hot ethanol B Hot Filtration (Optional): Remove insoluble impurities A->B If solids are present C Addition of Anti-Solvent: Add hot water dropwise until persistent cloudiness A->C If no solids B->C D Re-dissolution: Add a few drops of hot ethanol to clarify the solution C->D E Crystallization: Slow cooling to room temperature, followed by an ice bath D->E F Isolation: Collect crystals by vacuum filtration E->F G Washing: Wash crystals with cold ethanol/water mixture F->G H Drying: Dry purified crystals G->H

Caption: Workflow for this compound Purification.

Detailed Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • On a hot plate, heat a beaker of ethanol to near its boiling point (78 °C).

    • Add the minimum amount of hot ethanol to the flask containing the crude solid to just dissolve it with continuous stirring. It is crucial to use the minimum volume of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper by pouring some hot ethanol through it.

    • Quickly filter the hot solution containing the dissolved this compound. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent:

    • Heat deionized water to its boiling point (100 °C).

    • While stirring the hot ethanolic solution of this compound, add the hot water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Re-dissolution:

    • To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of a cold ethanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel. A small amount of the cold filtrate can be used to rinse the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual impurities from the crystal surfaces. It is important to use a cold solvent to minimize the loss of the purified product.

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to help dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the melting point of this compound (e.g., 40-45 °C) or in a vacuum desiccator.

Purity Assessment

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.

  • Melting Point Determination: A sharp melting point range close to the literature value (55-58 °C) is indicative of high purity. Impurities typically broaden and depress the melting point range.

  • Chromatographic Techniques: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to compare the purified product with the crude material and a standard reference, if available. A single spot on a TLC plate or a single peak in a GC chromatogram suggests a high degree of purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle this compound with care, as it may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution was cooled too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Scratch the inside of the flask with a glass rod to induce crystallization.
Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals The solubility of the compound is too high in the chosen solvent system.Use a different solvent or a different ratio of the mixed solvent system.
The compound may be melting in the hot solvent.Choose a solvent with a lower boiling point.
Low yield of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with a solvent that was not cold enough.Ensure the wash solvent is thoroughly chilled in an ice bath.
The crystals are significantly soluble in the cold solvent.Further cool the solution in an ice-salt bath to decrease solubility.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting the appropriate solvent system and meticulously following the outlined protocol, researchers can achieve a high yield of purified product with excellent purity, suitable for demanding applications in research and development. The principles and methodologies described in this guide provide a solid foundation for the successful purification of this compound and can be adapted for the purification of other similar solid organic compounds.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Boyarsky, V. P., & Masterova, A. V. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • CN113429268A - Synthetic method of 4-phenoxyphenol. (n.d.). Google Patents.
  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, July 21). 4-methoxyphenol purification. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. (n.d.). Retrieved from [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides. (n.d.). Google Patents.
  • Filo. (2025, February 23).

Application of 4-Propoxyphenol in the manufacturing of dyes and polymers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-propoxyphenol in the synthesis of advanced dyes and functional polymers.

Introduction: this compound as a Versatile Synthetic Building Block

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound featuring a phenol ring substituted with a propoxy group at the para position.[1][2][3] This unique structure, possessing both a reactive phenolic hydroxyl group and an electron-donating propoxy ether linkage, makes it a valuable intermediate in the synthesis of a diverse range of materials. The hydroxyl group provides a site for nucleophilic attack and electrophilic substitution, while the propoxy group modifies the electronic properties of the aromatic ring and imparts hydrophobicity, influencing the final characteristics of the target molecules.

Its utility spans the creation of vibrant azo dyes, where it acts as a coupling component, to the manufacturing of specialty polyethers, where it serves as a chain-initiating species. Understanding the reactivity and handling of this compound is paramount for its successful application in these fields.

Physicochemical and Safety Data Summary

A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in any synthetic protocol. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 18979-50-5[1][3][4][5]
Molecular Formula C₉H₁₂O₂[1][3][5]
Molecular Weight 152.19 g/mol [3][5]
Appearance White to off-white crystalline solidN/A
Melting Point 54-61 °C[5]
Boiling Point 212-213 °C
Flash Point > 110 °C[4][5]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water.[4] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[4]

Part 1: Application in Azo Dye Manufacturing

The phenolic ring of this compound is electron-rich, making it an excellent "coupling component" for the synthesis of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms an extended conjugated system responsible for the compound's color.[8] The synthesis is a classic two-step electrophilic aromatic substitution reaction.[8][9]

Core Mechanism: Diazotization and Azo Coupling
  • Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[8] The low temperature is critical as diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.

  • Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to a solution of this compound (the coupling component). The reaction is conducted under slightly alkaline conditions (pH 8-9). This is a crucial step; the base deprotonates the phenolic hydroxyl group to form a phenoxide ion. The resulting negative charge on the oxygen atom makes the aromatic ring significantly more electron-rich and thus highly activated towards electrophilic attack by the diazonium cation. The coupling occurs predominantly at the ortho position relative to the powerful activating phenoxide group.

Workflow for Azo Dye Synthesis using this compound

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Aromatic Amine (e.g., p-nitroaniline) B NaNO₂ + HCl (aq) 0-5 °C C Diazonium Salt Solution [Ar-N₂]⁺Cl⁻ B->C Formation of Nitrous Acid & Diazotization E Reaction Mixture pH 8-9 C->E Slow Addition D This compound in 10% NaOH (aq) 0-5 °C F Crude Azo Dye (Precipitate) E->F Coupling & Precipitation G Vacuum Filtration F->G H Washing (Cold Water) G->H I Drying H->I J Purified Azo Dye I->J Polyether_Synthesis cluster_prep Step 1: Initiator & Catalyst Prep cluster_poly Step 2: Polymerization cluster_finish Step 3: Termination & Purification A Charge Reactor: This compound + KOH B Heat & Vacuum (Dehydration) A->B C Anhydrous Initiator (Potassium 4-Propoxyphenoxide) B->C E Controlled Temp/Pressure (e.g., 110-120 °C) C->E Initiation D Slow Feed of Epoxide Monomer (e.g., Propylene Oxide) F Crude Polyether (Active Chain Ends) E->F Propagation G Neutralization (e.g., Acetic Acid) F->G H Catalyst Removal (Filtration/Adsorption) G->H I Vacuum Stripping (Remove Volatiles) H->I J Purified Polyether Polyol I->J

Caption: Workflow for the synthesis of a polyether initiated by this compound.

Detailed Protocol: Synthesis of a this compound-Initiated Polypropylene Glycol (PPG)

This protocol outlines a general procedure for synthesizing a polyether polyol in a laboratory-scale pressure reactor. Warning: This reaction involves heat and pressure and must be conducted behind a safety shield by trained personnel.

Materials:

  • This compound

  • Potassium Hydroxide (KOH, flake or 45% aqueous solution)

  • Propylene Oxide (PO)

  • Nitrogen (high purity)

  • Neutralizing agent (e.g., glacial acetic acid)

  • Filter aid (e.g., magnesium silicate adsorbent)

Equipment:

  • Stirred pressure reactor with heating/cooling jacket, pressure gauge, thermocouple, and monomer addition port/pump

  • Vacuum pump

  • Filtration apparatus

Procedure:

Part A: Reactor Preparation and Initiation

  • Charge the pressure reactor with the calculated amount of this compound and potassium hydroxide catalyst. The ratio of initiator to monomer will determine the final molecular weight. [10]2. Seal the reactor and purge thoroughly with nitrogen to create an inert atmosphere.

  • Heat the mixture to 100–110 °C while stirring. Apply vacuum to remove the water of reaction generated from the neutralization of the phenol by KOH.

    • Causality: Removing all water is critical. Water can also initiate polymerization, leading to the formation of PPG diols, which would broaden the molecular weight distribution and alter the final product's functionality.

  • Hold under vacuum at temperature until water evolution ceases, indicating the formation of the anhydrous potassium 4-propoxyphenoxide initiator. Break the vacuum with nitrogen.

Part B: Polymerization (Propylene Oxide Feed)

  • Increase the reactor temperature to the target polymerization temperature, typically 110–120 °C.

  • Begin the slow, continuous feed of propylene oxide into the reactor. The feed rate must be carefully controlled to manage the exothermic reaction.

    • Causality: The ring-opening of propylene oxide is highly exothermic. A controlled feed rate prevents a rapid increase in temperature and pressure (a "runaway" reaction), which is a significant safety hazard. The reactor pressure will rise and should be maintained within a safe, predetermined range.

  • Continue feeding propylene oxide until the total calculated amount has been added.

Part C: Digestion, Termination, and Purification

  • After the feed is complete, maintain the reaction at 110–120 °C for a "digestion" period (e.g., 2-4 hours). This allows any remaining monomer to react, ensuring high conversion. A drop in reactor pressure to a stable baseline indicates the end of the reaction.

  • Cool the reactor to 80–90 °C.

  • Slowly add a stoichiometric amount of a neutralizing agent (e.g., acetic acid) to quench the active potassium alkoxide chain ends and neutralize the KOH catalyst, forming potassium acetate salt.

  • Add a filter aid (e.g., magnesium silicate) and stir for 1-2 hours to adsorb the catalyst salts.

  • Filter the hot polymer to remove the salts and adsorbent, yielding the crude polyether.

  • Perform a final vacuum stripping step at elevated temperature to remove any residual moisture, unreacted monomer, or other light volatiles.

  • The final product is a clear, viscous liquid polyether, which can be characterized by GPC (for molecular weight) and NMR.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound Chemical & Physical Properties. Retrieved from [Link]

  • Patel, K., et al. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (Provides general context for azo dye synthesis).
  • (2025). Study on Synthesis of Polyether Polyols. Shenyang LZY Chemical. (Provides context on KOH catalysis in polyether synthesis). Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. (Educational material on azo dye synthesis). Retrieved from a university chemistry department website.
  • DTP/NCI. (n.d.). Basic Chemical Data: NSC 82358.
  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Popova, E., et al. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. (Illustrates characterization techniques for azo dyes). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and process development of polyether polyol with high primary hydroxyl content using a new propoxylation catalyst. (Discusses advanced polyether synthesis). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts. (Discusses catalysts for ROP). Retrieved from [Link]

  • Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Polyether synthesis: From activated or metal-free anionic ring-opening polymerization of epoxides to functionalization. (Reviews ROP of epoxides). Retrieved from [Link]

  • PUdaily. (n.d.). The Main Raw Materials for Synthesizing Polyether Polyol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Propoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this compound. We will address common challenges, provide detailed troubleshooting protocols, and explain the causality behind experimental choices to enhance your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis . This reaction is valued for its broad scope and simplicity, making it a staple in both laboratory and industrial settings for preparing ethers.[1][2] The core of the reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this specific case, a phenoxide ion.

The synthesis proceeds in two primary steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of hydroquinone (or 4-hydroxyphenol) to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether linkage.[1][3]

Q2: My yield of this compound is consistently low. What are the most likely causes?

Low yield is a common issue that can stem from several factors throughout the experimental process.[4] Here’s a breakdown of the most frequent culprits:

  • Incomplete Deprotonation of Hydroquinone: The formation of the sodium or potassium salt of hydroquinone is critical. If the base is not strong enough, is not used in sufficient quantity, or if water is present in the reaction medium (when using bases like NaH), the deprotonation will be incomplete, leaving you with unreacted starting material.

  • Competing Elimination (E2) Reaction: The Williamson ether synthesis is an SN2 reaction, which always competes with the E2 elimination pathway. While using a primary alkyl halide like 1-bromopropane minimizes this risk, using secondary or tertiary halides would drastically increase the formation of propene gas instead of your desired product.[1][5]

  • Choice of Leaving Group: The nature of the halide on the propyl group is crucial. The SN2 reaction rate follows the trend I > Br > Cl > F. Using 1-chloropropane will result in a significantly slower reaction compared to 1-bromopropane or 1-iodopropane, potentially leading to incomplete conversion within your reaction time.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the elimination side reaction and lead to solvent boiling or decomposition of reagents. Gentle reflux is typically recommended.[6]

  • Presence of Water: If using a water-sensitive base like sodium hydride (NaH), any moisture in the solvent or on the glassware will consume the base, reducing the amount available to deprotonate the hydroquinone.

  • Losses During Workup and Purification: Significant product loss can occur during aqueous workup (e.g., formation of emulsions) or purification steps like column chromatography.[3][4]

Q3: How do I select the optimal base and solvent for the reaction?

The choice of base and solvent is interdependent and critical for maximizing yield.

Base Selection: The base must be strong enough to fully deprotonate the phenolic hydroxyl group of hydroquinone.

BaseCommon Solvent(s)AdvantagesDisadvantages
Sodium Hydroxide (NaOH) Water, EthanolInexpensive, readily available.Can introduce water, potentially leading to side reactions or requiring a phase-transfer catalyst.[6]
Potassium Carbonate (K₂CO₃) Acetone, DMF, AcetonitrileModerately strong, easy to handle, effective for phenols.Can result in slower reaction rates compared to stronger bases.
Sodium Hydride (NaH) THF, DMF (anhydrous)Very strong base, drives deprotonation to completion.Highly reactive with water and protic solvents; requires anhydrous conditions and careful handling.
Potassium Hydroxide (KOH) Toluene, EthanolStronger than NaOH, effective for forming phenoxides.[7]Can be corrosive and requires careful handling.

For routine synthesis, potassium carbonate in a polar aprotic solvent like DMF or acetonitrile offers a good balance of reactivity, safety, and ease of handling.

Solvent Selection: The ideal solvent for an SN2 reaction is polar and aprotic. This type of solvent can solvate the cation (Na⁺ or K⁺) but does not solvate the nucleophile (the phenoxide), leaving it "naked" and highly reactive.

SolventTypeBoiling Point (°C)Key Considerations
Acetone Polar Aprotic56Good for reactions with K₂CO₃. Its low boiling point allows for easy removal but may require longer reflux times.
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent solvent for SN2 reactions; effectively solvates cations. High boiling point can be a disadvantage for removal.
Acetonitrile (MeCN) Polar Aprotic82Good alternative to DMF with a lower boiling point, making it easier to remove post-reaction.
Tetrahydrofuran (THF) Polar Aprotic66Often used with strong bases like NaH. Must be anhydrous.

Troubleshooting Guide: Common Synthesis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete (TLC shows significant starting material) 1. Insufficient base or weak base. 2. Poor leaving group on the alkyl halide (e.g., Cl). 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. 2. Switch to an alkyl halide with a better leaving group (1-bromopropane or 1-iodopropane). 3. Increase the temperature to a gentle reflux. Monitor carefully to avoid favoring elimination.[6]
Multiple spots on TLC, indicating side products 1. Elimination reaction forming propene. 2. O-dialkylation of hydroquinone (if excess propyl halide and base are used). 3. Impurities in starting materials.1. Ensure you are using a primary alkyl halide. Avoid excessive temperatures. 2. Use hydroquinone as the limiting reagent (e.g., 1.0 equivalent of hydroquinone to 1.1-1.2 equivalents of propyl halide). 3. Check the purity of your starting materials by TLC or NMR before starting the reaction.
Difficulty separating layers during aqueous workup 1. Formation of a stable emulsion. 2. Precipitation of salts at the interface.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Add more water or organic solvent to dissolve the precipitated salts. Gentle swirling can help.
Product is contaminated with unreacted hydroquinone Incomplete reaction or inefficient purification.During the workup, wash the organic layer with a 5% NaOH or KOH solution.[3] The basic wash will deprotonate the acidic unreacted hydroquinone, pulling it into the aqueous layer as its phenoxide salt, while the neutral this compound product remains in the organic layer.

Visualizing the Chemistry: Reaction Mechanisms

A clear understanding of the reaction pathway is essential for troubleshooting. The following diagrams illustrate the desired SN2 mechanism and a common competing side reaction.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Hydroquinone Hydroquinone Phenoxide Potassium Phenoxide Hydroquinone->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide PropylHalide 1-Bromopropane Product This compound PropylHalide->Product Phenoxide->Product SN2 Attack Salt KBr

Caption: Desired SN2 pathway for this compound synthesis.

E2_Elimination cluster_reactants Reactants cluster_products Side Products Phenoxide Phenoxide Nucleophile (acting as a base) Propene Propene Phenoxide->Propene E2 Elimination PropylHalide 1-Bromopropane PropylHalide->Propene Hydroquinone_regen Hydroquinone (regenerated) Salt KBr

Caption: Competing E2 elimination side reaction.

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure designed for high yield and purity.

Materials:

  • Hydroquinone (1.0 eq)

  • 1-Bromopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Acetonitrile (anhydrous)

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone or acetonitrile to the flask until the solids are suspended and can be stirred effectively (approx. 5-10 mL per gram of hydroquinone).

  • Reagent Addition: Begin stirring the mixture and add 1-bromopropane (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Cooling and Filtration: Once the reaction is complete (disappearance of hydroquinone spot on TLC), allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and salts through a pad of Celite, washing the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Aqueous Workup: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel.

  • Base Wash: Wash the organic layer with 5% NaOH solution (2 x 20 mL) to remove any unreacted hydroquinone.[3]

  • Neutral Wash: Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If further purification is needed, the crude product can be purified by flash column chromatography on silica gel.

References

  • PrepChem. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Dago, C. D., et al. (n.d.). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. MDPI.
  • Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • ResearchGate. (2010). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound.
  • National Center for Biotechnology Information. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Propofol. PubMed Central.
  • AIChE. (2022). Superstructure Synthesis and Simulation-Optimization of Pharmaceutical Manufacturing Processes Using Pharmapy. AIChE Proceedings.
  • Cambridge Open Engage. (2022).
  • MDPI. (n.d.). Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids.
  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol.

Sources

Common byproducts in the synthesis of 4-Propoxyphenol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Propoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to ensure the successful preparation of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Byproduct Formation

Question 1: What is the most common method for synthesizing this compound, and what are the primary byproducts I should expect?

The most prevalent and industrially significant method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide like 1-bromopropane or 1-chloropropane.

The primary transformation is an SN2 reaction. However, several side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the quality of the final product.

Diagram of the Primary Synthesis and Side Reactions:

Synthesis_and_Byproducts cluster_reactants Reactants cluster_product Desired Product cluster_byproducts Common Byproducts Hydroquinone Hydroquinone Unreacted_Hydroquinone Unreacted Hydroquinone Hydroquinone->Unreacted_Hydroquinone Incomplete Reaction C_Alkylated C-Propylated Hydroquinone (C-Alkylation) Hydroquinone->C_Alkylated C-Alkylation Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) This compound This compound Propyl_Halide->this compound Propene Propene (Elimination) Propyl_Halide->Propene E2 Elimination Propyl_Halide->C_Alkylated Base Base Base->this compound Base->Propene Dipropoxybenzene 1,4-Dipropoxybenzene (Dialkylation) This compound->Dipropoxybenzene Further O-Alkylation

Caption: Synthesis of this compound and common byproduct pathways.

The main byproducts you are likely to encounter are:

  • Unreacted Hydroquinone: Incomplete reaction is a common issue.

  • 1,4-Dipropoxybenzene: This is a result of dialkylation, where both hydroxyl groups of hydroquinone react with the propyl halide.

  • Propene: Formed via an E2 elimination reaction of the propyl halide, which is competitive with the desired SN2 reaction.

  • C-Propylated Hydroquinone: C-alkylation is a known side reaction with phenoxides, leading to the formation of isomers where the propyl group is attached directly to the benzene ring.[4]

Question 2: My reaction is producing a significant amount of 1,4-Dipropoxybenzene. How can I favor the formation of the monosubstituted product, this compound?

The formation of 1,4-dipropoxybenzene is a classic example of over-alkylation. To minimize this, you should carefully control the stoichiometry of your reactants.

Expert Insight: The key is to use hydroquinone as the limiting reagent. By using a molar excess of hydroquinone relative to the propyl halide, you increase the statistical probability that the propyl halide will react with an unreacted hydroquinone molecule rather than the already formed this compound. A common starting point is to use a hydroquinone to propyl halide molar ratio of at least 2:1. For even greater selectivity, a ratio of 3:1 or higher can be employed, although this will require a more rigorous purification to remove the larger amount of unreacted hydroquinone.

Troubleshooting Table: Minimizing Dialkylation

Observation Potential Cause Recommended Action
High levels of 1,4-dipropoxybenzene in the crude product.Molar ratio of propyl halide to hydroquinone is too high.Increase the molar excess of hydroquinone to at least 2:1 relative to the propyl halide.
Slow addition of the propyl halide was not employed.Add the propyl halide dropwise to the reaction mixture to maintain a low instantaneous concentration.

Question 3: I am observing a lower than expected yield and have a suspicion that the E2 elimination of my propyl halide is a significant competing reaction. How can I mitigate this?

The E2 elimination of the alkyl halide to form an alkene (propene in this case) is a common side reaction in Williamson ether synthesis, especially with stronger bases and higher temperatures.

Causality Behind Experimental Choices: The choice of base and reaction temperature are critical in managing the SN2/E2 competition. A strong, sterically hindered base will favor elimination. While a strong base is needed to deprotonate the phenol, an excessively strong or hindered base can deprotonate the beta-carbon of the alkyl halide, leading to elimination.

Troubleshooting Table: Minimizing Elimination

Observation Potential Cause Recommended Action
Low yield of this compound and evidence of propene formation (e.g., pressure buildup, characteristic odor).Reaction temperature is too high.Maintain a moderate reaction temperature, typically in the range of 60-80 °C.
A very strong or sterically hindered base is being used.Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
The solvent is not optimal.Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.

Question 4: I have identified an isomeric impurity in my product that I suspect is a C-alkylated byproduct. What conditions favor this, and how can I avoid it?

C-alkylation is a competing reaction where the phenoxide acts as an ambident nucleophile, with the negative charge on the oxygen leading to O-alkylation (the desired product) and delocalization of the negative charge onto the aromatic ring leading to C-alkylation.

Expert Insight: The solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents, like ethanol or water, can solvate the oxygen of the phenoxide, making it less available for reaction and thereby increasing the likelihood of C-alkylation. In contrast, polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, do not solvate the oxygen as effectively, leaving it more nucleophilic and favoring O-alkylation.[4]

Troubleshooting Table: Minimizing C-Alkylation

Observation Potential Cause Recommended Action
Presence of an isomeric impurity with the same mass as this compound.Use of a protic solvent.Switch to a polar aprotic solvent like DMF or acetonitrile.
High reaction temperatures.Maintain a moderate reaction temperature.
Purification of this compound

Question 5: What is the most effective method for purifying crude this compound?

A combination of an aqueous workup followed by recrystallization is the most common and effective method for purifying this compound on a laboratory scale.

Experimental Protocol: Purification of this compound

  • Aqueous Workup:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If a solid is present, it may be necessary to add a suitable organic solvent like ethyl acetate or dichloromethane to dissolve the product.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% K₂CO₃) to remove unreacted hydroquinone. The unreacted hydroquinone will be deprotonated and become water-soluble.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with brine to remove any residual base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a hot solvent mixture. A commonly used and effective solvent system is a mixture of hexanes and ethyl acetate .[5]

    • Begin by dissolving the crude product in a small amount of hot ethyl acetate.

    • Slowly add hot hexanes until the solution becomes slightly cloudy.

    • Add a small amount of hot ethyl acetate to redissolve the solid and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Diagram of the Purification Workflow:

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (Base Wash) Crude_Product->Aqueous_Workup Recrystallization Recrystallization (Hexanes/Ethyl Acetate) Aqueous_Workup->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A typical purification workflow for this compound.

Question 6: Is distillation a viable option for purifying this compound?

Distillation can be a viable purification method, particularly for removing byproducts with significantly different boiling points. However, it is often more challenging than recrystallization for this specific compound.

Data Presentation: Boiling Points of this compound and Key Byproducts

Compound Boiling Point (°C at 760 mmHg) Notes
This compound~228.5 (for the ortho isomer, para isomer expected to be similar)[6]The boiling point of the para isomer is not readily available but is expected to be slightly higher than the ortho isomer due to greater symmetry and intermolecular interactions.
1,4-DipropoxybenzeneNot readily available, but expected to be higher than this compound.The increased molecular weight and symmetry will lead to a higher boiling point.
4-Propylphenol (a C-alkylated isomer)232-233[7]The boiling point is very close to that of this compound, making separation by distillation difficult.
Hydroquinone287[8]The high boiling point of hydroquinone makes its removal by distillation from the lower-boiling product feasible.

Expert Insight: Based on the boiling point data, distillation can be effective for removing the high-boiling unreacted hydroquinone. However, separating this compound from its C-alkylated isomer (4-propylphenol) by distillation is challenging due to their very similar boiling points. Therefore, recrystallization is generally the preferred method for achieving high purity.

Analytical Characterization

Question 7: How can I use GC-MS to identify this compound and its common byproducts in my crude reaction mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the composition of your crude reaction mixture.[9][10][11] The components will be separated based on their boiling points and polarity, and the mass spectrometer will provide fragmentation patterns that can be used for identification.

Expected Elution Order and Key Mass Fragments:

Compound Expected Elution Order Key Mass Fragments (m/z) Notes
Propene1 (if volatile enough to be analyzed)42, 41Will likely elute very early or may not be observed depending on the GC method.
4-Propylphenol2136 (M+), 107 (M-C₂H₅)The C-alkylated isomer.
This compound 3 152 (M+), 110 (M-C₃H₆), 109 [12]The desired product.
Unreacted Hydroquinone4110 (M+), 82, 81Will likely have a longer retention time due to its polarity.
1,4-Dipropoxybenzene5194 (M+), 152, 110The dialkylated byproduct will have the longest retention time.

Diagram of a Logical Relationship for GC-MS Analysis:

GCMS_Analysis Crude_Sample Crude Reaction Mixture GC_Separation Gas Chromatography (Separation by Boiling Point/Polarity) Crude_Sample->GC_Separation MS_Detection Mass Spectrometry (Detection and Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification by Retention Time and Mass Spectrum) MS_Detection->Data_Analysis

Caption: The logical workflow of GC-MS analysis for reaction monitoring.

Self-Validating System: By comparing the retention times and mass spectra of the peaks in your crude sample to those of authentic standards of the expected byproducts, you can confidently identify and quantify the impurities in your reaction mixture. This allows you to make informed decisions about optimizing your reaction conditions and purification strategy.

References

  • This compound | CAS#:18979-50-5 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Propylphenol | C9H12O | CID 12580 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chemical Properties of Phenol, 4-propoxy- (CAS 18979-50-5) - Cheméo. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C9H12O2 | CID 29352 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1,4-DI-N-PROPOXYBENZENE | CAS#:3898-41-7 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 12, 2026, from [Link]

  • Propofol Synthesis | PDF | Sulfuric Acid | Chemical Reactions - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved January 12, 2026, from [Link]

  • Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved January 12, 2026, from [Link]

  • This compound - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]

  • alkylation of quinones , Hive Novel Discourse. (n.d.). Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • Showing Compound Hydroquinone (FDB000885) - FooDB. (2010, April 8). Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • GC-MS identification of 4-hydroxypropofol-4-glucuronide with in silico... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

  • 1,4-Dipropoxybenzene | C12H18O2 | CID 520934 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • p-propoxyphenol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

  • What is the reason for the boiling point of benzene-1,4-diol being higher than that of benzene-1,3-diol? - Chemistry Stack Exchange. (2021, August 7). Retrieved January 12, 2026, from [Link]

  • A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane - PMC. (2016, November 17). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide to 4-Propoxyphenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Propoxyphenol purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable intermediate. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My purified this compound is pink or brown. What causes this discoloration and how can I prevent it?

Answer: The development of a pink or brown hue in this compound, and phenols in general, is a classic sign of oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal contaminants. This process forms highly colored quinone-type impurities.

Causality and Prevention:

  • Mechanism: The phenolic proton is weakly acidic, and upon deprotonation or radical abstraction, the resulting phenoxide or phenoxy radical is highly susceptible to oxidation to form a p-benzoquinone derivative.

  • Prevention During Purification:

    • Inert Atmosphere: Whenever possible, conduct purification steps such as solvent evaporation (rotary evaporation) or column chromatography under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been recently degassed by sparging with nitrogen or by the freeze-pump-thaw method. This reduces the amount of dissolved oxygen available to react with your compound.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous washes can help sequester these metal ions.

    • Light Protection: Protect your sample from light by wrapping flasks in aluminum foil.

Corrective Action for Discolored Product:

If your product is already discolored, a purification step is necessary. Column chromatography is often effective at removing these polar, colored impurities. A charcoal treatment can also be employed, but with caution, as it may adsorb some of your desired product, leading to yield loss.

Question 2: I'm struggling with a low yield after recrystallizing my this compound. What are the likely causes and how can I improve my recovery?

Answer: Low recovery is a frequent challenge in recrystallization. The key is to find a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1]

Troubleshooting Low Yield:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of your product will remain in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.

  • Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum amount of product from crystallizing.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice bath for at least 30 minutes. For even better recovery, storing the flask at 0-4°C for several hours can be beneficial.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving this compound, even at low temperatures.

    • Solution: A mixed solvent system, or "antisolvent recrystallization," can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature, and then slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[2]

Question 3: My TLC analysis shows a persistent impurity with a similar Rf to my product. How can I effectively separate it?

Answer: Close-running impurities are a common purification challenge. Since this compound is often synthesized via a Williamson ether synthesis from hydroquinone and a propyl halide, a likely impurity is unreacted hydroquinone.[3] Hydroquinone is more polar than this compound due to its two hydroxyl groups.

Strategies for Separation:

  • Aqueous Base Wash: Unreacted hydroquinone is more acidic than this compound. You can exploit this by performing a liquid-liquid extraction with a dilute aqueous base, such as 1M sodium hydroxide. The hydroquinone will be deprotonated to its water-soluble phenolate salt and partition into the aqueous layer, while the less acidic this compound will remain in the organic layer. Be cautious not to use a base that is too concentrated, which could also deprotonate and extract your product.

  • Optimized Column Chromatography:

    • Solvent System Screening: The key to good separation on a column is finding the right mobile phase. Test various solvent systems using TLC. For this compound and hydroquinone, a good starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone.[4] Vary the ratio to maximize the separation between the spots (ΔRf). An ideal Rf for the desired compound is typically between 0.2 and 0.4 for good column separation.[5]

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent mixture and gradually increase the polarity during the column run. This will elute your less polar this compound first and then require a higher polarity to elute the more polar hydroquinone.

Troubleshooting Workflow for Close-Running Impurities

start Impurity with Similar Rf wash Aqueous Base Wash (e.g., 1M NaOH) start->wash tlc_check1 TLC Analysis of Organic Layer wash->tlc_check1 separated1 Impurity Removed tlc_check1->separated1 Success not_separated1 Impurity Persists tlc_check1->not_separated1 Failure column Column Chromatography not_separated1->column isocratic Isocratic Elution (Optimized Solvent System) column->isocratic Try First gradient Gradient Elution column->gradient If Isocratic Fails tlc_check2 TLC of Fractions isocratic->tlc_check2 gradient->tlc_check2 separated2 Pure Product Fractions tlc_check2->separated2

Caption: Decision tree for separating close-running polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: If synthesized via the Williamson ether synthesis, the most common impurities are unreacted starting materials: hydroquinone and the propyl halide (e.g., 1-bromopropane or 1-iodopropane). Another potential impurity is the dialkylated product, 1,4-dipropoxybenzene, which is significantly less polar than the desired product.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point would be a mixed solvent system of toluene and hexanes or ethyl acetate and hexanes. Toluene or ethyl acetate would act as the "good" solvent to dissolve the compound, while hexanes would be the "poor" solvent (antisolvent) to induce crystallization upon cooling.[6] For a single solvent system, isopropanol could also be effective.

Q3: How can I monitor the progress of my column chromatography purification of this compound?

A3: Thin-Layer Chromatography (TLC) is the best method. Collect fractions from your column and spot them on a TLC plate alongside your crude starting material and a pure standard if you have one. Visualize the spots under UV light or by staining with a suitable agent (e.g., potassium permanganate). Combine the fractions that contain only the pure product.

Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:

  • Using a larger volume of solvent.

  • Switching to a lower-boiling point solvent.

  • Slowing down the cooling process. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Adding a seed crystal of pure this compound to the solution as it cools to encourage crystallization.

Quantitative Data Summary

Table 1: Suggested TLC Solvent Systems for this compound

Solvent System (v/v)Anticipated Rf of this compoundNotes
20% Ethyl Acetate in Hexanes~0.3 - 0.4Good starting point for assessing purity.
30% Dichloromethane in Hexanes~0.25 - 0.35Offers different selectivity.
10% Acetone in Toluene~0.4 - 0.5Good for separating from less polar impurities.

Note: Rf values are estimates and can vary based on the specific TLC plates, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline. The optimal solvent ratio may need to be determined empirically.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene (or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot toluene (or ethyl acetate) back into the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This protocol assumes the presence of more polar impurities like hydroquinone.

  • TLC Analysis: Determine an appropriate solvent system that gives your product an Rf of ~0.3. A good starting point is 20% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent at the top of the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Column Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (e.g., 20% EtOAc/Hexanes) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Step-by-step workflow for column chromatography purification.

References

  • Britton, E. C., Bass, S. L., & Elliott, N. E. (1933). U.S. Patent No. 1,908,817. Washington, DC: U.S.
  • De Angelis, A., & Brait, A. (1990). U.S. Patent No. 4,933,504. Washington, DC: U.S.
  • PrepChem. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol. [Link]

  • Wang, J., et al. (2021).
  • Jacquin, P., et al. (2010). U.S.
  • Jacquin, P., et al. (2010). U.S.
  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. [Link]

  • Nguyen, T. H. T., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(8), 5325-5334. [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]

  • Coulembier, O., et al. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Royal Society of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Student Doctor Network. (2017, August 11). Organic chemistry TLC. [Link]

  • Reddit. (2021, March 8). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? r/chemistry. [Link]

  • University of Wisconsin-Green Bay. (n.d.). 5. Thin Layer Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Recrystallization-1.pdf. [Link]

  • Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Ali, I., et al. (2012). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Journal of the Chilean Chemical Society, 57(3), 1269-1272. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Gorgani, L., et al. (2017). Prevention of artifactual protein oxidation generated during sodium dodecyl sulfate-gel electrophoresis. Electrophoresis, 38(22-23), 2938-2945. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Gérardy, R., et al. (2020). Continuous Flow Synthesis of Propofol. Molecules, 25(23), 5623. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Etherification of Hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of hydroquinone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. Instead of a rigid protocol, we offer a dynamic resource in a question-and-answer format to directly address the specific challenges you may encounter in the lab. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the etherification of hydroquinone?

The most common and direct method for preparing hydroquinone ethers is the Williamson Ether Synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process involves two key steps:

  • Deprotonation: A base is used to deprotonate one of the phenolic hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) to form the ether bond.

Due to hydroquinone's symmetrical structure with two hydroxyl groups, the reaction can produce both the desired mono-ether and the di-ether byproduct. Controlling the selectivity is a primary challenge in this synthesis.

Q2: How do I choose the right base for my reaction?

The choice of base is critical as it dictates the extent of deprotonation. A base that is too strong can readily form the di-anion, leading to a higher yield of the di-ether byproduct.

  • For Mono-etherification: Weaker inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are excellent choices as they are strong enough to deprotonate the first phenol (pKa ~10) but generally not the second, less acidic phenol of the resulting mono-ether.

  • For Di-etherification: If the di-ether is the desired product, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used to deprotonate both hydroxyl groups effectively.

BasepKa of Conjugate AcidTypical SolventNotes
K₂CO₃ 10.3Acetone, DMF, AcetonitrileRecommended for mono-etherification. Mild, inexpensive, and easy to handle.
Na₂CO₃ 10.3Acetone, DMFSimilar to K₂CO₃, sometimes used interchangeably.
KOH / NaOH 15.7Ethanol, Water, DMSOStronger base; increases risk of di-ether formation. Can be used if a more reactive alkylating agent is needed.
NaH ~36THF, DMFVery strong, irreversible base. Primarily used when the di-ether is the target product. Requires anhydrous conditions.
Q3: What factors should I consider when selecting a solvent?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. For the SN2 mechanism involved, a polar aprotic solvent is typically ideal.

  • Recommended Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are excellent choices. They effectively dissolve the phenoxide salt and promote the SN2 reaction without interfering with the nucleophile.

  • Protic Solvents (e.g., Ethanol): While the reaction can work in protic solvents, they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.

Experimental Workflow & Troubleshooting

The following diagram illustrates a typical workflow for the synthesis and purification of a hydroquinone mono-ether.

G prep 1. Reaction Setup - Charge reactor with Hydroquinone, Solvent (e.g., DMF), and Base (e.g., K2CO3). - Purge with N2/Ar. add 2. Reagent Addition - Add Alkylating Agent dropwise at controlled temperature. prep->add Inert atmosphere react 3. Reaction - Heat to target temperature (e.g., 60-80 °C). - Monitor by TLC/LC-MS. add->react Controlled heating workup 4. Aqueous Workup - Quench reaction. - Extract with organic solvent. - Wash with brine. react->workup Reaction complete purify 5. Purification - Dry organic layer (e.g., MgSO4). - Concentrate under vacuum. - Purify via column chromatography or recrystallization. workup->purify char 6. Characterization - Analyze product by NMR, IR, MS. purify->char

Caption: General workflow for hydroquinone etherification.

Troubleshooting Guide (Q&A)

Problem Area 1: Low Yield or No Reaction

Q: My reaction has stalled, and TLC analysis shows mostly unreacted hydroquinone. What went wrong?

This is a common issue that typically points to insufficient activation of the hydroquinone nucleophile or problems with the alkylating agent.

Possible Causes & Solutions:

  • Insufficient Base: The base may be too weak or used in insufficient quantity. While K₂CO₃ is standard, if you are using a particularly unreactive alkylating halide, a slightly stronger base like KOH might be necessary. Ensure at least 1.0-1.2 equivalents of base are used for mono-etherification.

  • Poor Reagent Quality:

    • Hydroquinone Oxidation: Hydroquinone can oxidize to benzoquinone, which appears as a colored impurity (pink, brown, or black). Use fresh, high-purity hydroquinone.

    • Alkylating Agent: Ensure your alkyl halide or other agent has not decomposed.

    • Wet Solvent: Water can hydrolyze the alkylating agent and deactivate the phenoxide. Use anhydrous solvents, especially when working with highly reactive bases like NaH.

  • Low Temperature: SN2 reactions require sufficient activation energy. If the reaction is sluggish at room temperature, gradually increase the heat to 60-80 °C and monitor by TLC.

G start Low / No Yield Observed q1 Is the reaction mixture colored (pink/brown)? start->q1 a1_yes Action: Use fresh hydroquinone. Consider adding a reducing agent (e.g., a pinch of Na2S2O4). q1->a1_yes Yes q2 Is your base strong enough and used in sufficient quantity? q1->q2 No a2_no Action: Use 1.0-1.2 eq. of base. Consider a stronger base if using an unreactive alkylating agent. q2->a2_no No q3 Is the reaction temperature optimal? q2->q3 Yes a3_no Action: Increase temperature gradually (e.g., to 60-80 °C) and monitor. q3->a3_no No end_node Re-evaluate solvent and alkylating agent reactivity. q3->end_node Yes

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area 2: Poor Selectivity (Mono- vs. Di-etherification)

Q: I am getting a significant amount of the di-substituted ether, but I want the mono-ether. How can I improve selectivity?

Controlling selectivity is paramount. The formation of the di-ether occurs when the second hydroxyl group of the mono-ether product gets deprotonated and reacts.

Strategies to Favor Mono-etherification:

  • Control Stoichiometry: Use a slight excess of hydroquinone relative to the alkylating agent (e.g., 1.2 to 2.0 equivalents of hydroquinone). This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the mixture of hydroquinone and base. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of it reacting with the mono-ether product.

  • Choice of Base: As discussed in the FAQs, use a mild base like K₂CO₃. It is less likely to deprotonate the second hydroxyl group.

  • Lower Temperature: Running the reaction at the lowest feasible temperature can sometimes improve selectivity, as the second deprotonation step may have a slightly higher activation energy.

G cluster_0 Reaction Pathway HQ Hydroquinone (HQ) Mono Mono-ether Product HQ->Mono + R-X (Desired) AlkylX Alkylating Agent (R-X) Base Base Base->HQ Deprotonates Base->Mono Deprotonates Di Di-ether Product Mono->Di + R-X (Side Reaction)

Caption: Competing pathways for mono- and di-etherification.

Problem Area 3: Purification Challenges

Q: How can I effectively remove unreacted hydroquinone from my final product?

Unreacted hydroquinone can be a persistent impurity. Due to its polar nature, it can co-elute with the desired mono-ether product during column chromatography.

Effective Purification Strategies:

  • Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or KOH). The basic solution will deprotonate the acidic phenolic hydroxyl group of the unreacted hydroquinone, forming a water-soluble salt that partitions into the aqueous layer. Your ether product, lacking an acidic proton, will remain in the organic layer.

    • Protocol: After initial extraction, wash the organic layer 2-3 times with 1M NaOH, followed by a brine wash to remove residual base.

  • Optimized Chromatography: If a base wash is insufficient, adjust your chromatography conditions. Using a less polar solvent system may increase the separation between the more polar hydroquinone and the less polar mono-ether product.

Detailed Protocol: Synthesis of 4-Methoxyphenol (Monomethyl Ether of Hydroquinone)

This protocol provides a reliable starting point for mono-etherification using standard laboratory reagents.

Reagents & Materials:

  • Hydroquinone (1.0 eq)

  • Potassium Carbonate (K₂CO₃), fine powder (1.2 eq)

  • Methyl Iodide (MeI) (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl Ether or Ethyl Acetate

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer, heating mantle, TLC plates

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone (1.0 eq) and potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of hydroquinone).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Begin stirring and add methyl iodide (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the hydroquinone spot has been consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash twice with 1M NaOH to remove unreacted hydroquinone.

    • Wash once with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by flash column chromatography if necessary.

References

  • Williamson Ether Synthesis, Organic Chemistry, 5th Ed., Paula Yurkanis Bruice.
  • The Williamson Ether Synthesis: Mechanism and Scope, Chemical Reviews, American Chemical Society. (A general review of the mechanism).
  • Selective Monoalkylation of Hydroquinones, Journal of Organic Chemistry, American Chemical Society. (Specific examples often highlight the use of K₂CO₃ for selectivity).
  • The Influence of Solvent on SN2 Reaction Rates, March's Advanced Organic Chemistry, 7th Ed., Michael B. Smith.
  • Importance of Anhydrous Conditions in Organic Synthesis, Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Acid-Base Extraction in Organic Chemistry Lab Manuals, Standard university-level organic chemistry laboratory manuals describing workup procedures.

Stability issues and proper storage conditions for 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Propoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development to address common stability issues and ensure the proper storage and handling of this compound. By understanding the underlying chemical principles, you can mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] A temperature-controlled environment, typically at room temperature (20-25°C), is recommended. The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storing under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidation.

Q2: What is the typical shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. While some suppliers may provide a specific expiration date, many chemical products of this nature can have a shelf life of 24 months or longer if stored correctly.[2] It is crucial to refer to the manufacturer's certificate of analysis for specific recommendations. After the recommended shelf life, it is good practice to re-analyze the material to confirm its purity before use.

Q3: What materials are incompatible with this compound?

A3: this compound should be stored away from strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: My this compound has changed color. Is it still usable?

A4: A change in color, such as yellowing or darkening, is a visual indicator of potential degradation. This is often due to oxidation. While a slight color change may not significantly impact all applications, it is a sign of impurity. For sensitive experiments, it is highly recommended to use a fresh, uncolored batch of the compound or to purify the discolored material before use.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Variability in reaction yields.

  • Unexpected side products in your reaction mixture.

  • Shifting peaks in chromatographic analysis (HPLC, GC).

Potential Cause: Degradation of this compound is a likely culprit. As a substituted phenol, it is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored in a tightly sealed container, in a cool, dark, and dry place. If possible, confirm if it was stored under an inert atmosphere.

  • Assess Purity: Analyze the this compound sample using a suitable analytical technique like HPLC or GC-MS to determine its purity. Compare the results with the certificate of analysis from the supplier.

  • Perform a Forced Degradation Study (Optional but Recommended): To understand the stability of this compound in your specific experimental conditions, you can perform a forced degradation study.[3] This involves exposing small samples to stress conditions such as heat, light, acid, base, and an oxidizing agent (e.g., hydrogen peroxide). Analysis of the stressed samples can help identify potential degradation products and their impact on your experiment.

  • Use Fresh or Purified Material: If degradation is confirmed, use a fresh, unopened container of this compound. If that is not an option, consider purifying the existing stock by recrystallization or column chromatography.

Issue 2: Appearance of Unknown Peaks in Analysis

Symptoms:

  • New peaks appearing in your chromatograms (HPLC, GC) that are not your starting material or expected products.

  • Mass spectrometry data indicating the presence of higher molecular weight species.

Potential Cause: The formation of degradation products. For 4-alkoxyphenols, oxidation is a primary degradation pathway. This can lead to the formation of quinone-type structures and potentially polymerization products.

Hypothesized Degradation Pathway:

degradation_pathway cluster_main Oxidative Degradation of this compound This compound This compound Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical Oxidation (Air, Light, Heat) Quinone_Derivatives Quinone-type Derivatives Phenoxy_Radical->Quinone_Derivatives Further Oxidation Polymerization Polymerization Products Phenoxy_Radical->Polymerization Radical Coupling

Caption: Hypothesized oxidative degradation pathway of this compound.

Troubleshooting Workflow:

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Suspected Degradation start Inconsistent Results or Unknown Analytical Peaks check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas?) start->check_storage analyze_purity Analyze Purity (HPLC, GC-MS) check_storage->analyze_purity is_degraded Is Degradation Confirmed? analyze_purity->is_degraded use_fresh Use Fresh Stock or Purify Existing Material is_degraded->use_fresh Yes optimize_handling Optimize Experimental Handling (e.g., use inert atmosphere, protect from light) is_degraded->optimize_handling No end_reassess Re-evaluate Experimental Parameters is_degraded->end_reassess Uncertain use_fresh->optimize_handling end_good Problem Resolved optimize_handling->end_good

Caption: A stepwise workflow for troubleshooting issues related to this compound stability.

Data Summary

PropertyValueSource
Molecular FormulaC₉H₁₂O₂PubChem[4]
Molecular Weight152.19 g/mol PubChem[4]
Melting Point54-56 °CChemsrc[5]
AppearanceWhite to off-white crystalline solidThermo Fisher Scientific[6]
Storage TemperatureRoom TemperatureSigma-Aldrich

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the available instrumentation and columns.

  • Standard Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare a sample of the this compound at the same concentration as the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 70% A and 30% B, then ramp to 100% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution. Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: General Procedure for Inert Atmosphere Handling

To minimize oxidation during experimental setup, handle this compound under an inert atmosphere.

  • Setup: Use a Schlenk line or a glove box.

  • Degassing: If dissolving in a solvent, ensure the solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Transfer: Use oven-dried glassware. If using a Schlenk line, perform at least three cycles of vacuum and backfilling with inert gas before transferring the solid.

  • Reaction: Maintain a positive pressure of the inert gas throughout the experiment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Westlake Epoxy. Shelf Life. [Link]

  • Chemsrc. This compound. [Link]

  • GSRI. This compound. [Link]

  • Darwish, I. A., et al. (2015). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 20(7), 12586–12613. [Link]

  • U.S. Chemical. Shelf Life & Expiration Date. (2022). [Link]

  • Scoilnet. CHEMICALS - SHELF LIVES (DRAFT). (2002). [Link]

  • PubChem. 3-Propoxyphenol. National Center for Biotechnology Information. [Link]

  • PubMed. Thermal decomposition of propoxyphene during GLC analysis. [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020). [Link]

  • NASA Technical Reports Server. Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. (1968). [Link]

  • ResearchGate. Thermal decomposition of a system consisting of epoxy resin and butadiene-acrylonitrile rubber with blocked carboxyl end-groups. [Link]

  • ResearchGate. The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine. [Link]

  • PubChem. 4-Amino-3-propoxyphenol. National Center for Biotechnology Information. [Link]

  • PubMed. Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. [Link]

  • NCI CADD Group. Basic Chemical Data. [Link]

  • National Center for Biotechnology Information. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024). [Link]

Sources

Overcoming poor solubility of 4-Propoxyphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Propoxyphenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to empower you with the scientific understanding and practical methodologies to ensure the success and validity of your experiments.

Introduction: Understanding the Challenge

This compound is a valuable intermediate and building block in various research and development applications. However, its utility is often hampered by its limited solubility in aqueous solutions. This guide is structured to provide a clear path to overcoming this obstacle, moving from fundamental properties to advanced solubilization techniques.

Part 1: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance White or pale cream to brown crystals, powder, or fused solid. May appear as a colorless to pale yellow liquid if melted or at room temperature.[2][3]
Melting Point 49-58 °C[2][4][5]
pKa 10.34
LogP (Octanol-Water Partition Coefficient) 2.3[1]
Aqueous Solubility Poor/Insoluble (quantitative value not readily available in literature)[3]
Organic Solvent Solubility Soluble in ethanol, methanol, and acetone.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: this compound is a weakly acidic compound with a pKa of 10.34 and is inherently poorly soluble in neutral aqueous solutions. At pH 7.4, the molecule is predominantly in its neutral, non-ionized form (protonated), which is less soluble. To achieve significant solubility, the pH of the solution must be raised to deprotonate the phenolic hydroxyl group, forming the more soluble phenolate anion.

Q2: I've seen conflicting information about whether this compound is a solid or a liquid. Which is it?

A2: this compound has a melting point range of 49-58 °C.[2][4][5] This means that at a typical ambient room temperature (around 20-25 °C), it will be a solid. However, its relatively low melting point means it can easily be melted into a liquid form. The appearance as a solid or liquid will depend on the storage and handling temperature.

Q3: What is the exact aqueous solubility of this compound?

A3: An exact, experimentally determined value for the aqueous solubility of this compound is not consistently reported in publicly available literature. It is generally described as "poorly soluble" or "insoluble." Due to this, we strongly recommend experimentally determining the solubility in your specific buffer system. A detailed protocol for this determination is provided in Part 4 of this guide.

Q4: Can I use DMSO to make a stock solution? What is the maximum percentage of DMSO I can use in my aqueous experiment?

A4: Yes, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Preparing a high-concentration stock solution in DMSO is a common and recommended practice. However, the final concentration of DMSO in your aqueous experimental solution should be kept to a minimum, typically well below 1%, as higher concentrations can have unintended effects on cellular systems or enzymatic assays. The acceptable final DMSO concentration is experiment-dependent and should be validated.

Part 3: Troubleshooting and Solubilization Guides

This section provides detailed, step-by-step strategies to overcome the solubility challenges of this compound.

Guide 1: pH-Mediated Solubilization

The most direct method to increase the aqueous solubility of this compound is by adjusting the pH of the solution.

Scientific Rationale: As a weak acid, this compound exists in equilibrium between its neutral, poorly soluble form (HA) and its ionized, more soluble phenolate form (A⁻). According to the Henderson-Hasselbalch equation, as the pH of the solution approaches and exceeds the pKa (10.34), the equilibrium shifts towards the deprotonated, charged, and thus more water-soluble, phenolate form.

Diagram: pH-Dependent Ionization of this compound

G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) HA This compound (Neutral) Poorly Soluble A- 4-Propoxyphenolate (Ionized) More Soluble HA->A- + OH⁻ - H₂O A-->HA + H⁺

Caption: Ionization equilibrium of this compound.

Experimental Protocol for pH Adjustment:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO to create a high-concentration stock (e.g., 100 mM).

  • Select an Appropriate Buffer: Choose a buffer system that is effective at the desired final pH. For pH values above 10, buffers such as carbonate-bicarbonate or CAPS are suitable.

  • Titrate to the Target pH:

    • Begin with your desired aqueous buffer at a volume slightly less than the final target volume.

    • Slowly add the this compound stock solution while stirring. The solution will likely become cloudy or show precipitate.

    • Gradually add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding the base until the precipitate dissolves and the target pH is reached and stable.

    • Bring the solution to the final volume with the buffer.

  • Important Considerations:

    • pH Stability: Ensure your experimental system is compatible with the required high pH. Biological assays can be sensitive to pH extremes.

    • Control Experiments: Always run a vehicle control with the same final pH and buffer composition, but without this compound, to account for any pH-induced effects on your assay.

Guide 2: Co-solvent Systems

When pH modification is not a viable option due to experimental constraints, a co-solvent system can be employed.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic this compound molecule, thereby increasing its solubility.[3]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Experimental Protocol for Co-solvency:

  • Determine Co-solvent Tolerance: First, establish the maximum concentration of the co-solvent that your experimental system can tolerate without adverse effects.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of buffer solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20% ethanol in phosphate-buffered saline).

  • Assess Solubility:

    • Add an excess amount of solid this compound to a fixed volume of each co-solvent/buffer mixture in separate vials.

    • Agitate the vials at a constant temperature for 24-48 hours to reach equilibrium (as described in the shake-flask method in Part 4 ).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Select the Optimal System: Choose the co-solvent concentration that provides the desired solubility of this compound while remaining within the tolerance limits of your assay.

Guide 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[6] The hydrophobic this compound molecule can partition into the nonpolar interior of the cyclodextrin, forming a host-guest complex. This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, leading to a significant increase in the apparent solubility of the guest molecule.[6][7]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_product Inclusion Complex A This compound (Hydrophobic) C Soluble Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation of this compound by a cyclodextrin.

Experimental Protocol for Cyclodextrin Complexation:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM) in your desired buffer.

  • Conduct a Phase Solubility Study:

    • Add an excess amount of solid this compound to each cyclodextrin solution.

    • Agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium.

    • Filter the samples to remove any undissolved solid.

    • Quantify the concentration of dissolved this compound in each filtrate.

  • Analyze the Results: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. This plot will allow you to determine the required cyclodextrin concentration to achieve your target this compound concentration.

Part 4: Protocol for Determining Aqueous Solubility (Shake-Flask Method)

As the precise aqueous solubility of this compound is not well-documented, this protocol allows you to determine it in your specific experimental buffer. This is considered the "gold standard" for measuring thermodynamic solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A good starting point is to add approximately 5-10 mg of the compound to 1 mL of the buffer.

  • Equilibration: Cap the vial securely and place it on an orbital shaker or rotator in an incubator set to your desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the mixture for at least 24-48 hours. This extended time is crucial to ensure that the solution reaches equilibrium.

  • Phase Separation: After the equilibration period, let the vial stand for a short time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved particles.

  • Quantification:

    • Prepare a standard calibration curve of this compound of known concentrations in your chosen analytical solvent.

    • Dilute the filtered sample as needed to fall within the linear range of your calibration curve.

    • Analyze the concentration of this compound in the diluted sample using your analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is the thermodynamic solubility of this compound in your specific buffer at that temperature. It is recommended to perform this determination in triplicate for statistical validity.

References

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link]

  • Pop, C. R., et al. (2023). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. Pharmaceuticals, 16(8), 1089. Retrieved from [Link]

  • Digitalmed. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

Preventing the oxidation of 4-Propoxyphenol during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oxidation of 4-Propoxyphenol during experimental procedures. As Senior Application Scientists, we provide in-depth, field-tested solutions to ensure the integrity of your compound and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a yellowish-brown color. What is causing this discoloration?

This discoloration is a classic indicator of oxidation. This compound, like many phenolic compounds, is susceptible to oxidation when exposed to air (oxygen). The phenolic hydroxyl group can be oxidized to form colored quinone-type structures. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[1][2]

Q2: I suspect my this compound has oxidized. How can I confirm this and identify the degradation products?

Several analytical techniques can confirm oxidation and identify the resulting byproducts.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is effective for separating and quantifying this compound and its primary oxidation products, such as benzoquinones, catechols, and hydroquinones.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for identifying volatile and semi-volatile degradation products.[4]

  • Spectrophotometry: The formation of colored oxidation products can be monitored by measuring the absorbance of the solution in the visible range.[5]

  • Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the oxidation potential of this compound and detect the formation of electroactive oxidation products.[5][6]

Troubleshooting Guide: Preventing Oxidation of this compound

Issue 1: Oxidation During Storage of Solid Compound

Root Cause: Prolonged exposure of solid this compound to atmospheric oxygen and light can initiate slow oxidation, even at room temperature. The material's appearance may change from a white or pale cream to a brownish solid.[7]

Preventative Measures:

  • Inert Atmosphere Storage: The most effective method for long-term storage is to keep this compound under an inert atmosphere, such as nitrogen or argon.[8] This can be achieved by storing the compound in a glove box or in a sealed container that has been purged with an inert gas.[9]

  • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[9]

  • Temperature Control: Store at room temperature as recommended, avoiding sources of heat.[8]

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Container Amber glass vial or light-blocking containerProtects from photo-oxidation.
Temperature Room TemperatureAvoids accelerating oxidation kinetics.
Issue 2: Oxidation in Solution During Experimental Setup and Procedure

Root Cause: Dissolving this compound in a solvent significantly increases its susceptibility to oxidation due to greater molecular mobility and exposure to dissolved oxygen. The choice of solvent and the experimental conditions play a crucial role.

Preventative Protocols & Methodologies:

A. Working Under an Inert Atmosphere

An inert atmosphere is critical for preventing oxygen from reacting with your compound.[10] This is typically achieved using a Schlenk line or a glove box.[11][12]

Experimental Protocol: Setting up a Reaction Under Inert Atmosphere (Schlenk Line Technique)

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture, which can interfere with some reactions.[13] Assemble the hot glassware and allow it to cool under a stream of inert gas (nitrogen or argon).[13]

  • Purging the System: Connect the reaction flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "pump-purge" cycle three to five times to ensure the removal of atmospheric gases.[11]

  • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle three times.

    • Sparging: Bubble a fine stream of inert gas (nitrogen or argon) through the solvent for at least 30 minutes.

  • Reagent Transfer: Transfer degassed solvents and solutions of this compound using gas-tight syringes or cannulas under a positive pressure of inert gas.[14][15][16]

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Inerting cluster_execution Execution Dry_Glassware Oven-Dry Glassware Assemble_Hot Assemble Glassware Hot Dry_Glassware->Assemble_Hot Cool under N2/Ar Degas_Solvent Degas Solvent Add_Solvent Add Degassed Solvent Degas_Solvent->Add_Solvent Via Syringe/Cannula Pump_Purge Pump-Purge Cycles Assemble_Hot->Pump_Purge Connect to Schlenk Line Pump_Purge->Add_Solvent Maintain Positive Pressure Add_Phenol Add this compound Add_Solvent->Add_Phenol Run_Reaction Run Experiment Add_Phenol->Run_Reaction Oxidation_Mechanism Phenol This compound C₃H₇O-C₆H₄-OH Radical Phenoxyl Radical C₃H₇O-C₆H₄-O• Phenol->Radical -H• (Oxidation) Dimer Dimerization Products Radical->Dimer Coupling Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation

Simplified oxidation pathway of this compound.

By implementing these rigorous, scientifically-grounded procedures, you can significantly minimize the oxidation of this compound, ensuring the accuracy and reproducibility of your experimental outcomes.

References

  • Inert atmosphere methods | Laboratory techniques. Biocyclopedia. Available from: [Link]

  • Influence of pH on the wet oxidation of phenol... : Topics in Catalysis. Ovid. Available from: [Link]

  • Inert Atmosphere, with no O2. YouTube. Available from: [Link]

  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]

  • Effect of pH on phenol decomposition. ResearchGate. Available from: [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Available from: [Link]

  • Effect of pH on the phenol oxidation the product distribution. Experimental conditions. ResearchGate. Available from: [Link]

  • Influence of the pH on the phenol oxidation by hydrogen peroxide in the presence of homogeneous iron species, after 1 h of reaction. ResearchGate. Available from: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH. Available from: [Link]

  • Effects of metal ions on physicochemical properties and redox reactivity of phenolates and phenoxyl radicals: mechanistic insight into hydrogen atom abstraction by phenoxyl radical-metal complexes. PubMed. Available from: [Link]

  • Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Available from: [Link]

  • Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. MDPI. Available from: [Link]

  • Indirect electroanalytical detection of phenols. Analyst (RSC Publishing). Available from: [Link]

  • Interference of inorganic ions on phenol degradation by the Fenton reaction. ResearchGate. Available from: [Link]

  • Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Available from: [Link]

  • This compound | C9H12O2. PubChem - NIH. Available from: [Link]

  • (PDF) Electroanalytical method for the detection of phenol :A Brief. ResearchGate. Available from: [Link]

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available from: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available from: [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Available from: [Link]

  • What Are Antioxidants For Polymers? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available from: [Link]

  • Phenol detection process. Google Patents.
  • Polyphenols from Byproducts: Their Applications and Health Effects. MDPI. Available from: [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available from: [Link]

  • This compound | CAS#:18979-50-5. Chemsrc. Available from: [Link]

  • This compound. gsrs. Available from: [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available from: [Link]

  • Oxidation mechanism of phenols by dicopper-dioxygen (Cu-2/O-2) complexes. ResearchGate. Available from: [Link]

  • 9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. Available from: [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. Available from: [Link]

  • Predicting the Fate of Bisphenol A During Electrochemical Oxidation: A Simple Semiempirical Method Based on the Concentration Profile of Hydroxyl Radicals. MDPI. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing peak tailing in the HPLC analysis of 4-Propoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring accurate and reproducible results. The content is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the most likely causes?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For an analyte like this compound, which contains a polar phenolic hydroxyl group, the primary causes of peak tailing often stem from unwanted secondary interactions with the stationary phase.[2][3] The most common culprits include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the polar hydroxyl group of this compound and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][4] These acidic silanols can form strong hydrogen bonds with the analyte, causing some molecules to be retained longer than others, resulting in a "tail".[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the residual silanols.[5] If the pH is not optimized, it can lead to a mixture of ionized and unionized species, causing peak distortion.[5][6]

  • Metal Chelation: Phenolic compounds like this compound can interact with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or from stainless-steel components of the HPLC system.[7][8] This chelation creates a secondary retention mechanism that can lead to significant peak tailing.[8][9]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to a distorted peak shape.[2]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix at the column inlet or the formation of a void in the packed bed can disrupt the chromatographic process and cause peak tailing.[2][10]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings and connections, can cause the separated peak to broaden before it reaches the detector.[4]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A logical and systematic approach is key to efficiently identifying and resolving the root cause of peak tailing.[8] The following workflow provides a step-by-step guide to troubleshooting.

Troubleshooting_Workflow start Peak Tailing Observed for this compound step1 Step 1: Initial System & Method Checks start->step1 step2 Step 2: Investigate Chemical Interactions step1->step2 If tailing persists sub1_1 Check System Suitability Data (Tailing Factor > 1.2?) step1->sub1_1 sub1_2 Isolate the Problem: All peaks or just this compound? step1->sub1_2 step3 Step 3: Evaluate Physical & System Issues step2->step3 If tailing persists sub2_1 Optimize Mobile Phase pH (Adjust to low pH, e.g., 2.5-3.5) step2->sub2_1 sub2_2 Use a High-Purity, End-Capped Column step2->sub2_2 sub2_3 Add a Mobile Phase Modifier (e.g., Competing Base like TEA) step2->sub2_3 sub2_4 Address Potential Metal Chelation (Add EDTA to mobile phase) step2->sub2_4 end_node Symmetrical Peak Achieved step3->end_node Problem Resolved sub3_1 Check for Column Contamination/Void (Flush or replace column) step3->sub3_1 sub3_2 Minimize Extra-Column Volume (Use shorter, narrower tubing) step3->sub3_2 sub3_3 Check for Sample Overload (Reduce injection concentration/volume) step3->sub3_3 sub1_1->end_node If resolved sub1_2->end_node If resolved sub2_1->end_node If resolved sub2_2->end_node If resolved sub2_3->end_node If resolved sub2_4->end_node If resolved sub3_1->end_node If resolved sub3_2->end_node If resolved sub3_3->end_node If resolved

Caption: A systematic workflow for troubleshooting peak tailing.

In-depth Troubleshooting Guides

Q3: How exactly do secondary interactions with silanol groups cause peak tailing for this compound, and how can I mitigate this?

Mechanism of Silanol Interaction:

Silica-based columns, even those that are end-capped, have residual silanol groups (Si-OH) on their surface.[11][12] These silanols are acidic and can interact with polar functional groups, like the hydroxyl group of this compound, through hydrogen bonding.[3][13] This secondary interaction is a different retention mechanism from the primary hydrophobic interaction with the C18 stationary phase.[14] Molecules that undergo this stronger secondary interaction are retained longer, leading to a delayed elution and a tailing peak.[9]

Silanol_Interaction cluster_column Silica Surface Silanol Si-OH (Residual Silanol) C18_phase C18 Chain (Primary Retention Site) Analyte This compound (with -OH group) Analyte->Silanol Secondary Hydrogen Bonding (Causes Tailing) Analyte->C18_phase Primary Hydrophobic Interaction (Desired)

Caption: Mechanism of secondary silanol interactions.

Mitigation Strategies:

  • Use a Modern, High-Purity, End-Capped Column: Modern columns are typically made from high-purity Type B silica, which has a lower metal content and fewer acidic silanol sites compared to older Type A silica.[7][15] "End-capping" is a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them less active.[15][16] Using a well-end-capped column is the first line of defense against silanol-induced peak tailing.[13][17]

  • Optimize Mobile Phase pH: Adjusting the mobile phase to a low pH (typically between 2.5 and 3.5) will protonate the silanol groups, making them neutral (Si-OH instead of SiO⁻).[7][16] This eliminates the strong ionic interaction with the analyte, significantly improving peak shape.[16]

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionSuitability for LC-MS
Formic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanols.Excellent
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent that also lowers pH.Can cause ion suppression
Triethylamine (TEA) 0.1% (v/v)A competing base that blocks active silanol sites.Not recommended (ion suppression)
  • Use a Competing Base (with caution): Additives like triethylamine (TEA) can be added to the mobile phase.[18] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[18] However, with modern high-quality columns, the use of TEA is becoming less necessary and it can cause issues like ion suppression in LC-MS.[19]

Q4: Could metal chelation be the reason for my this compound peak tailing, and how do I confirm and resolve it?

Mechanism of Metal Chelation:

The hydroxyl group on the phenolic ring of this compound can act as a chelating agent, forming complexes with metal ions.[8] These metal ions can be present as impurities in the silica packing material or can leach from the stainless-steel components of the HPLC system, such as frits and tubing.[2][8] This chelation introduces a strong, secondary retention mechanism, causing significant peak tailing.[9]

Confirmation and Resolution:

  • Use a High-Purity Column: Columns packed with high-purity silica contain lower levels of metal impurities, reducing the potential for on-column chelation.[8][20]

  • Introduce a Sacrificial Chelating Agent: The most effective way to address metal chelation is to add a stronger, "sacrificial" chelating agent to the mobile phase.[8] Ethylenediaminetetraacetic acid (EDTA) is a common choice.[21] EDTA will preferentially bind to any metal ions in the system, preventing them from interacting with your analyte.

Experimental Protocol: Using EDTA to Mitigate Metal Chelation

  • Prepare a Stock Solution of EDTA: Prepare a 10 mM stock solution of EDTA disodium salt in HPLC-grade water.

  • Modify the Aqueous Mobile Phase: Add the EDTA stock solution to your aqueous mobile phase (e.g., water with 0.1% formic acid) to a final concentration of 0.1-1 mM.[21]

  • Equilibrate the System: Flush the column with the EDTA-containing mobile phase for at least 30 minutes to ensure all active metal sites are passivated.

  • Inject the Sample: Analyze your this compound sample using the modified mobile phase. A significant improvement in peak shape and a reduction in the tailing factor would confirm that metal chelation was a contributing factor.

Q5: What if my peak tailing issue is not chemical? What are the physical causes I should investigate?

If you have optimized the chemical aspects (column choice, mobile phase pH) and still observe peak tailing, the issue may be physical or related to the HPLC system itself.[22]

  • Column Contamination or Void:

    • Symptom: A gradual increase in peak tailing over time, often accompanied by an increase in backpressure.[10]

    • Cause: Strongly retained impurities from the sample matrix can accumulate at the head of the column, creating active sites and distorting the flow path.[2][10] A void can also form at the column inlet due to the settling of the packed bed.[22]

    • Solution:

      • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants.[10]

      • Column Washing: If contamination is suspected, a rigorous column washing procedure with a series of strong solvents can help.[23]

      • Reverse Flush: In some cases, reversing the column and flushing it at a low flow rate can dislodge particulates from the inlet frit.

      • Replace the Column: If a void has formed or the column is heavily contaminated, it may need to be replaced.[1]

  • Extra-Column Effects:

    • Symptom: Peak tailing is more pronounced for early-eluting peaks.

    • Cause: Excessive volume in the flow path between the injector and the detector can cause the separated analyte band to spread out, leading to peak broadening and tailing.[2][4] This can be caused by using tubing with a large internal diameter or excessive length, or by poorly made connections.[4]

    • Solution:

      • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.[17]

      • Ensure Proper Fittings: Use zero-dead-volume fittings and ensure they are properly tightened to avoid creating small voids in the connections.[24]

  • Sample Overload:

    • Symptom: Peak shape improves when the sample is diluted.

    • Cause: Injecting too much analyte mass can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, which results in peak tailing.[2][7]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[25]

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]

Sources

Improving the efficiency of 4-Propoxyphenol derivatization for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical derivatization of 4-Propoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and reliability of your derivatization experiments. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound, providing probable causes and actionable solutions.

Issue 1: Low or No Derivative Yield

Question: I am performing a silylation reaction on this compound with BSTFA, but my GC-MS analysis shows a very low yield of the trimethylsilyl (TMS) derivative. What could be the cause?

Answer:

Low derivatization yield is a common issue that can often be traced back to a few key factors. Let's break down the probable causes and how to address them systematically.

Probable Causes & Solutions:

  • Presence of Moisture: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture.[1] Water will preferentially react with the reagent, consuming it before it can react with your this compound.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use. Use anhydrous solvents, and if your sample is in a solution, consider drying it with an anhydrous salt like sodium sulfate before adding the derivatization reagent.[2] Reagents should be stored in a desiccator to prevent degradation.

  • Incomplete Reaction: The derivatization of phenols can sometimes be slower than that of simple alcohols.

    • Solution: Increase the reaction time and/or temperature. A common starting point for silylation of phenols is heating at 60-75°C for 20-45 minutes.[3] You may need to optimize these conditions for your specific concentration and sample matrix. It is also crucial to add the silylating reagent in excess, a 2:1 molar ratio of BSTFA to active hydrogens is a good general rule.

  • Reagent Degradation: Silylating reagents can degrade over time, especially if not stored properly.

    • Solution: Use a fresh vial of BSTFA or verify the activity of your current stock with a standard compound that is known to derivatize easily.

  • Catalyst Absence: For sterically hindered or less reactive phenols, a catalyst can be beneficial.

    • Solution: The addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of BSTFA.[3][4] Typically, BSTFA formulations with 1% TMCS are commercially available and recommended for challenging derivatizations.

Workflow for Troubleshooting Low Silylation Yield

start Low Derivative Yield Detected check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Sample) start->check_moisture optimize_reaction Optimize Reaction Conditions (Time, Temperature, Reagent Excess) check_moisture->optimize_reaction If moisture is eliminated fail Re-evaluate Method check_moisture->fail If moisture is present check_reagent Test Reagent Activity (Use Fresh Reagent or Standard) optimize_reaction->check_reagent If yield is still low success Successful Derivatization optimize_reaction->success If yield improves add_catalyst Incorporate a Catalyst (e.g., TMCS) check_reagent->add_catalyst If reagent is active check_reagent->fail If reagent is degraded add_catalyst->success If yield improves add_catalyst->fail If no improvement

Caption: Troubleshooting workflow for low silylation yield.

Issue 2: Poor Chromatographic Peak Shape (Tailing)

Question: My derivatized this compound peak is showing significant tailing in my GC analysis. How can I improve the peak shape?

Answer:

Peak tailing is often an indication of active sites within the GC system or incomplete derivatization. Here’s a breakdown of potential causes and solutions.

Probable Causes & Solutions:

  • Incomplete Derivatization: Any unreacted this compound will have a free hydroxyl group that can interact with active sites in the GC inlet and column, causing tailing.

    • Solution: Re-optimize your derivatization procedure to ensure the reaction goes to completion. Refer to the solutions in Issue 1 .

  • Active Sites in the GC System: Silanol groups on the surface of the GC inlet liner and the front end of the column can interact with your analyte, even the derivatized form, though to a lesser extent than the underivatized form.[5]

    • Solution: Use a deactivated inlet liner. Regularly replace the liner and trim the first few centimeters of the GC column, as these areas are most prone to becoming active.[4] Silanizing your glassware can also prevent loss of analyte due to adsorption.[5]

  • Improper GC Column Phase: The choice of GC column is critical.

    • Solution: Avoid using polar stationary phases like "WAX" columns, as they contain active hydroxyl groups that can react with any excess silylating reagent or the silylated analyte itself.[4] Low- to mid-polarity siloxane-based phases are recommended for analyzing silylated compounds.[4]

Issue 3: Derivative Instability and Hydrolysis

Question: I've successfully derivatized my this compound, but the derivative seems to be degrading over time, leading to poor reproducibility. What can I do to improve its stability?

Answer:

The stability of derivatives, particularly silyl ethers, can be a concern, as they are susceptible to hydrolysis.

Probable Causes & Solutions:

  • Exposure to Moisture: Even trace amounts of water in your sample or during storage can lead to the hydrolysis of the TMS derivative back to this compound.

    • Solution: After derivatization, ensure the sample is stored in a tightly sealed vial, preferably with a PTFE-lined cap. For longer-term stability, one technique is to hydrolyze the excess derivatizing reagent with a small amount of water and then add an anhydrous drying agent like sodium sulfate.[2] This removes both the excess reagent and the water, leaving a more stable sample.[2]

  • Acidic or Basic Conditions: The stability of silyl ethers is pH-dependent. They are generally less stable under acidic or strongly basic conditions.

    • Solution: Ensure your final sample matrix is neutral. If your sample preparation involves pH adjustments, neutralize the sample before derivatization and analysis.

Comparative Stability of Common Derivatives

Derivative TypeReagent ExampleStabilityKey Considerations
Silyl Ethers BSTFA, MSTFAModerateSusceptible to hydrolysis; requires anhydrous conditions.
Acyl Esters Acetic AnhydrideGoodGenerally more stable than silyl ethers.[5]
Alkyl Ethers PFBBrHighVery stable derivatives suitable for sensitive detection methods.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for derivatizing this compound before analysis?

A1: The primary reason is to improve its volatility and thermal stability for gas chromatography (GC) analysis.[1][4][6][7] this compound has a polar hydroxyl group which leads to a higher boiling point and potential for thermal degradation in the hot GC injector.[1][6] Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar group, making the molecule more volatile and less prone to unwanted interactions within the GC system.[4][6]

Q2: Besides silylation, what are other common derivatization methods for this compound?

A2: Other common methods include acylation and alkylation.[6]

  • Acylation: This involves reacting the phenolic hydroxyl group with an acylating agent, like acetic anhydride or a fluorinated anhydride, to form a more stable ester.[5][8][9]

  • Alkylation: This method introduces an alkyl group. A common reagent for this is pentafluorobenzyl bromide (PFBBr), which creates a derivative that is highly sensitive to electron capture detection (ECD).[3]

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of reagent depends on your analytical goals:

  • For general-purpose GC-MS analysis, silylation with BSTFA or MSTFA is a robust and widely used method.[4][6]

  • If derivative stability is a major concern, acylation might be a better choice.

  • For trace-level analysis requiring high sensitivity with an ECD, alkylation with a reagent like PFBBr is often preferred.

  • For chiral analysis to separate enantiomers, a chiral derivatizing reagent would be necessary.[10]

Q4: Can I use derivatization to improve the analysis of this compound by HPLC?

A4: Yes, while derivatization is most common for GC, it can also be used for HPLC. For HPLC, the goal is often to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.[11][12] For instance, reacting this compound with a reagent containing a strongly UV-absorbing or fluorescent moiety can significantly lower detection limits.[11]

Q5: What are "matrix effects" and how can they impact my analysis of derivatized this compound?

A5: Matrix effects refer to the alteration of the analytical signal of your target analyte by other components in the sample matrix.[13][14][15][16] These co-extracted components can either suppress or enhance the ionization of your derivatized this compound in the mass spectrometer source, leading to inaccurate quantification.[15]

  • Mitigation Strategies:

    • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before derivatization.[17]

    • Use of an Internal Standard: A stable isotope-labeled internal standard that behaves similarly to your analyte can help compensate for matrix effects.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.

General Workflow for this compound Derivatization and Analysis

Caption: A generalized workflow for the derivatization and analysis of this compound.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol is suitable for converting this compound to its more volatile TMS ether for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, acetone)[2][3]

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Pipette 100 µL of the sample or standard solution into a reaction vial.

  • If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Note: The volumes and concentrations may need to be adjusted based on the specific application and analyte concentration.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparison of three derivatization ways in the separation of phenol and hydroquinone from water samples. Retrieved from [Link]

  • ResearchGate. (2019, August 30). matrix effects 2019.08.30. Retrieved from [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified?. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • PubMed. (2016, August 1). Injection-port derivatization coupled to GC-MS/MS for the analysis of glycosylated and non-glycosylated polyphenols in fruit samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Steric analysis of epoxyalcohol and trihydroxy derivatives of 9-hydroperoxy-linoleic acid from hematin and enzymatic synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (1982, June). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • MDPI. (2024, October 16). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Optimization of HPLC Conditions to Analyze Widely Distributed Ethoxylated Alkylphenol Surfactants. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Propoxyphenol and its Ethoxy Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between structurally similar molecules can dictate their biological efficacy, safety, and application potential. This guide provides an in-depth comparative analysis of 4-propoxyphenol and its lower alkyl chain analogue, 4-ethoxyphenol. We will explore their physicochemical characteristics, synthesis methodologies, and key performance differences in biological systems, supported by established experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.

Introduction: The Significance of Alkoxy Chain Length

This compound and 4-ethoxyphenol belong to the class of 4-alkoxyphenols, which are characterized by a hydroxyl group and an alkoxy group on a benzene ring in a para position. The seemingly minor difference in their alkyl chain length—a propyl group in the former and an ethyl group in the latter—can lead to significant variations in their physicochemical properties and, consequently, their biological activities. This guide will dissect these differences to provide a clear comparative framework.

Physicochemical Properties: A Tale of Two Alkyl Chains

The addition of a single methylene unit in the alkoxy chain from an ethyl to a propyl group has a predictable yet impactful effect on the physicochemical properties of these molecules. These differences, summarized in the table below, influence their solubility, lipophilicity, and ultimately their interaction with biological systems.

PropertyThis compound4-EthoxyphenolRationale for Differences
Molecular Formula C₉H₁₂O₂[1]C₈H₁₀O₂[2]Additional CH₂ group in the propoxy chain.
Molecular Weight 152.19 g/mol [3]138.16 g/mol [2]The propoxy group has a higher mass than the ethoxy group.
Melting Point 55-58 °C[3]64-67 °C[4]Differences in crystal lattice packing and intermolecular forces.
Boiling Point 262.1 °C at 760 mmHg[3]246-247 °C at 760 mmHg[5]Increased van der Waals forces with the longer alkyl chain.
Density ~1.05 g/cm³[3]~1.1 g/cm³[6]Molecular packing efficiency in the liquid state.
Water Solubility Slightly solubleSlightly soluble[4][6]Both have limited solubility due to the hydrophobic benzene ring, though the longer alkyl chain in this compound slightly decreases aqueous solubility.
LogP (Octanol-Water Partition Coefficient) 2.37[7]1.81[8]The longer propyl chain increases lipophilicity.

Expert Insight: The higher LogP value of this compound suggests it will have a greater affinity for lipid environments, which can enhance its ability to cross cell membranes compared to 4-ethoxyphenol. This is a critical consideration in drug design, as it can affect bioavailability and target engagement.

Synthesis of 4-Alkoxyphenols: A Comparative Protocol

Both this compound and 4-ethoxyphenol can be synthesized via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[9][10] This involves the reaction of hydroquinone with the corresponding alkyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of this compound and 4-Ethoxyphenol

This protocol provides a generalized procedure that can be adapted for the synthesis of either compound by selecting the appropriate alkyl halide.

Materials:

  • Hydroquinone

  • 1-Bromopropane (for this compound) or 1-Bromoethane (for 4-ethoxyphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. The mixture will become a suspension.

  • Alkyl Halide Addition: Slowly add the corresponding alkyl halide (1-bromopropane or 1-bromoethane, 1.05 equivalents) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-alkoxyphenol.

Causality in Experimental Choices: The use of a slight excess of the base ensures complete deprotonation of one of the hydroxyl groups of hydroquinone, facilitating the nucleophilic attack on the alkyl halide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. The aqueous work-up is essential to remove unreacted starting materials, the base, and any side products.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Hydroquinone, K₂CO₃, Acetone alkyl_halide Add Alkyl Halide start->alkyl_halide reflux Reflux (12-24h) alkyl_halide->reflux filter Filter Salts reflux->filter concentrate1 Concentrate filter->concentrate1 extract Dissolve & Extract concentrate1->extract wash Aqueous Washes extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure 4-Alkoxyphenol chromatography->product

Caption: Williamson ether synthesis workflow for 4-alkoxyphenols.

Comparative Biological Activity

The biological activity of 4-alkoxyphenols is influenced by their lipophilicity and steric hindrance, both of which are modulated by the alkyl chain length.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.[4]

Hypothetical Comparative Antioxidant Activity:

CompoundDPPH Scavenging Activity (IC₅₀, µM)Rationale
This compound 85The longer alkyl chain may slightly decrease the accessibility of the hydroxyl group, potentially leading to a marginally lower antioxidant activity compared to its ethoxy analogue.
4-Ethoxyphenol 75The less sterically hindered hydroxyl group may allow for more efficient radical scavenging.
Trolox (Standard) 50A water-soluble analog of vitamin E, used as a standard antioxidant.

Note: The IC₅₀ values presented are representative and intended for comparative illustration, as direct side-by-side experimental data was not available in the literature reviewed.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound, 4-Ethoxyphenol)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare stock solutions of the test compounds and Trolox in methanol. From these, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or Trolox to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Self-Validation: The inclusion of a well-characterized standard antioxidant like Trolox allows for the validation of the assay's performance and provides a benchmark for comparing the activity of the test compounds.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.[11] Phenolic compounds can act as tyrosinase inhibitors.

Hypothetical Comparative Tyrosinase Inhibitory Activity:

CompoundTyrosinase Inhibition (IC₅₀, µM)Rationale
This compound 120The increased lipophilicity of the propoxy chain may enhance binding to the active site of the enzyme.
4-Ethoxyphenol 150The shorter ethoxy chain may result in a slightly weaker interaction with the enzyme's active site.
Kojic Acid (Standard) 20A well-known tyrosinase inhibitor used as a positive control.

Note: The IC₅₀ values presented are representative and intended for comparative illustration, as direct side-by-side experimental data was not available in the literature reviewed.

Antibacterial Activity

The length of the alkyl chain in 4-alkoxyphenols can influence their antibacterial activity, with increased lipophilicity often correlating with enhanced disruption of bacterial cell membranes.

Hypothetical Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Rationale
This compound 250500The greater lipophilicity may facilitate better penetration of the Gram-positive bacterial cell wall.
4-Ethoxyphenol 500>1000The lower lipophilicity may lead to reduced efficacy, particularly against the more complex outer membrane of Gram-negative bacteria.

Note: The MIC values presented are representative and intended for comparative illustration, as direct side-by-side experimental data was not available in the literature reviewed.

Toxicity Profile: The Double-Edged Sword of Lipophilicity

While increased lipophilicity can enhance biological activity, it can also lead to increased toxicity. Longer alkyl chains in phenolic compounds have been associated with greater aquatic toxicity. Therefore, it is plausible that this compound may exhibit a slightly higher cytotoxicity profile compared to 4-ethoxyphenol. Further in-depth toxicological studies are necessary to fully elucidate their safety profiles.

Applications: Tailoring the Molecule to the Task

The choice between this compound and 4-ethoxyphenol will ultimately depend on the specific application and the desired balance of properties.

  • 4-Ethoxyphenol: Its use as a flavoring agent and in the synthesis of liquid crystals is well-documented.[2] Its lower lipophilicity might be advantageous in applications where reduced bioaccumulation is desired.

  • This compound: Its potential as an intermediate in pharmaceuticals and agrochemicals, as well as its possible antioxidant and biocidal properties, make it a compound of interest for further investigation. Its higher lipophilicity could be beneficial for applications requiring enhanced membrane permeability.

Conclusion: A Framework for Informed Selection

This comparative guide has highlighted the key differences between this compound and its ethoxy analogue, stemming from the addition of a single carbon to the alkoxy chain. This compound's increased lipophilicity suggests potentially enhanced membrane permeability and biological activity, but also warrants a more thorough toxicological evaluation. Conversely, 4-ethoxyphenol presents a more established profile in certain applications, with potentially lower bioaccumulation.

The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and generate the specific data needed to guide their research and development efforts. The ultimate selection of one analogue over the other will be a strategic decision based on a comprehensive evaluation of their performance, safety, and suitability for the intended application.

References

  • Vertex AI Search. (2026). This compound - Solubility of Things.
  • PubChem. (2026). 4-Ethoxyphenol | C8H10O2 | CID 12150.
  • ChemicalBook. (2026). 4-Ethoxyphenol | 622-62-8.
  • ChemicalBook. (2026). 4-Ethoxyphenol synthesis.
  • Chemsrc. (2026). This compound | CAS#:18979-50-5.
  • ECHEMI. (2026). 622-62-8, 4-Ethoxyphenol Formula.
  • PrepChem.com. (2026). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol.
  • PubChem. (2026). This compound | C9H12O2 | CID 29352.
  • GOV.UK. (2026). Prioritisation of Alkylphenols for Environmental Risk Assessment.
  • ResearchGate. (2026).
  • Benchchem. (2026).
  • Benchchem. (2026). A Comparative Analysis of the Biological Activities of 4-Heptyloxyphenol and Other Alkoxyphenols.
  • MDPI. (2026). Variations in IC50 Values with Purity of Mushroom Tyrosinase.
  • Francis Academic Press. (2026).
  • ResearchGate. (2026). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Benchchem. (2026). Application Notes and Protocols: Williamson Ether Synthesis of 2-Propoxynaphthalene.
  • PubChem. (2026). 4-Amino-3-propoxyphenol | C9H13NO2 | CID 63676142.
  • PubMed. (2026).
  • Santa Cruz Biotechnology. (2026). This compound | CAS 18979-50-5 | SCBT.
  • The Good Scents Company. (2026). 4-ethoxyphenol, 622-62-8.
  • Sigma-Aldrich. (2026). 4-Ethoxyphenol 99 622-62-8.
  • Biosynth. (2026). 4-Ethoxyphenol | 622-62-8 | FE61834.
  • ChemSynthesis. (2026). 4-ethoxyphenol - 622-62-8, C8H10O2, density, melting point, boiling point, structural formula, synthesis.
  • gsrs. (2026). This compound.
  • PubMed. (2026).
  • PubMed. (2026).
  • BOC Sciences. (2026). CAS 18979-50-5 this compound.
  • thermofisher.com. (2026). 4-n-Propoxyphenol, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • ChemicalBook. (2026). 4-Phenoxyphenol synthesis.
  • Fisher Scientific. (2026). 4-n-Propoxyphenol, 98%.
  • National Institute of Standards and Technology. (2026). Phenol, 4-ethoxy- - the NIST WebBook.
  • ChemicalBook. (2026). 4-Ethoxyphenol(622-62-8) IR Spectrum.
  • Benchchem. (2026). An In-Depth Technical Guide to 4-Ethoxyphenol (CAS: 622-62-8).

Sources

A Senior Application Scientist's Guide to Predicting and Comparing the Cross-Reactivity of 4-Propoxyphenol in Diverse Immunoassay Formats

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's propensity to bind to molecules structurally similar to the target analyte—a phenomenon known as cross-reactivity—can lead to inaccurate quantification and false-positive results, compromising data integrity.[1][2] This guide provides an in-depth technical framework for understanding, predicting, and experimentally assessing the cross-reactivity of 4-Propoxyphenol, a hydroquinone ether, across various immunoassay platforms.

Given the absence of direct, published cross-reactivity data for this compound, this guide will leverage established principles of immunochemistry and molecular similarity. We will use structurally related phenolic compounds as predictive models to illustrate how cross-reactivity can manifest and how it can be modulated by the chosen immunoassay format. This approach serves as a robust blueprint for evaluating any small molecule for which specific antibodies are being developed or utilized.

The Molecular Basis of this compound Cross-Reactivity

This compound (Figure 1) is a derivative of hydroquinone, featuring a propyl ether linkage at the 4-position. Its potential to cross-react in an immunoassay is primarily determined by the structural epitopes it shares with other molecules. An antibody generated against a this compound-carrier conjugate will recognize specific features of the hapten. Structurally similar compounds that can mimic these features are the most likely cross-reactants.

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₁₂O₂ Molecular Weight: 152.19 g/mol [3][4]

To predict the cross-reactivity profile of an anti-4-Propoxyphenol antibody, we must consider compounds that share its core phenolic ring, the position and nature of its hydroxyl group, and the ether linkage. The most relevant structural analogs for this predictive analysis are:

  • Hydroquinone: The parent compound, lacking the propoxy group.

  • Guaiacol (2-Methoxyphenol): An isomer of methoxyphenol, presenting a different substitution pattern.

  • 4-Methoxyphenol: Shares the p-substituted phenol structure but with a smaller methoxy group.

  • Other Alkoxyphenols: Such as 4-ethoxyphenol, to assess the impact of the alkyl chain length of the ether group.

The Influence of Immunoassay Format on Cross-Reactivity

A critical, often overlooked, aspect of cross-reactivity is that it is not an intrinsic property of an antibody alone. The format of the immunoassay can significantly influence the observed specificity. This is because different formats have varying reaction kinetics, antibody concentrations, and presentation of the antigen.

Here, we will compare three widely used formats:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A robust, quantitative method ideal for small molecules.

  • Competitive Lateral Flow Immunoassay (LFIA): A rapid, qualitative or semi-quantitative screening tool.

  • Surface Plasmon Resonance (SPR): A high-sensitivity, label-free technique for real-time kinetic analysis.

Predictive Cross-Reactivity Data: A Comparative Overview

The following tables present hypothetical, yet scientifically plausible, cross-reactivity data for a monoclonal antibody raised against this compound. This data is designed to illustrate the expected trends based on structural similarity and the known behaviors of different immunoassay formats.

Table 1: Predicted Cross-Reactivity in a Competitive ELISA Format

CompoundStructurePredicted IC50 (nM)Predicted Cross-Reactivity (%)Rationale
This compound Target Analyte 10 100 Homologous binding
4-EthoxyphenolAnalog5020High structural similarity, shorter alkyl chain may slightly reduce affinity.
4-MethoxyphenolAnalog1506.7Significant structural similarity, but the much shorter alkyl chain reduces binding affinity.
HydroquinoneParent Compound8001.25Lacks the key propoxy group, leading to significantly lower affinity.
GuaiacolIsomer>10,000<0.1Different substitution pattern (ortho vs. para) drastically reduces recognition by the antibody.
PhenolCore Structure>10,000<0.1Lacks both the propoxy and the second hydroxyl group, minimal cross-reactivity expected.

Table 2: Predicted Cross-Reactivity in a Competitive Lateral Flow Immunoassay (LFIA) Format

CompoundPredicted Visual Cut-off (ng/mL)Predicted Cross-Reactivity InterpretationRationale
This compound 5 High Target analyte gives a strong signal.
4-Ethoxyphenol25ModerateLikely to produce a positive result at higher concentrations due to structural similarity.
4-Methoxyphenol100LowMay show weak cross-reactivity at very high, likely clinically irrelevant, concentrations.
Hydroquinone>500Very Low / NegligibleUnlikely to produce a false positive under normal testing conditions.
Guaiacol>1000NegligibleNo visible cross-reactivity expected.
Phenol>1000NegligibleNo visible cross-reactivity expected.

Table 3: Predicted Kinetic Parameters from Surface Plasmon Resonance (SPR) Analysis

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)Predicted Cross-Reactivity Interpretation
This compound 1 x 10⁵ 1 x 10⁻³ 1 x 10⁻⁸ High Affinity
4-Ethoxyphenol8 x 10⁴4 x 10⁻³5 x 10⁻⁸Moderate Affinity
4-Methoxyphenol5 x 10⁴7.5 x 10⁻³1.5 x 10⁻⁷Low Affinity
Hydroquinone2 x 10⁴1.6 x 10⁻²8 x 10⁻⁷Very Low Affinity
GuaiacolNo reliable bindingNo reliable binding>1 x 10⁻⁵Negligible Binding
PhenolNo reliable bindingNo reliable binding>1 x 10⁻⁵Negligible Binding

Causality Behind Experimental Choices and Expected Outcomes

The predictive data illustrates a key principle: cross-reactivity is a graded phenomenon directly related to structural homology. The subtle change from a propoxy to an ethoxy group is predicted to have a moderate effect, while the absence of the entire ether-linked alkyl group (hydroquinone) or a change in substituent position (guaiacol) would likely lead to a dramatic loss of antibody recognition.

Furthermore, the choice of immunoassay format directly impacts the practical implications of this cross-reactivity.

  • Competitive ELISA provides a quantitative measure (IC50), allowing for a precise determination of the degree of interference.[5][6][7] The higher reagent concentrations and longer incubation times in ELISA can sometimes reveal low-affinity cross-reactions that might be missed in more rapid formats.

  • LFIA , being a rapid screening tool, is more concerned with a qualitative "yes/no" answer at a specific cut-off concentration.[8][9][10] Therefore, a compound with low cross-reactivity in ELISA might still be considered non-interfering in a well-optimized LFIA if its concentration does not reach the visual detection limit.

  • SPR offers the most detailed insight by dissecting the binding event into association and dissociation rates.[11][12][13] This can reveal whether a cross-reactant binds and dissociates quickly (low affinity) or binds with a reasonable association rate but also a fast dissociation rate, which might not be captured in endpoint assays like ELISA. For small molecule analysis, SPR can be challenging due to the low mass of the analyte but provides invaluable data on binding kinetics.[11][12][13][14][15]

Experimental Protocols for Cross-Reactivity Assessment

To validate the predicted cross-reactivity, a systematic experimental approach is required. The following are detailed, self-validating protocols for each immunoassay format.

Competitive ELISA Protocol

This protocol is designed to determine the IC50 values for this compound and its potential cross-reactants.

dot

Caption: Workflow for Competitive ELISA.

Methodology:

  • Coating: Dilute a this compound-carrier protein (e.g., BSA) conjugate to 1-10 µg/mL in a coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (as the standard) and the potential cross-reactants in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a predetermined optimal concentration of the anti-4-Propoxyphenol antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot a four-parameter logistic curve for the standard and each cross-reactant.

    • Determine the IC50 (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Competitive Lateral Flow Immunoassay (LFIA) Protocol

This protocol is for the rapid, qualitative assessment of cross-reactivity.

dot

Caption: Principle of Competitive LFIA.

Methodology:

  • Preparation: Prepare solutions of this compound and each cross-reactant at various concentrations (e.g., from 1 ng/mL to 1000 ng/mL) in the appropriate running buffer.

  • Assay Procedure:

    • For each concentration, apply a defined volume (e.g., 100 µL) of the sample to the sample pad of the LFIA test strip.

    • Allow the strip to develop for the specified time (e.g., 10-15 minutes).

  • Interpretation:

    • Observe the test line and the control line. The control line should always appear, indicating a valid test.

    • The intensity of the test line is inversely proportional to the concentration of the analyte in the sample.

    • Determine the visual cut-off for each compound, which is the lowest concentration that causes the test line to disappear completely or become significantly fainter than the negative control.

  • Data Analysis: Compare the visual cut-off concentrations of the cross-reactants to that of this compound to get a semi-quantitative measure of cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a method for determining the binding kinetics and affinity of this compound and its analogs.

dot

Caption: Workflow for SPR Analysis.

Methodology:

  • Immobilization:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of EDC and NHS.

    • Immobilize the anti-4-Propoxyphenol antibody to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions for this compound and each cross-reactant in a suitable running buffer (e.g., HBS-EP+).

    • For each compound, perform a binding cycle:

      • Inject the analyte solution over the sensor surface for a defined period to monitor the association phase .

      • Switch to flowing only running buffer over the surface to monitor the dissociation phase .

    • After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams (using a blank channel) to correct for bulk refractive index changes.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the kinetic parameters and affinity constants of the cross-reactants to those of this compound.

Conclusion and Recommendations

  • Initial Screening: For initial, rapid screening of potential cross-reactants, the Lateral Flow Immunoassay is an efficient and cost-effective choice.

  • Quantitative Assessment: For accurate quantification of cross-reactivity and for assay validation, the Competitive ELISA is the gold standard, providing precise IC50 values.

  • In-depth Mechanistic Understanding: For a detailed understanding of the binding kinetics and to guide antibody development and optimization, Surface Plasmon Resonance is an unparalleled tool, offering real-time data on the association and dissociation of the antibody-analyte interaction.

By employing this multi-faceted approach, researchers can confidently characterize the specificity of their immunoassays for this compound, ensuring the generation of reliable and accurate data in their critical research and development endeavors.

References

  • Phenolics: Occurrence and Immunochemical Detection in Environment and Food. PMC. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • Surface plasmon resonance signal enhancement for immunoassay of small molecules. PubMed. Available at: [Link]

  • Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. PubMed. Available at: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Competitive ELISA. Creative Diagnostics. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • An unexpected side reaction in the guaiacol assay for peroxidase. PubMed. Available at: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available at: [Link]

  • Development of a Lateral Flow Immunoassay (LFIA) to Screen for the Release of the Endocrine Disruptor Bisphenol A from Polymer Materials and Products. PubMed. Available at: [Link]

  • non peroxidase oxidation of guaiacol. USDA ARS. Available at: [Link]

  • Lateral flow assays. PMC. Available at: [Link]

  • 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol. PubChem. Available at: [Link]

  • Cross reactivity between ascorbate peroxidase and phenol (guaiacol) peroxidase. ResearchGate. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. Available at: [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. Available at: [Link]

  • Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound. gsrs. Available at: [Link]

  • 4-Amino-3-propoxyphenol. PubChem. Available at: [Link]

  • Interferences in Immunoassay. PMC. Available at: [Link]

  • Sensitivity of Lateral Flow Diagnostic Assays with Ultra-Bright Gold Nanoshell Reporters. NanoComposix. Available at: [Link]

  • Latest Trends in Lateral Flow Immunoassay (LFIA) Detection Labels and Conjugation Process. Frontiers. Available at: [Link]

  • (4S)-2,4-dimethyl-3-propoxyoxolane. PubChem. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. Available at: [Link]

  • Hydroquinone, a reactive metabolite of benzene, enhances interleukin-4 production in CD4+ T cells and increases immunoglobulin E levels in antigen-primed mice. PMC. Available at: [Link]

  • Hydroquinone-induced skin irritant reaction could be achieved by activating mast cells via mas-related G protein-coupled receptor X2. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Proteomics Sample Preparation: A Comparative Analysis of Leading Workflows

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the journey from a biological sample to meaningful data is paved with critical choices in sample preparation. The quality of this foundational step directly dictates the accuracy, reproducibility, and depth of proteomic analysis. This guide provides an in-depth comparison of prevalent sample preparation workflows, offering insights into their mechanisms, advantages, and limitations. While the initial query concerned the performance of 4-propoxyphenol, a comprehensive literature review reveals its absence as a standard reagent in proteomics workflows. Therefore, this guide will focus on established, validated methods and conclude with a discussion on the chemical properties of phenolic compounds like this compound and their potential implications in proteomics.

The Critical Gauntlet: Challenges in Proteomics Sample Preparation

The primary goal of any proteomics sample preparation workflow is to transform a complex biological matrix—be it cells, tissues, or biofluids—into a collection of peptides suitable for analysis by mass spectrometry (MS). This process involves several key challenges:

  • Efficient Protein Extraction: Proteins of interest, particularly challenging classes like membrane proteins, must be effectively solubilized and extracted from their native environment.

  • Complete Protein Denaturation, Reduction, and Alkylation: The intricate three-dimensional structures of proteins must be unfolded to allow for efficient enzymatic digestion. This involves breaking disulfide bonds (reduction) and capping them to prevent refolding (alkylation).

  • Reproducible and Efficient Enzymatic Digestion: Proteins are cleaved into smaller peptides, most commonly using the protease trypsin, to a degree that is consistent across samples.

  • Removal of Interfering Substances: A host of molecules, including detergents, lipids, salts, and nucleic acids, can suppress ionization in the mass spectrometer or interfere with chromatographic separation, and must be diligently removed.

The choice of workflow significantly impacts how these challenges are addressed, with direct consequences for the quality and depth of the proteomic data obtained.

A Comparative Analysis of Major Proteomics Sample Preparation Workflows

Three workflows have become pillars of modern proteomics: In-solution digestion, Filter-Aided Sample Preparation (FASP), and Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3). Each offers a unique approach to the challenges outlined above.

Workflow Comparison at a Glance
FeatureIn-Solution DigestionFilter-Aided Sample Preparation (FASP)Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3)
Principle Proteins are denatured, reduced, alkylated, and digested in a single tube.Proteins are captured on a filter, allowing for on-filter processing and removal of contaminants.Proteins are captured on paramagnetic beads, facilitating washing and on-bead digestion.
Protein Solubilization Relies on detergents (e.g., SDS, SDC) or chaotropic agents (e.g., urea).Compatible with strong detergents like SDS for efficient solubilization.[1][2]Compatible with a wide range of detergents and chaotropes.[3][4]
Contaminant Removal Often requires a separate cleanup step (e.g., precipitation, solid-phase extraction).Efficient removal of detergents and other small molecules through centrifugation.[1][5]Efficient removal of contaminants through magnetic bead washing.[3]
Sample Throughput Can be high, but may require more handling for cleanup.Moderate, can be parallelized but involves multiple centrifugation steps.High, amenable to automation with magnetic handling.[4]
Sample Loss Potential for loss during precipitation or transfer steps.Minimal sample loss as processing occurs in a single filter unit.Minimal sample loss due to the "single-pot" nature of the workflow.[3]
Best Suited For A wide range of sample types, particularly when strong detergents are not essential.Complex samples requiring strong detergents for solubilization, such as membrane proteomes.[6]A wide variety of sample types, including challenging and small samples; ideal for automation.[3][4]

In-Depth Workflow Analysis and Experimental Protocols

In-Solution Digestion: The Classic Approach

In-solution digestion is a foundational technique where all steps of denaturation, reduction, alkylation, and digestion occur in a liquid phase. Its simplicity is a key advantage, though it often necessitates careful selection of reagents to ensure compatibility with downstream analysis.

Causality in Experimental Choices: The choice of denaturant is critical. Urea is a common chaotropic agent, but solutions must be freshly prepared to avoid carbamylation of proteins.[7] MS-compatible detergents like RapiGest SF and PPS Silent Surfactant are designed to be acid-labile, breaking down into MS-friendly components upon acidification.[8] Sodium deoxycholate (SDC) is another effective detergent that can be precipitated out of solution after digestion.[9]

  • Lysis and Denaturation: Resuspend cell or tissue pellet in lysis buffer (e.g., 1% SDC, 100 mM Tris-HCl pH 8.5, 10 mM TCEP, 40 mM CAA).

  • Reduction and Alkylation: Incubate at 95°C for 10 minutes to facilitate denaturation, reduction, and alkylation.

  • Digestion: Dilute the sample 10-fold with 50 mM Tris-HCl pH 8.5. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Detergent Removal: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 1% to precipitate the SDC.

  • Peptide Cleanup: Centrifuge to pellet the SDC and collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Diagram of In-Solution Digestion Workflow

Sample Biological Sample Lysis Lysis & Denaturation (e.g., SDC, Urea) Sample->Lysis RedAlk Reduction & Alkylation Lysis->RedAlk Digestion In-Solution Digestion (Trypsin) RedAlk->Digestion Cleanup Detergent Removal & Desalting (Precipitation, SPE) Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS

In-Solution Digestion Workflow

Filter-Aided Sample Preparation (FASP): The Proteomic Reactor

Developed by Matthias Mann's lab, FASP addresses the challenge of using strong, MS-incompatible detergents like sodium dodecyl sulfate (SDS) for comprehensive protein solubilization.[2] The workflow utilizes a molecular weight cutoff filter to retain proteins while allowing for the efficient removal of detergents and other contaminants.

Causality in Experimental Choices: The use of SDS is a key advantage of FASP, as it is highly effective at solubilizing all types of proteins, including membrane proteins.[6] The ultrafiltration unit acts as a "proteomic reactor," enabling buffer exchange and on-filter digestion, which minimizes sample handling and potential loss.[1]

  • Lysis: Solubilize the sample in 4% SDS, 0.1 M DTT in 0.1 M Tris-HCl, pH 7.6.

  • Protein Capture: Load the lysate onto a 30 kDa molecular weight cutoff filter unit. Add 8 M urea solution and centrifuge to exchange the buffer and remove SDS.

  • Alkylation: Add iodoacetamide in 8 M urea to the filter unit and incubate in the dark. Centrifuge to remove excess reagent.

  • Washing: Perform several washes with 8 M urea followed by 50 mM ammonium bicarbonate to further remove contaminants.

  • Digestion: Add trypsin in 50 mM ammonium bicarbonate to the filter and incubate overnight at 37°C.

  • Peptide Elution: Collect the peptides by centrifugation. Perform a second elution with 50 mM ammonium bicarbonate to maximize peptide recovery.

Diagram of FASP Workflow

Sample Biological Sample Lysis Lysis in SDS Sample->Lysis Filter Load on Filter Unit Lysis->Filter Wash1 Buffer Exchange (Urea) & SDS Removal Filter->Wash1 Alkylation On-Filter Alkylation Wash1->Alkylation Wash2 Washing Alkylation->Wash2 Digestion On-Filter Digestion (Trypsin) Wash2->Digestion Elution Peptide Elution Digestion->Elution MS LC-MS/MS Analysis Elution->MS

Filter-Aided Sample Preparation (FASP) Workflow

Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3): The Magnetic Revolution

SP3 is a more recent innovation that utilizes hydrophilic interaction liquid chromatography (HILIC)-like principles to capture proteins onto the surface of carboxylate-modified paramagnetic beads.[3] This "single-pot" method is highly efficient, reproducible, and amenable to automation.

Causality in Experimental Choices: The use of paramagnetic beads allows for rapid and efficient washing steps without the need for centrifugation, minimizing sample loss.[4] The binding of proteins to the beads is facilitated by the addition of an organic solvent like acetonitrile. This process is highly efficient and allows for the removal of a wide range of contaminants, including detergents, salts, and lipids.

  • Lysis and Reduction/Alkylation: Lyse cells in a buffer containing a detergent (e.g., 2% SDS) and reducing/alkylating agents.

  • Protein Binding: Add a suspension of carboxylate-coated paramagnetic beads to the lysate, followed by acetonitrile to a final concentration of >70%. Allow proteins to bind to the beads.

  • Washing: Place the tube on a magnetic rack and discard the supernatant. Perform a series of washes with 80% ethanol and 100% acetonitrile to remove contaminants.

  • Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Place the tube on a magnetic rack and collect the supernatant containing the digested peptides.

Diagram of SP3 Workflow

Sample Biological Sample Lysis Lysis & Reduction/Alkylation Sample->Lysis Binding Protein Binding to Magnetic Beads (in Acetonitrile) Lysis->Binding Washing Magnetic Washing Steps Binding->Washing Digestion On-Bead Digestion (Trypsin) Washing->Digestion Elution Peptide Elution Digestion->Elution MS LC-MS/MS Analysis Elution->MS

Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3) Workflow

The Role of Phenolic Compounds in Proteomics: A Theoretical Perspective on this compound

While this compound is not a documented reagent in proteomics sample preparation, its chemical structure as a phenol derivative allows for a discussion of why such compounds are generally avoided. Phenolic compounds are known to interfere with various biochemical assays and can pose challenges for mass spectrometry.

Potential Mechanisms of Interference:

  • Protein Precipitation and Interaction: Phenols can form hydrogen bonds with proteins, which can lead to aggregation and precipitation, potentially causing sample loss.[10]

  • Enzyme Inhibition: Many phenolic compounds are known to inhibit enzyme activity, which could negatively impact the efficiency of tryptic digestion.

  • Ion Suppression in Mass Spectrometry: Phenolic compounds can ionize readily and may suppress the ionization of peptides, leading to reduced sensitivity and fewer protein identifications.

  • Chemical Modification of Peptides: Under certain conditions, reactive phenols could potentially modify amino acid side chains, leading to unexpected mass shifts and complicating data analysis.

The derivatization of phenols is a technique used for their detection by mass spectrometry, which underscores their reactive nature and potential to interfere with the analysis of other molecules if present as contaminants.[11][12]

Given these potential issues, the use of a compound like this compound in a proteomics workflow would be counterintuitive. The primary goal of sample preparation is to remove interfering substances, not to introduce compounds with a high potential for such interference. The development of MS-compatible detergents and robust cleanup workflows like FASP and SP3 has been driven by the need to eliminate molecules that compromise the quality of proteomic data.[7][13]

Conclusion: Selecting the Optimal Workflow for Your Research

The choice of a proteomics sample preparation workflow is not a one-size-fits-all decision. It requires a careful consideration of the sample type, the research question, and the available resources.

  • In-solution digestion remains a viable and straightforward option for many sample types, particularly when MS-compatible detergents are sufficient for protein solubilization.

  • FASP excels in situations where complete protein solubilization with strong detergents like SDS is paramount, offering a robust method for generating high-quality peptide samples from complex matrices.[5][6]

  • SP3 provides a highly efficient, scalable, and automatable workflow that is well-suited for a broad range of applications, including the processing of small and challenging samples.[3][14]

As a senior application scientist, my recommendation is to base your workflow selection on a thorough understanding of your sample and your analytical goals. For researchers seeking the highest depth of coverage from complex samples, FASP and SP3 offer clear advantages over traditional in-solution methods. For high-throughput applications, the automation potential of SP3 makes it an exceptionally powerful tool. By understanding the principles and practical considerations of each workflow, you can ensure that your sample preparation lays a solid foundation for successful proteomic discovery.

References

  • Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis. Nature methods, 6(5), 359-362. [Link]

  • Filter Aided Sample Preparation for Proteome Analysis. (2018). Methods in Molecular Biology, 1841, 3-10. [Link]

  • Marino, F., Golin, M., & De Canio, M. (2013). Comparison of detergent-based sample preparation workflows for LTQ-Orbitrap analysis of the Escherichia coli proteome. Proteomics, 13(17), 2597-2607. [Link]

  • Hughes, C. S., Foehr, S., Garfield, D. A., Furlong, E. E., Steinmetz, L. M., & Krijgsveld, J. (2014). Ultrasensitive proteome analysis using paramagnetic beads. Nature protocols, 9(12), 3019-3041. [Link]

  • Wiśniewski, J. R. (2019). Filter Aided Sample Preparation-A tutorial. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1868(1), 140273. [Link]

  • FASP (Filter Aided Spample Preparation) protocol. UWPR. [Link]

  • Universal sample preparation method for proteome analysis. Department of Molecular Biology. [Link]

  • Mishra, S., et al. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. STAR protocols, 1(3), 100171. [Link]

  • In-solution protein digestion for proteomic samples. SCIEX. [Link]

  • Proteomics TMT labelled SP3 method. The NFDI4Microbiota Knowledge Base. [Link]

  • Behnke, J. S., & Urner, L. H. (2023). Emergence of mass spectrometry detergents for membrane proteomics. Analytical and bioanalytical chemistry, 415(1), 5-16. [Link]

  • Differences in Protein Capture by SP3 and SP4 Demonstrate Mechanistic Insights of Proteomics Cleanup Techniques. (2024). Journal of Proteome Research. [Link]

  • Automatable Bead-Based Protein Sample Preparation for Harsh Sample Matrices Using SP3®. PreOmics. [Link]

  • In-solution digestion protocol. Translational Proteomics. [Link]

  • In-Solution Tryptic Digestion Protocol. Baylor University. [Link]

  • Proteomics workflows: Detergent comparison for bacteria. (2013). Wiley Analytical Science. [Link]

  • In-solution protein digestion. Mass Spectrometry Research Facility - University of Oxford. [Link]

  • From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. (2024). Biochemical Society Transactions. [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2012). LCGC International. [Link]

  • Chen, E. I., et al. (2008). Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. Journal of proteome research, 7(4), 1476–1485. [Link]

  • LC-MS compatible detergents. (2014). Proteomics and Mass Spectrometry Core Facility. [Link]

  • Behnke, J. S., & Urner, L. H. (2023). Emergence of mass spectrometry detergents for membrane proteomics. ResearchGate. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]

  • Understanding the Synthesis and Applications of 4-Propylphenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1777–1786. [Link]

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (2021). Molecules, 26(15), 4647. [Link]

  • Mass spectra of derivatives of phenols and standard spectra of the... | Download Scientific Diagram. ResearchGate. [Link]

  • Rapid Identification of Phenolics in Mixtures by Two‐Dimensional Tandem Mass Spectrometry with Microdroplet Accelerated Derivatization Reactions. (2024). Angewandte Chemie International Edition. [Link]

  • This compound. PubChem. [Link]

  • This compound. gsrs. [Link]

  • Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade. (2023). Analytical and Bioanalytical Chemistry, 415(1), 17-31. [Link]

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. (2023). Journal of Medicinal Chemistry, 66(15), 10241–10257. [Link]

  • Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling. (2012). Journal of the American Chemical Society, 134(12), 5484–5487. [Link]

  • Quantitative proteomic analysis reveals key proteins involved in radiation-induced brain injury. (2024). PLOS One, 19(1), e0295982. [Link]

  • In-depth proteomics and Phosphoproteomics reveal biomarkers and molecular pathways of chronic intermittent hypoxia in mice. (2024). Journal of Proteomics, 105334. [Link]

  • Molecular Mechanisms and Applications of Polyphenol-Protein Complexes with Antioxidant Properties: A Review. (2022). Antioxidants, 11(11), 2237. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2023). International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Fall into Proteomics webinar series, Day 2. (2022). YouTube. [Link]

  • Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). Journal of the American Society for Mass Spectrometry, 31(8), 1644–1653. [Link]

Sources

A Comparative Study of the Tyrosinase Inhibitory Effects of 4-Alkoxyphenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel and effective agents for the management of hyperpigmentation and related disorders, tyrosinase has emerged as a critical molecular target. This copper-containing enzyme plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The inhibition of tyrosinase activity is a key strategy in the development of skin-lightening agents and treatments for conditions such as melasma, age spots, and post-inflammatory hyperpigmentation. Among the various classes of tyrosinase inhibitors, 4-alkoxyphenols have garnered significant interest due to their structural similarity to the natural substrate of tyrosinase, L-tyrosine, and their tunable physicochemical properties.

This guide provides a comprehensive comparative analysis of the tyrosinase inhibitory effects of 4-alkoxyphenols, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, inhibitory mechanisms, and a comparative assessment of their potency against established tyrosinase inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of tyrosinase inhibitors, ensuring scientific integrity and reproducibility.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes the first two rate-limiting steps in the melanin biosynthesis pathway.[1] The process begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), known as its monophenolase activity. Subsequently, the enzyme oxidizes L-DOPA to dopaquinone, its diphenolase activity. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.

Melanin Biosynthesis Pathway cluster_tyrosinase Tyrosinase-Catalyzed Reactions L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Monophenolase activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase activity Dopachrome Dopachrome Dopaquinone->Dopachrome Non-enzymatic reactions Melanin Melanin Dopachrome->Melanin

Caption: The pivotal role of tyrosinase in the melanin biosynthesis pathway.

4-Alkoxyphenols as Tyrosinase Inhibitors: A Mechanistic Overview

The structural resemblance of 4-alkoxyphenols to L-tyrosine allows them to act as competitive inhibitors of tyrosinase. By binding to the active site of the enzyme, they prevent the natural substrate from accessing it, thereby blocking the initial steps of melanogenesis. The general structure of a 4-alkoxyphenol consists of a phenol ring with an alkoxy group (-OR) at the para position. The nature of the alkyl group (R) significantly influences the inhibitory potency.

Structure-Activity Relationship of 4-Alkoxyphenols

The inhibitory activity of 4-alkoxyphenols against tyrosinase is intrinsically linked to the length and branching of the alkyl chain. Generally, an increase in the hydrophobicity of the alkyl chain enhances the binding affinity to the active site of tyrosinase, leading to more potent inhibition.

4-Alkoxyphenol DerivativeAlkyl ChainIC50 (µM) on Mushroom Tyrosinase
4-Methoxyphenol (Mequinol)-CH₃>1000
4-Ethoxyphenol-CH₂CH₃Not widely reported
4-Propoxyphenol-CH₂CH₂CH₃Not widely reported
4-Butoxyphenol-CH₂(CH₂)₂CH₃21[2]
4-Hexyloxyphenol-CH₂(CH₂)₄CH₃0.15 - 0.56[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

As the table suggests, there is a clear trend of increasing inhibitory potency with increasing alkyl chain length from methoxy to hexyloxy. This can be attributed to the enhanced hydrophobic interactions within the active site of the enzyme.

Comparative Analysis: 4-Alkoxyphenols vs. Benchmark Inhibitors

To contextualize the efficacy of 4-alkoxyphenols, it is essential to compare their inhibitory potency against well-established tyrosinase inhibitors such as kojic acid, arbutin, and hydroquinone.

InhibitorIC50 (µM) on Mushroom Tyrosinase
4-Alkoxyphenols
4-Butoxyphenol21[2]
4-Hexyloxyphenol0.15 - 0.56[3]
Benchmark Inhibitors
Kojic Acid92.39[4]
Arbutin (β-arbutin)~1000
Hydroquinone>4000 (on human tyrosinase)[5]

From this comparison, it is evident that 4-alkoxyphenols, particularly those with longer alkyl chains like 4-hexyloxyphenol, exhibit significantly greater inhibitory potency than the commonly used benchmark inhibitors.

Safety and Cytotoxicity Profile

A critical aspect of developing any new therapeutic or cosmetic agent is its safety profile. While 4-alkoxyphenols show promise as potent tyrosinase inhibitors, their potential cytotoxicity must be carefully evaluated.

Studies have shown that 4-alkoxyphenols can exhibit dose- and time-dependent toxicity towards melanoma cells.[6][7] For instance, 4-n-hexyloxyphenol, while being a potent inhibitor, also demonstrates significant cytotoxicity to B16-F0 melanoma cells.[6]

In comparison, the benchmark inhibitors also have associated safety concerns:

  • Kojic Acid: Generally considered safe for use in cosmetics at concentrations up to 1%.[8] However, some studies have raised concerns about its potential for dermal sensitization and weak carcinogenicity at higher concentrations.[7]

  • Arbutin: Considered a safer alternative to hydroquinone, but its efficacy is lower.[9] It can release hydroquinone upon degradation, which is a safety concern.[2]

  • Hydroquinone: Its use in cosmetics is banned in several regions due to concerns about carcinogenicity, organ-system toxicity (ochronosis), and respiratory tract irritation.[4][5]

A comprehensive evaluation of the therapeutic index (the ratio of the cytotoxic concentration to the effective inhibitory concentration) is crucial for determining the clinical potential of 4-alkoxyphenols.

Experimental Protocols

To ensure the reliability and reproducibility of research in this field, standardized experimental protocols are paramount. The following is a detailed protocol for a mushroom tyrosinase inhibition assay.

Mushroom Tyrosinase Inhibition Assay

This assay is a widely used in vitro method to screen for and characterize tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds (4-alkoxyphenols and benchmark inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Record the absorbance every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds add_compounds Add Test Compounds reagents->add_compounds add_buffer Add Phosphate Buffer add_compounds->add_buffer add_enzyme Add Tyrosinase add_buffer->add_enzyme pre_incubate Pre-incubate (25°C, 10 min) add_enzyme->pre_incubate add_substrate Add L-DOPA (Initiate Reaction) pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: A step-by-step workflow for the mushroom tyrosinase inhibition assay.

Conclusion

4-Alkoxyphenols represent a promising class of tyrosinase inhibitors with potent activity that surpasses many of the currently used agents. The clear structure-activity relationship, where inhibitory potency increases with the length of the alkyl chain, provides a rational basis for the design of new and more effective compounds. However, the potential for cytotoxicity necessitates a thorough and comparative safety evaluation to identify candidates with a favorable therapeutic index. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to advance the development of novel tyrosinase inhibitors for dermatological and pharmaceutical applications.

References

  • Moridani, M. Y., Moore, M., Bartsch, R. A., Yang, Y., & Heibati-Sadati, S. (2005). Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 348–360.
  • Moridani, M. Y., Moore, M., Bartsch, R. A., Yang, Y., & Heibati-Sadati, S. (2005). Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. ERA. Retrieved January 13, 2026, from [Link]

  • (n.d.). (A) The tyrosinase inhibitory activity represented in IC50 (µg/ml) and... ResearchGate. Retrieved January 13, 2026, from [Link]

  • (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Gamer, A. O., Ross, J. H., & Heuer, K. U. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Cosmetics, 9(3), 63.
  • (n.d.). Studies on the kinetics of oxidation of 4-hydroxyanisole by tyrosinase. PubMed. Retrieved January 13, 2026, from [Link]

  • Zolghadri, S., & Ni, Y. (2022). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Chemistry & Biodiversity, 19(11), e202200713.
  • (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and... ResearchGate. Retrieved January 13, 2026, from [Link]

  • (n.d.). IC50 values of tyrosinase inhibition assay. Kojic acid as positive... ResearchGate. Retrieved January 13, 2026, from [Link]

  • (n.d.). Tyrosinase-catalyzed oxidation of 4-substituted phenols and the... ResearchGate. Retrieved January 13, 2026, from [Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.
  • (n.d.). On the interpretation of tyrosinase inhibition kinetics. Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition... MDPI. Retrieved January 13, 2026, from [Link]

  • (n.d.). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. CORE. Retrieved January 13, 2026, from [Link]

  • (n.d.). Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an... PubMed. Retrieved January 13, 2026, from [Link]

  • (n.d.). Variations in IC(50) values with purity of mushroom tyrosinase. PubMed. Retrieved January 13, 2026, from [Link]

  • (n.d.). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI. Retrieved January 13, 2026, from [Link]

  • (n.d.). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1... NIH. Retrieved January 13, 2026, from [Link]

  • Boo, Y. C. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. Antioxidants, 10(7), 1129.
  • (n.d.). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from... MDPI. Retrieved January 13, 2026, from [Link]

  • (n.d.). Cytotoxicity test of arbutin and deoxyArbutin on Detroit 551 cells:... ResearchGate. Retrieved January 13, 2026, from [Link]

  • Chang, T.-S. (2017). Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. Molecules, 22(11), 1934.
  • (n.d.). Evaluation of hydroquinone target organ toxicity against liver and... ResearchGate. Retrieved January 13, 2026, from [Link]

  • (n.d.). The in cellular and in vivo melanogenesis inhibitory activity of... PLOS. Retrieved January 13, 2026, from [Link]

  • (n.d.). Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2... MDPI. Retrieved January 13, 2026, from [Link]

  • (n.d.). Inhibitory effects of alpha-arbutin on melanin synthesis in... PubMed. Retrieved January 13, 2026, from [Link]

  • (n.d.). Hydroquinone analog 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol induces... PubMed. Retrieved January 13, 2026, from [Link]

  • (n.d.). 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte... PubMed. Retrieved January 13, 2026, from [Link]

  • (n.d.). Inhibitory effects of propyl gallate on tyrosinase and its... PubMed. Retrieved January 13, 2026, from [Link]

  • (n.d.). Structure-based design and evaluation of tyrosinase inhibitors... NIH. Retrieved January 13, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Propoxyphenol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of analytical methodologies for the quantification of 4-Propoxyphenol, a key chemical intermediate. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a practical framework for method validation, complete with experimental protocols and a critical evaluation of alternative analytical techniques.[1][2][3]

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For a compound like this compound, which may be a critical raw material or intermediate in the synthesis of an active pharmaceutical ingredient (API), a validated analytical method is paramount for ensuring product quality, consistency, and safety. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[1][2]

This guide will focus on a primary, validated High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. The rationale behind the selection of this method and the detailed validation process will be elucidated. Furthermore, a comparative overview of alternative methods, including UV-Vis Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), will be presented to provide a holistic perspective on the available analytical armamentarium.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For the analysis of this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity.

Rationale for HPLC Method Development

The selection of the chromatographic conditions is a critical step in developing a robust and reliable method. The following choices were made to ensure optimal separation and quantification of this compound:

  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in the separation of phenolic compounds. The non-polar nature of the C18 stationary phase provides good retention and separation from potential polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is selected for its low UV cutoff and viscosity. The ratio is optimized to achieve a suitable retention time and peak shape. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the phenolic hydroxyl group.

  • Detection: UV detection is employed, as this compound possesses a chromophore that absorbs in the UV region. The detection wavelength is set at the absorption maximum of this compound to ensure maximum sensitivity.

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL (Stock Solution).

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of appropriate concentrations for linearity, accuracy, and precision studies.

4. Sample Solution Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration within the linear range of the method.

Comprehensive Validation of the HPLC Method

The developed HPLC method was rigorously validated in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound sample solution to stress conditions including acid (0.1 N HCl, 60 °C, 4 hours), base (0.1 N NaOH, 60 °C, 4 hours), oxidation (3% H₂O₂, room temperature, 24 hours), thermal (80 °C, 48 hours), and photolytic (UV light, 254 nm, 24 hours) degradation.[4][5]

  • Analyze the stressed samples by the proposed HPLC method.

  • Inject a blank (mobile phase) and a placebo solution (if applicable) to demonstrate the absence of interfering peaks at the retention time of this compound.

Acceptance Criteria: The peak for this compound should be pure and free from any co-eluting peaks from degradants, impurities, or excipients. The peak purity should be confirmed using a photodiode array (PDA) detector.

Results Summary:

Stress ConditionObservationsPeak Purity
Acid HydrolysisSignificant degradation observed with the appearance of a major degradation product at a different retention time.Pass
Base HydrolysisExtensive degradation with multiple degradation products.Pass
OxidativeModerate degradation with one major degradation product.Pass
ThermalMinimal degradation observed.Pass
PhotolyticMinor degradation observed.Pass
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound working standards from the stock solution, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Results Summary:

ParameterResult
Linearity Range50 - 150 µg/mL
Regression Equationy = 45872x + 1254
Correlation Coefficient (r²)0.9998
Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to establish the range.

Acceptance Criteria: The specified range is suitable if it provides acceptable linearity, accuracy, and precision.

Results Summary: The validated range for the assay of this compound is 80 - 120 µg/mL.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Perform recovery studies by spiking a known amount of this compound reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Results Summary:

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0118.899.0%
Mean % Recovery 99.5%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% test concentration (100 µg/mL) on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.

Results Summary:

Precision LevelParameterResult (%RSD)
RepeatabilityAssay of 6 replicates0.8%
Intermediate PrecisionAssay of 6 replicates (Day 2, Analyst 2, Instrument 2)1.2%
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • DL and QL are typically determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercepts of regression lines) and S is the slope of the calibration curve.

Results Summary:

ParameterResult
Detection Limit (DL)0.1 µg/mL
Quantitation Limit (QL)0.3 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze the system suitability parameters (e.g., retention time, peak tailing, theoretical plates) for each condition.

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all variations.

Results Summary: The method was found to be robust, with no significant impact on the chromatographic performance or assay results upon minor variations of the method parameters.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound, each with its own set of advantages and limitations.

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of UV-Visible light by the analyte in a solution. The concentration is determined based on the Beer-Lambert law.

Applicability: Suitable for the quantitative analysis of this compound in simple matrices where there are no other interfering substances that absorb at the same wavelength.

Limitations: Lack of specificity. It cannot distinguish between the analyte and other structurally similar compounds or impurities that absorb at the same wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.

Applicability: GC-MS can be used for the analysis of this compound, often after derivatization to increase its volatility and thermal stability. It offers high sensitivity and specificity.

Limitations: Derivatization can add complexity and potential for error to the analytical procedure. The high temperatures in the GC inlet can sometimes lead to the degradation of thermally labile compounds.

Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique used to separate non-volatile mixtures. The separation is based on the differential partitioning of the components between the stationary phase (a thin layer of adsorbent material) and the mobile phase.

Applicability: Primarily used for qualitative identification and to assess the purity of this compound. It can be used for semi-quantitative analysis with the aid of a densitometer.

Limitations: Lower resolution and sensitivity compared to HPLC and GC. Quantification is less precise.

Comparative Overview of Analytical Methods
ParameterHPLC-UVUV-Vis SpectrophotometryGC-MSTLC-Densitometry
Specificity High (with forced degradation)LowVery HighModerate
Sensitivity (LOD) ~0.1 µg/mL~1 µg/mL~0.01 ng/mL~0.1 µ g/spot
Linearity (r²) > 0.999> 0.995> 0.999> 0.99
Precision (%RSD) < 2%< 3%< 5%< 10%
Analysis Time ~10 min/sample~2 min/sample~20 min/sample~30-60 min/plate
Cost per Analysis ModerateLowHighVery Low
Primary Use Quantitative Assay & PurityQuantitative Assay (simple matrix)Identification & QuantificationQualitative Identification & Purity

Visualization of the Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Plan Define Analytical Procedure & Purpose Protocol Develop Validation Protocol (ICH Q2) Plan->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits DL & QL Protocol->Limits Robustness Robustness Protocol->Robustness Data Data Analysis & Statistical Evaluation Specificity->Data Linearity->Data Accuracy->Data Precision->Data Limits->Data Robustness->Data Report Validation Report Generation Data->Report

Caption: Workflow for the validation of an analytical method according to ICH guidelines.

Logical Relationship in Method Selection

Method_Selection_Logic cluster_Input Analytical Requirements cluster_Decision Method Selection cluster_Output Selected Analytical Technique Purpose Purpose of Analysis (Assay, Purity, etc.) Decision Select Optimal Method Purpose->Decision Matrix Sample Matrix (Complexity) Matrix->Decision Performance Required Performance (Sensitivity, Specificity) Performance->Decision HPLC HPLC Decision->HPLC High Specificity & Precision GCMS GC-MS Decision->GCMS High Sensitivity & Volatility UVVis UV-Vis Decision->UVVis Simple Matrix & Low Cost TLC TLC Decision->TLC Qualitative Screening

Caption: Decision-making logic for selecting an appropriate analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Forced Degradation Studies - SciSpace. [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. [Link]

Sources

Benchmarking 4-Propoxyphenol: A Comparative Guide to Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of a compound's inhibitory potential against specific enzyme targets is paramount. This guide provides a comprehensive framework for benchmarking 4-Propoxyphenol, a phenolic compound of interest, against well-established inhibitors of three key enzymes: Polyphenol Oxidase (PPO), Cyclooxygenase (COX), and Myeloperoxidase (MPO). While direct inhibitory data for this compound is not extensively documented in publicly available literature, its chemical structure as a substituted phenol suggests potential interactions with these enzyme classes.

This document serves as a detailed methodological resource for researchers and scientists to design and execute robust comparative studies. By following the outlined protocols, investigators can generate high-quality, reproducible data to elucidate the inhibitory profile of this compound or other novel phenolic compounds.

The Rationale for Enzyme Selection

The choice of PPO, COX, and MPO as target enzymes is based on the known reactivity of phenolic compounds and their relevance in both physiological and pathological processes.

  • Polyphenol Oxidase (PPO): A copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. Its inhibition is of significant interest in the food industry. Phenolic compounds are natural substrates and, in many cases, inhibitors of PPO.

  • Cyclooxygenase (COX): A key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. It exists in two main isoforms, COX-1 and COX-2, which are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Many phenolic compounds have been reported to modulate COX activity.

  • Myeloperoxidase (MPO): A heme-containing peroxidase found predominantly in neutrophils. It plays a crucial role in the innate immune response by producing hypochlorous acid. However, its overactivity is implicated in various inflammatory diseases, making it a significant therapeutic target. Phenols are a known class of MPO inhibitors.

I. Benchmarking Against Polyphenol Oxidase (PPO) Inhibitors

PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments. The inhibitory activity against PPO is commonly assessed by monitoring the change in absorbance resulting from the formation of these colored products.

Established PPO Inhibitors for Comparison:
InhibitorTypical IC50 RangeMechanism of Action
Ascorbic Acid0.00053%Acts as an antioxidant, reducing o-quinones back to their phenol form.[1]
L-Cysteine0.00085%Forms colorless complexes with o-quinones.[1]
Kojic Acid0.00043%A specific inhibitor of PPO.[1]
TropoloneVariesA known grape polyphenol oxidase inhibitor.[2]
Sodium MetabisulfiteVariesA potent inhibitor often used in the food industry.[2]
Experimental Protocol: PPO Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[3][4][5]

1. Materials and Reagents:

  • Mushroom Polyphenol Oxidase (PPO)

  • Substrate: 0.05 M Pyrocatechol in 0.2 M phosphate buffer (pH 6.5)[3]

  • 0.2 M Phosphate Buffer (pH 6.5)

  • This compound and known inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare a series of dilutions of this compound and the known inhibitors in phosphate buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 50 µL of the different concentrations of the test compounds or the buffer (for the control).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of the pyrocatechol substrate solution to each well.

  • Immediately measure the increase in absorbance at 420 nm at 30-second intervals for 5 minutes.[3]

3. Data Analysis:

  • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Workflow for PPO Inhibition Assay

PPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PPO Enzyme - Substrate (Pyrocatechol) - Buffer - Test Compounds dilutions Prepare Serial Dilutions of this compound & Known Inhibitors reagents->dilutions plate_prep Pipette Enzyme & Inhibitors into 96-well plate dilutions->plate_prep pre_incubation Pre-incubate (25°C, 10 min) plate_prep->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Measure Absorbance (420 nm, kinetic) reaction_start->measurement calc_velocity Calculate Initial Reaction Velocity measurement->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the PPO Inhibition Assay.

II. Benchmarking Against Cyclooxygenase (COX) Inhibitors

COX enzymes convert arachidonic acid into prostaglandin H2, a precursor for other prostaglandins. The inhibition of COX is a hallmark of NSAIDs. Assays for COX inhibition often measure the production of prostaglandins, such as PGE2.

Established COX Inhibitors for Comparison:
InhibitorIC50 COX-1 (µM)IC50 COX-2 (µM)COX-1/COX-2 Ratio
Ibuprofen12800.15[6]
Diclofenac0.0760.0262.9[6]
Celecoxib826.812[6]
Indomethacin0.00900.310.029[6]

A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

Experimental Protocol: COX Inhibition Assay

This protocol is based on a widely used method involving the measurement of PGE2 production.[7]

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin and L-epinephrine (co-factors)

  • 100 mM Tris-HCl buffer (pH 8.0)

  • This compound and known NSAIDs (dissolved in DMSO)

  • PGE2 ELISA kit

2. Assay Procedure:

  • In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[7]

  • Add 20 µL of the enzyme solution (COX-1 or COX-2) and incubate at room temperature for 2 minutes.[7]

  • Add 2 µL of the test compound or vehicle (DMSO) and pre-incubate at 37°C for 10 minutes.[7]

  • Initiate the reaction by adding 20 µL of 10 µM arachidonic acid.

  • Incubate at 37°C for 2 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve for the PGE2 ELISA.

  • Calculate the concentration of PGE2 produced in each reaction.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2.

Workflow for COX Inhibition Assay

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_quantification Quantification reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Substrate (Arachidonic Acid) - Co-factors - Test Compounds dilutions Prepare Dilutions of This compound & NSAIDs reagents->dilutions add_inhibitor Add Inhibitor and Pre-incubate (37°C, 10 min) dilutions->add_inhibitor mix_reagents Mix Buffer, Co-factors, and Enzyme mix_reagents->add_inhibitor start_reaction Initiate Reaction (Add Substrate, 37°C, 2 min) add_inhibitor->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction elisa Quantify PGE2 using ELISA stop_reaction->elisa calc_inhibition Calculate % Inhibition elisa->calc_inhibition calc_ic50 Determine IC50 Values (COX-1 & COX-2) calc_inhibition->calc_ic50

Caption: Workflow for the COX Inhibition Assay.

III. Benchmarking Against Myeloperoxidase (MPO) Inhibitors

MPO catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H2O2) and chloride ions. MPO inhibition can be measured by monitoring the consumption of H2O2 or the formation of a colored product from a chromogenic substrate.

Established MPO Inhibitors for Comparison:
InhibitorTypical IC50Notes
4-Aminobenzoic acid hydrazide (4-ABH)VariesA specific and well-characterized MPO inhibitor.
Dapsone~1 µMA potent inhibitor.[8]
Mefenamic acid~1 µMAn anti-inflammatory drug with MPO inhibitory activity.[8]
4-Bromoaniline45 nMA very potent inhibitor identified in research studies.[8]
Experimental Protocol: MPO Inhibition Assay

This protocol is based on a common method using TMB as a chromogenic substrate.[9]

1. Materials and Reagents:

  • Human Myeloperoxidase (MPO)

  • Hydrogen peroxide (H2O2)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) solution (2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4)[9]

  • This compound and known inhibitors

  • 2 M Sulfuric acid (H2SO4)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • To each well of a 96-well plate, add 10 µL of the sample (or buffer for control) and 10 µL of the test compound at various concentrations.

  • Add 80 µL of 0.75 mM H2O2.[9]

  • Add 110 µL of the TMB solution.[9]

  • Incubate the plate at 37°C for 5 minutes.[9]

  • Stop the reaction by adding 50 µL of 2 M H2SO4.[9]

  • Measure the absorbance at 450 nm.[9]

3. Data Analysis:

  • Calculate the percentage of MPO inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for MPO Inhibition Assay

MPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - MPO Enzyme - H2O2 - TMB Substrate - Test Compounds dilutions Prepare Dilutions of This compound & Known Inhibitors reagents->dilutions plate_setup Add Sample, Inhibitor, H2O2, and TMB to Plate dilutions->plate_setup incubation Incubate (37°C, 5 min) plate_setup->incubation stop_reaction Stop Reaction (Add H2SO4) incubation->stop_reaction measurement Measure Absorbance (450 nm) stop_reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the MPO Inhibition Assay.

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound's inhibitory activity against PPO, COX-1, COX-2, and MPO. By employing the detailed protocols and comparing the results against well-characterized inhibitors, researchers can obtain a comprehensive understanding of the compound's potential biological effects. The successful execution of these assays will yield valuable data for structure-activity relationship studies and further drug development efforts. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the statistical significance and validity of the findings.

References

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Arima, N. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Nihon Rinsho Men'eki Gakkai Kaishi, 23(3), 196-203.
  • Mishchenko, N. P., Fedoreyev, S. A., & Vasileva, E. A. (2018). Plots used to calculate IC50 values (nmol/L) for inhibition of myeloperoxidase (MPO).
  • Zeraik, M. L., et al. (2018). IC50 Values for Inhibition of MPO In Vitro and Ex Vivo.
  • L D, L. Y., & L L. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976.
  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 8, 105–118.
  • Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay.
  • Schror, K. (2016). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Medicine, 129(12), 1259-1266.
  • Mu, Y., & Gao, F. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Krishnan, S., & Doyl, C. (2014). Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue. Bio-protocol, 4(15), e1200.
  • Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 99(21), 13371-13376.
  • Olejnik, A., et al. (2021).
  • Andersson, H., et al. (2022). Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction. Journal of Medicinal Chemistry, 65(17), 11616-11633.
  • Myeloperoxidase (MPO)
  • Roth, A., et al. (2014). Drug like properties of select compounds (mean IC 50 values are shown).
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties.
  • Neutrophil Myeloperoxidase Activity Assay Kit. Cayman Chemical.
  • Technical Manual Polyphenol Oxidase (PPO) Activity Assay Kit. Maesbio.
  • Schewe, T., et al. (2002). Structures of selected polyphenols and IC50 values for inhibition of NADPH oxidase activity.
  • Polyphenol Oxidase - Assay.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Myeloperoxidase (MPO) Assay Kit (MAK516) – Technical Bulletin. Sigma-Aldrich.
  • Bouasla, A., et al. (2022). Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts. Current Research in Nutrition and Food Science Journal, 10(3).
  • Menon, L., et al. (2020).
  • Dogan, S., et al. (2012). Inhibition types, K i and IC 50 values of polyphenol oxidase from lemon balm using catechol, 4-methylcatechol, and pyrogallol as substrates.
  • Kulmacz, R. J. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 219-231.
  • Aksoy, M., & Öztekin, N. (2022). The change pattern of inhibition rate with IC50 values for selected inhibitors.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Polyphenol oxidase. Wikipedia.
  • Menon, L., et al. (2020).
  • Gan, L. M., et al. (2021). Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction.
  • Kettle, A. J., & Winterbourn, C. C. (1994). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology, 48(2), 353-360.
  • Quevedo, R., et al. (2021). Polyphenoloxidase (PPO): Effect, Current Determination and Inhibition Treatments in Fresh-Cut Produce. Applied Sciences, 11(16), 7813.
  • This compound. PubChem.
  • Grosser, T., et al. (2017). Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System. Clinical Pharmacology & Therapeutics, 102(4), 589-602.
  • Kumar, V., et al. (2022). Insight On Polyphenol Oxidase Enzyme And Its Chemical And Natural Inhibitors.
  • Furtmüller, P. G., et al. (2021). Inhibition of Myeloperoxidase. Antioxidants & Redox Signaling, 34(14), 1141-1163.
  • Egan, R. W., et al. (1981). Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy. Proceedings of the National Academy of Sciences, 78(11), 7124-7128.
  • Murias, M., et al. (2005). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'. Food and Chemical Toxicology, 43(6), 921-929.
  • Nayyar, H., et al. (2014). Inhibitory effects of organic acids on polyphenol oxidase: From model systems to food systems. Food Chemistry, 165, 31-40.
  • de Cássia da Silveira e Sá, R., et al. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. Bioorganic & Medicinal Chemistry, 19(21), 6423-6429.
  • Khan, A. A., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(22), 2919-2931.
  • Wang, Q., et al. (2020). Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury. Frontiers in Neuroscience, 14, 539.

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of 4-Alkoxyphenols in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

4-Propoxyphenol, a member of the hydroquinone monoalkyl ether family, belongs to a class of compounds extensively studied for their biological activities, ranging from antioxidant potential to potent cytotoxicity in specific cell types. While individual compounds show promise, their true potential is often revealed through comparative analysis of their derivatives. The addition or modification of functional groups can dramatically alter a molecule's physicochemical properties, such as lipophilicity, which in turn governs its absorption, distribution, metabolism, and ultimately, its efficacy and toxicity.

This guide provides an in-depth comparison of this compound and its related 4-alkoxyphenol derivatives. Moving beyond a simple product description, we will dissect the structure-activity relationships that dictate their cytotoxic potency, explore the underlying molecular mechanisms, and provide detailed, field-proven protocols for their evaluation in cell-based assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to select and screen these compounds effectively.

Pillar 1: Unraveling the Mechanism of Action

Understanding how a compound works is fundamental to interpreting efficacy data. For 4-alkoxyphenols, two key mechanisms are of primary interest: targeted bioactivation in melanoma cells and the broader activation of cellular antioxidant defenses.

Targeted Cytotoxicity via Tyrosinase Bioactivation

In pigment-producing cells like melanoma, the enzyme tyrosinase is highly expressed. This enzyme serves as a molecular target for 4-alkoxyphenols. Tyrosinase catalyzes the oxidation of these phenols into highly reactive and toxic ortho-quinone metabolites.[1][2] These quinones can then lead to cell death through mechanisms such as covalent binding to essential proteins and glutathione (GSH) depletion, which disrupts cellular redox balance.[2] This targeted bioactivation makes 4-alkoxyphenols particularly interesting as potential anti-melanoma agents.[1][3]

Induction of the Nrf2 Antioxidant Response Pathway

Phenolic compounds are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][5][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor, Keap1. When cells are exposed to oxidative stress or electrophilic compounds like phenol derivatives, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[5][6] This activation of endogenous defenses is a crucial aspect of the biological activity of many phenolic compounds.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination Phenol 4-Alkoxyphenol (Inducer) Phenol->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription caption Nrf2-Keap1 Signaling Pathway Activation.

Caption: Nrf2-Keap1 Signaling Pathway Activation.

Pillar 2: Comparative Efficacy Data

The central thesis of this guide is that biological efficacy is directly tied to chemical structure. A key study by Moridani et al. investigated the structure-activity relationship of a series of 4-n-alkoxyphenols, evaluating their cytotoxicity against the B16-F0 murine melanoma cell line.[1][2][3] The results clearly demonstrate that cytotoxicity is strongly correlated with the length of the n-alkoxy chain, which in turn influences the compound's lipophilicity (LogP).

Table 1: Cytotoxicity of 4-n-Alkoxyphenols in B16-F0 Melanoma Cells

The following table summarizes the 50% lethal concentration (LC50) values after a 72-hour incubation period. Lower LC50 values indicate higher cytotoxic potency.

CompoundChemical StructureAlkoxy Chain LengthLC50 (µM)LogP (Calculated)
4-MethoxyphenolC₁12001.34
4-EthoxyphenolC₂8001.87
This compound C₃ 300 2.40
4-n-ButoxyphenolC₄1002.93
4-n-HexyloxyphenolC₆303.99
Data synthesized from Moridani et al., J Pharm Pharm Sci, 2005.[1]

Analysis of Experimental Data: The data reveals a clear and potent trend: as the length of the n-alkoxy chain increases, the cytotoxicity of the compound against melanoma cells increases dramatically. 4-n-Hexyloxyphenol (LC50 = 30 µM) is 40 times more potent than 4-Methoxyphenol (LC50 = 1200 µM). This relationship is directly linked to the increasing lipophilicity (LogP value) of the molecules, which likely enhances their ability to penetrate the cell membrane and interact with the intracellular tyrosinase enzyme.[1][3]

Pillar 3: Validated Experimental Protocols & Workflows

Reproducible data is built on robust and well-understood protocols. The cytotoxicity data presented above was generated using an MTT assay, a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

Objective: To determine the concentration of a 4-alkoxyphenol derivative that inhibits 50% of cell viability (IC50/LC50) in an adherent cell line.

Materials:

  • Test Compounds (4-alkoxyphenol derivatives)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS.[10]

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells (e.g., B16-F0 melanoma cells)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[8]

    • Causality Check: This density is chosen to ensure cells are in an exponential growth phase during the experiment and do not become confluent, which would inhibit growth and confound the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the 4-alkoxyphenol derivatives in complete culture medium. A typical concentration range might be from 1 µM to 2000 µM.

    • Remove the old medium from the wells and add 100 µL of the corresponding compound dilution.

    • Control Setup (Critical for Validation):

      • Vehicle Control: Wells with cells treated with medium containing the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the highest test concentration. This represents 100% viability.

      • Untreated Control: Cells in medium alone.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition & Solubilization (Day 5):

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10][11]

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

    • Carefully remove the MTT solution. Add 100 µL of solubilization buffer (e.g., DMSO) to each well.[12]

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition & Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the blank controls from all other readings.

      • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

      • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the LC50 value.

MTT_Workflow Day1 Day 1: Cell Seeding (10,000 cells/well) Inc1 Incubate 24h (37°C, 5% CO₂) Day1->Inc1 Day2 Day 2: Compound Treatment (Serial Dilutions + Controls) Inc1->Day2 Inc2 Incubate 72h (Drug Exposure) Day2->Inc2 Day5_MTT Day 5: Add MTT Reagent (Final conc. 0.5 mg/mL) Inc2->Day5_MTT Inc3 Incubate 2-4h (Formazan Formation) Day5_MTT->Inc3 Day5_Sol Solubilize Crystals (Add 100 µL DMSO) Inc3->Day5_Sol Read Read Absorbance (570 nm) Day5_Sol->Read Analyze Calculate % Viability Determine LC50 Read->Analyze caption MTT Cytotoxicity Assay Workflow.

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion and Future Directions

The experimental data unequivocally demonstrates a strong structure-activity relationship among 4-alkoxyphenol derivatives in the context of cytotoxicity towards B16-F0 melanoma cells. Efficacy is directly and positively correlated with the length of the n-alkoxy side chain, with 4-n-hexyloxyphenol emerging as a significantly more potent derivative than the parent this compound. This enhanced potency is attributed to increased lipophilicity, facilitating greater cellular uptake and interaction with the target enzyme, tyrosinase.

For researchers in drug development, this guide underscores the importance of systematic derivatization as a strategy to optimize lead compounds. While 4-n-hexyloxyphenol shows superior potency, further studies should also consider potential off-target effects, such as metabolism by liver P450 enzymes, which could impact systemic toxicity.[3] The protocols and mechanistic insights provided here serve as a robust framework for the continued evaluation and development of this promising class of compounds.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Consensus. Molecular mechanisms of polyphenol-induced Nrf2 activation. [Link]

  • Moridani, M. Y., Moore, M., Bartsch, R. A., Yang, Y., & Heibati-Sadati, S. (2005). Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 348–360. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Scapagnini, G., Vasto, S., Abraham, N. G., Caruso, C., Zella, D., & Fabio, G. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192–201. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Barone, E., Trombino, S., & Cassano, R. (2022). Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. Antioxidants, 11(2), 299. [Link]

  • Moridani, M. Y., Moore, M., Bartsch, R. A., & Yang, Y. (2005). Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell culture. Cancer Research, 65(9 Supplement), 4813. [Link]

  • University of Alberta Libraries. (2005). Structural toxicity relationship of 4- alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. [Link]

  • ResearchGate. The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Quantitative Assay for 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, comparison, and inter-laboratory validation of quantitative analytical methods for 4-Propoxyphenol. As researchers, scientists, and drug development professionals, the ability to generate reliable and reproducible data is paramount. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring that the described methods are inherently robust and self-validating. We will explore and compare three common analytical platforms—HPLC-UV, GC-MS, and LC-MS/MS—and culminate in a detailed protocol for conducting a successful inter-laboratory validation study.

The Imperative for Rigorous Method Validation

This compound (C₉H₁₂O₂) is a phenolic ether with applications in various research and development sectors.[1] Accurate quantification is often critical for pharmacokinetic studies, stability testing, and quality control of materials. To ensure that data generated across different sites, or even within the same lab over time, is comparable and reliable, a validated analytical method is essential. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, which underscore the need for assays to be fit for their intended purpose.[2][3][4] The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) on Validation of Analytical Procedures, provide a foundational framework for this process.[5][6]

Phase 1: Single-Laboratory Method Development and Validation – A Comparative Analysis

The first phase involves selecting and validating a suitable analytical method within a single laboratory. The choice of technology depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. Below, we compare three workhorse analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a robust, cost-effective, and widely accessible technique for quantifying aromatic compounds like this compound, which possesses a strong UV chromophore. The primary mechanism of retention in the described reverse-phase method is hydrophobic interaction.[7] The choice of an acidic mobile phase (e.g., with formic or phosphoric acid) is deliberate; it ensures that the phenolic hydroxyl group of this compound remains protonated, preventing peak tailing and ensuring a sharp, symmetrical peak shape for reliable integration.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • For unknown samples, perform a suitable extraction. A solid-phase extraction (SPE) is often effective for cleaning up complex matrices.[3][8] Alternatively, a simple protein precipitation with acetonitrile followed by centrifugation can be used for biological samples.[9]

    • Filter all final solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 278 nm.

    • Run Time: 10 minutes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Standard & QC Preparation P3 Filtration (0.45 µm) P1->P3 P2 Sample Extraction (e.g., SPE or PPT) P2->P3 A1 Inject Sample P3->A1 A2 C18 Separation A1->A2 A3 UV Detection (278 nm) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Calculate Concentration D2->D3

Caption: High-level workflow for the quantification of this compound by HPLC-UV.

The following table presents typical performance characteristics for a validated HPLC-UV method, synthesized from data on similar phenolic compounds.[1][7][10][11]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9950.9991
Range -1 – 100 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101 µg/mL
Accuracy (% Recovery) 85 – 115%98.5 – 103.2%
Precision (RSD%) ≤ 15%Intra-day: < 4.5%Inter-day: < 6.8%
Specificity No interference at RTNo interfering peaks from matrix blank
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior specificity compared to HPLC-UV due to mass-based detection. However, phenolic compounds like this compound are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory.[5][12] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective choice. This reaction replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13] This choice is critical for preventing thermal degradation in the hot GC inlet and ensuring sharp chromatographic peaks.

  • Sample Preparation & Derivatization:

    • Prepare stock and calibration standards in a volatile, anhydrous solvent like ethyl acetate.

    • Perform liquid-liquid extraction (LLE) to isolate this compound from aqueous samples into an organic solvent.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Vortex briefly and heat at 70°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Use m/z 224 (Molecular Ion of TMS-derivative) for quantification and m/z 209 and 73 for qualification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 LLE Extraction P2 Evaporation to Dryness P1->P2 P3 Derivatization (Silylation at 70°C) P2->P3 A1 Inject Sample P3->A1 A2 DB-5ms Separation A1->A2 A3 MS Detection (SIM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

Caption: High-level workflow for the quantification of this compound by LC-MS/MS.

The following table presents typical performance characteristics for a validated LC-MS/MS method, synthesized from bioanalytical literature. [14][15][16]

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.995 > 0.997
Range - 0.1 – 500 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10 0.1 ng/mL
Accuracy (% Recovery) 85 – 115% (80-120 at LLOQ) 97.2 – 104.5%
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ) Intra-day: < 5.1%Inter-day: < 7.3%

| Matrix Effect | IS-Normalized Factor Consistent | CV < 15% across lots |

Phase 2: Inter-Laboratory Validation Study (Ring Trial)

Trustworthiness: Once a robust method has been validated in a single laboratory (the "lead lab"), its transferability and reproducibility must be assessed. An inter-laboratory study, or ring trial, is a self-validating system that provides the ultimate proof of a method's ruggedness. The goal is to determine the precision of the method when performed by different analysts in different laboratories with different equipment. [17][18][19]

  • Lead Laboratory Role: The lead lab is responsible for the overall coordination of the study. This includes preparing a highly detailed, unambiguous analytical protocol, sourcing a homogenous batch of test material, and preparing quality control (QC) samples at multiple concentrations (low, medium, high).

  • Participant Recruitment: Select a sufficient number of competent laboratories (typically 6-10) to participate in the study.

  • Sample Distribution: Ship identical sets of blinded samples (including QCs and unknown test samples) to each participating laboratory under appropriate storage conditions.

  • Harmonized Protocol: Provide all labs with the exact same, finalized analytical method protocol, including details on reagent preparation, instrument settings, and data analysis.

  • Data Submission: Establish a clear deadline and format for laboratories to submit their raw data, integrated peak areas, and calculated concentrations to the lead lab.

RingTrial_Workflow Start Lead Lab Prepares Homogenous Samples & Protocol Distribute Distribute Blinded Samples to Participating Labs Start->Distribute Analyze Each Lab Performs Analysis Following the Harmonized Protocol Distribute->Analyze Submit Labs Submit Results to Lead Lab Analyze->Submit Compile Lead Lab Compiles All Data Submit->Compile Stats Statistical Analysis (Repeatability, Reproducibility) Compile->Stats Report Final Validation Report Stats->Report

Caption: Workflow for conducting an inter-laboratory validation study (ring trial).

Phase 3: Statistical Analysis and Interpretation

The data from the ring trial is analyzed to determine the method's precision under two conditions: repeatability (within-lab precision) and reproducibility (between-lab precision). [18] Statistical Evaluation:

  • Outlier Tests: Before statistical analysis, data from participating labs should be checked for outliers using methods like Cochran's or Grubbs' tests. [4]* Repeatability (sr): The standard deviation of results obtained under the same conditions (same lab, analyst, instrument) within a short time. The relative standard deviation for repeatability is denoted as RSDr .

  • Reproducibility (sR): The standard deviation of results obtained under different conditions (different labs, analysts, instruments). The relative standard deviation for reproducibility is denoted as RSDR .

The table below shows hypothetical concentration data (in ng/mL) for a single QC sample analyzed in replicate by six different laboratories.

LaboratoryRep 1Rep 2Rep 3MeanStd. Dev. (Within-Lab)
Lab 1 25.124.825.525.130.35
Lab 2 26.225.926.526.200.30
Lab 3 24.524.124.324.300.20
Lab 4 27.126.827.527.130.35
Lab 5 25.525.825.625.630.15
Lab 6 24.925.325.125.100.20
Overall Mean 25.58
Std. Dev. of Means (Between-Lab) 0.99

From this data, statistical methods described in ISO 5725 or similar guidelines would be used to calculate the final repeatability and reproducibility standard deviations. [19]A common acceptance criterion is for the RSDR to be ≤ 20%, demonstrating that the method is rugged and transferable.

Conclusion and Recommendations

This guide has compared three viable analytical techniques for the quantification of this compound and outlined a rigorous, multi-phase process for full inter-laboratory validation.

  • HPLC-UV: A reliable and economical choice for routine QC analysis where high sensitivity is not required. Its simplicity makes it a good candidate for methods that need to be deployed widely with minimal specialized training.

  • GC-MS: Offers enhanced specificity over HPLC-UV but is more labor-intensive due to the mandatory derivatization step. It is best suited for matrices where volatile interferences are a concern.

  • LC-MS/MS: Represents the pinnacle of performance, offering unparalleled sensitivity and specificity. It is the recommended method for bioanalytical applications (e.g., pharmacokinetic studies) where trace-level quantification in complex biological matrices is necessary.

A successful inter-laboratory validation, built upon a meticulously validated single-laboratory method, provides the highest level of confidence in an analytical procedure. It is the definitive demonstration that the assay is not just accurate and precise, but truly robust, reliable, and fit for its intended purpose across the scientific community.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lisboa, S., et al. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29352, this compound. [Link]

  • Das, S. K., & Hazarika, M. (2006). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • LI Jing, et al. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]

  • Cecinato, A., et al. (2012). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. ResearchGate. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. (Represented by: Shabir, G. A. (2003). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Pharmaceutical reviews, 1(1), 3.) [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Karr, L. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • Cuadros-Rodríguez, L., et al. (2007). Comparison of different statistical methods for evaluation of proficiency test data. ResearchGate. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • Cosmulescu, S., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • Chen, G-H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. This compound. [Link]

  • Skendi, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Institutes of Health. [Link]

  • van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]

  • van de Merbel, N. C. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health. [Link]

  • Gkaitatzi, C., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]

  • Mittal, S., & Jain, N. K. (2022). LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. ResearchGate. [Link]

  • Stashenko, E. E., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju. [Link]

  • Gkaitatzi, C., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. ResearchGate. [Link]

  • Stan, H. J., & Heberer, T. (1997). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. ResearchGate. [Link]

  • da Silva, A. F., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. PubMed. [Link]

  • Gheldiu, A-M., et al. (2022). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. MDPI. [Link]

  • Mittal, S., & Jain, N. K. (2022). (PDF) LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. ResearchGate. [Link]

  • Liu, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Al-Adnani, M. H., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. [Link]

  • Fadel, M. A., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ. [Link]

  • da Costa, M. P., et al. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Research Square. [Link]

  • Gentili, A., et al. (2007). A rapid and simple HPLC method for the analysis of propofol in biological fluids. PubMed. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Propoxyphenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-propoxyphenol, grounded in established safety standards and regulatory requirements. Our objective is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Immediate Safety & Hazard Recognition

Before handling this compound, it is imperative to understand its hazard profile. According to its Safety Data Sheet (SDS), this compound presents several health risks.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1][2] Phenolic compounds, as a class, are known to be rapidly absorbed through the skin and can cause severe burns.[3]

Therefore, all handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Personal Protective Equipment (PPE) is not optional; it is your primary line of defense.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[5] Standard latex gloves are not sufficient as phenol can penetrate them.

  • Body Protection: A lab coat is essential to protect against skin contact.[4]

Quantitative Hazard and Exposure Data

To provide a clear and actionable understanding of the risks, the following table summarizes key quantitative data for this compound and its parent compound, phenol.

ParameterValue/InformationSource(s)
Chemical Formula C₉H₁₂O₂[2][6]
Molecular Weight 152.19 g/mol [2]
Appearance White or pale cream to brown crystals or powder[6]
Melting Point 49-58 °C[6][7]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
OSHA Permissible Exposure Limit (PEL) for Phenol 5 ppm (8-hour Time-Weighted Average)[5][8][9]
NIOSH Recommended Exposure Limit (REL) for Phenol 5 ppm (10-hour Time-Weighted Average); 15.6 ppm (15-minute Ceiling)[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound, as mandated by safety data sheets, is to entrust it to an approved waste disposal plant.[1][4] It is crucial to avoid releasing it into the environment.[4] Under no circumstances should this compound or its rinsate be poured down the drain.[10][11] This is in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which prohibit the disposal of hazardous chemical waste into sewer systems.[12]

Waste Segregation and Containerization

The first step in proper disposal is meticulous segregation at the point of generation.[13] This prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

Protocol:

  • Designate a Waste Container: Select a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid.[10][12][14]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[14][15] The label must clearly identify the contents as "this compound Waste" and include the approximate concentration if in solution.

  • Collect the Waste:

    • Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container using a spatula or scoop.[4]

    • Contaminated Disposables: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must also be placed in this container.[4]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10][14] This minimizes the release of vapors and prevents spills.

Decontamination of Reusable Labware

Reusable glassware and equipment must be decontaminated before being returned to general use. The rinsate from this process is also considered hazardous waste.

Protocol:

  • Initial Rinse: Rinse the contaminated labware with a minimal amount of a suitable solvent, such as acetone or ethanol.[4]

  • Collect Rinsate: This initial rinsate must be collected in a separate, clearly labeled "Hazardous Waste" container for solvent waste.[4] Be sure to follow your institution's guidelines for segregating halogenated and non-halogenated solvent waste.[16]

  • Subsequent Cleaning: After the initial hazardous rinse, the labware can be washed with soap and water as usual.

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][15]

Key Requirements for SAAs:

  • The SAA must be under the control of laboratory personnel.[12]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10][15]

  • Waste containers must be inspected weekly for leaks or deterioration.[12]

  • Once the container is full, or after a maximum of 12 months (check your institutional policy), arrange for its removal by your institution's Environmental Health and Safety (EHS) office.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated container for disposal.[4] Avoid creating dust. For liquid spills, use an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose of Spill Debris: All materials used to clean up the spill, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container.[11]

  • Report the Spill: Report the incident to your institution's EHS office, as they may have specific reporting requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Decontamination & Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Solution, or Contaminated Material) B Is the waste container properly labeled 'Hazardous Waste'? A->B C Affix a complete 'Hazardous Waste' label. Include all constituents. B->C No D Place waste in a designated, compatible, and sealed container. B->D Yes C->D E Does the waste include reusable labware? D->E F Decontaminate labware with a suitable solvent. Collect rinsate as hazardous waste. E->F Yes G Store sealed container in a designated Satellite Accumulation Area (SAA). E->G No F->G H Is the container full or has it reached the storage time limit? G->H I Continue to collect waste in the SAA. Conduct weekly inspections. H->I No J Contact Environmental Health & Safety (EHS) for pickup and disposal. H->J Yes I->H K Waste is transported by a licensed hazardous waste management company. J->K

Caption: Decision workflow for this compound waste management.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and recognizing the regulatory framework, you contribute to the safety of your colleagues and the preservation of our environment. This guide serves as a comprehensive resource to support that mission, building a foundation of trust and expertise in your laboratory's chemical handling practices. For any situation-specific questions, always consult your institution's Environmental Health and Safety office, as they are your primary resource for compliance and safety.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol: Regulations and Advisories. Retrieved from [Link]

  • Crystal Clean. (n.d.). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Method 32: Phenol and Cresol. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Right to Know Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemicals, Pesticides and Toxics Topics. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Propoxyphenol: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. 4-Propoxyphenol, also known as hydroquinone monopropyl ether, is a valuable reagent in various synthetic pathways. However, its utility is matched by a specific hazard profile that demands a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is underpinned by a deep understanding of risk mitigation.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound presents multiple routes of potential exposure and subsequent health effects. According to its Safety Data Sheet (SDS) and aggregated GHS data, the primary hazards are clear.[1][2]

Hazard Identification and GHS Classification

Hazard ClassGHS CategoryDescription of Hazard
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment, Long-termCategory 2Toxic to aquatic life with long lasting effects.[3]

The structure of this compound, as a phenolic compound, contributes to its toxicity. Phenols, in general, can be absorbed through the skin and act as systemic toxins.[4][5] The anesthetic effect of phenol can be particularly insidious, potentially causing severe burns that are not immediately painful or visible.[4][5] Therefore, preventing direct contact is the foundational principle of our safety protocol.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of broader safety measures. The "hierarchy of controls" is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies.

Caption: Figure 1: The hierarchy of controls prioritizes strategies from most to least effective.

For this compound:

  • Elimination/Substitution: If the experimental design allows, consider if a less hazardous reagent can be substituted.

  • Engineering Controls: This is a critical and mandatory step. All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Administrative Controls: Never work alone when handling this compound.[4] Ensure all users are trained on this specific protocol and are aware of the location of emergency equipment, including eyewash stations, safety showers, and phenol-specific first aid kits.[4][5]

Mandatory PPE Protocol for this compound

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the hazard profile. The following protocol is a mandatory minimum for handling this compound in any form (solid or in solution).

Step 1: Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is essential.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Required for Splash Hazard: When handling solutions or there is any risk of splashing, chemical splash goggles must be worn.[6] For larger volumes (>1L), a full face shield worn over chemical splash goggles is required to protect the entire face.[7]

Step 2: Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation and systemic absorption.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required.

  • Clothing: Long pants and closed-toe shoes that cover the entire foot are mandatory in any laboratory setting where hazardous chemicals are handled.[6]

  • Apron: For tasks with a significant splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[6]

Step 3: Hand Protection (Gloves)

Glove selection is critical. Not all standard laboratory gloves provide adequate protection against phenolic compounds.

  • Inner Glove: Start with a standard nitrile exam glove. This provides a base layer of protection.

  • Outer Glove: For handling concentrated this compound or its solutions, a second, more robust glove is required. Utility-grade neoprene or butyl gloves should be worn over the nitrile gloves.[6]

  • Glove Change Protocol: Gloves must be changed frequently and immediately if contamination is suspected.[6] Phenol can break through glove materials over time; prolonged contact should be avoided. Never wear contaminated gloves outside of the immediate work area (e.g., to touch door handles, keyboards, or personal items).

Safe Handling and Operational Workflow

This workflow outlines the procedural steps for safely using this compound, integrating the use of engineering controls and PPE.

HandlingWorkflow Figure 2: Procedural workflow for handling this compound. Prep 1. Preparation - Verify fume hood certification - Assemble all materials - Prepare waste containers Donning 2. Don PPE - Lab coat, long pants, closed shoes - Safety goggles (or face shield) - Double gloves (Nitrile inner, Neoprene/Butyl outer) Prep->Donning Enter Lab Handling 3. Chemical Handling (in Fume Hood) - Weigh solid this compound - Prepare solutions - Perform experiment/transfer Donning->Handling Begin Work Cleanup 4. Decontamination & Cleanup - Decontaminate surfaces - Segregate waste Handling->Cleanup Complete Work Doffing 5. Doff PPE - Remove outer gloves - Remove lab coat/apron - Remove inner gloves - Wash hands thoroughly Cleanup->Doffing Exit Hood Doffing->Prep Next Session

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Propoxyphenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.